molecular formula C23H31NO4 B15591205 Calyciphylline A

Calyciphylline A

Cat. No.: B15591205
M. Wt: 385.5 g/mol
InChI Key: DLTJWHRTAHFESH-KBKDZGJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calyciphylline A is a useful research compound. Its molecular formula is C23H31NO4 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (1S,2R,3S,5S,6R,10R,16S,17S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate

InChI

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+,24?/m0/s1

InChI Key

DLTJWHRTAHFESH-KBKDZGJESA-N

Origin of Product

United States

Foundational & Exploratory

Calyciphylline A discovery from Daphniphyllum calycinum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Calyciphylline A, a structurally complex hexacyclic alkaloid isolated from the plant Daphniphyllum calycinum. This document details the isolation, structure elucidation, and potential biological significance of this novel natural product, presenting data in a structured format for scientific and research applications.

Introduction to Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with over 350 members identified to date.[1][2] These compounds are exclusively found in plants of the Daphniphyllum genus, which are used in traditional Chinese medicine.[3][4] The family is renowned for its complex, polycyclic, and often caged skeletons, which have attracted significant interest from the synthetic chemistry community.[1][2] Biologically, Daphniphyllum alkaloids have demonstrated a wide array of activities, including anti-HIV, cytotoxic, vasorelaxant, and neurotrophic effects.[1]

Discovery of this compound

This compound is a pioneering member of a unique subclass of Daphniphyllum alkaloids characterized by an unprecedented fused-hexacyclic ring system. Its discovery was a significant milestone in the exploration of the chemical diversity of Daphniphyllum calycinum.

Isolation from Daphniphyllum calycinum

This compound was first isolated from the leaves of Daphniphyllum calycinum (Daphniphyllaceae).[5] The isolation process, typical for alkaloids of this type, involves a multi-step extraction and chromatographic purification workflow. While the original publication provides the definitive protocol, a generalized methodology based on the isolation of related compounds from the same plant is presented below.

General Experimental Protocol for Isolation

The following protocol outlines a representative procedure for the isolation of this compound from Daphniphyllum calycinum.

1. Plant Material Collection and Preparation:

  • Fresh leaves of Daphniphyllum calycinum are collected, identified, and air-dried.

  • The dried leaves are then ground into a fine powder to maximize the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature.

  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

3. Acid-Base Partitioning:

  • The residue is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic components.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) to a pH of 9-10.

  • The basified solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the crude alkaloid fraction.

4. Chromatographic Purification:

  • The crude alkaloid extract is subjected to a series of chromatographic separations to isolate the individual compounds.

  • Silica (B1680970) Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds of similar polarity are further purified by pTLC.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using reversed-phase HPLC to yield the pure compound.

Diagram of the General Isolation Workflow:

G cluster_0 Extraction cluster_1 Purification cluster_2 Chromatography A Dried & Powdered Leaves of Daphniphyllum calycinum B Extraction with Methanol A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Semi-Pure Fractions F->G H Preparative TLC / HPLC G->H I Pure this compound H->I

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The determination of the intricate molecular structure of this compound was accomplished through a combination of advanced spectroscopic techniques.[5] The data obtained from these methods allowed for the unambiguous assignment of its constitution and relative stereochemistry.

Spectroscopic TechniqueInformation Obtained
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the molecule, allowing for the determination of the molecular formula. High-resolution mass spectrometry (HRMS) is crucial for this.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups within the molecule, such as hydroxyls, carbonyls, and amines, based on their characteristic absorption frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRReveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMRShows the number of different types of carbon atoms in the molecule and provides information about their chemical environment (e.g., sp³, sp², carbonyl).
2D NMR (COSY, HSQC, HMBC)Establishes the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of substituents.
2D NMR (NOESY)Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
X-ray Crystallography When a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule, confirming its connectivity and absolute stereochemistry.

Biological Activity

While specific biological activity data for this compound was not detailed in the initial discovery reports, the broader family of Daphniphyllum alkaloids is known for a wide range of pharmacological effects.[1] Studies on related compounds isolated from Daphniphyllum calycinum have shown significant inhibitory activity against NF-κB transcription and TGF-β.[3][6] These findings suggest that this compound and its analogues are promising candidates for further investigation in drug discovery programs, particularly in the areas of anti-inflammatory and anticancer research.

Diagram of Potential Therapeutic Areas:

G cluster_0 Potential Biological Activities A This compound B Anti-inflammatory A->B C Anticancer A->C D Antiviral (Anti-HIV) A->D E Neurotrophic A->E

Caption: Potential therapeutic applications of this compound.

Conclusion

The discovery of this compound from Daphniphyllum calycinum has unveiled a new and complex architectural class within the Daphniphyllum alkaloid family. Its unique hexacyclic structure presents a formidable challenge for total synthesis and offers a novel scaffold for the development of future therapeutic agents. Further investigation into the biological activities of this compound is warranted to fully elucidate its potential in medicine.

References

An In-depth Technical Guide to the Spectroscopic Data of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calyciphylline A is a prominent member of the Daphniphyllum alkaloids, a large family of natural products known for their complex polycyclic architectures and interesting biological activities. The intricate structure of this compound, featuring multiple stereocenters and a caged skeleton, makes its characterization a challenging and critical task for chemists and pharmacologists. This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition, to support research and development efforts.

Chemical Structure

This compound possesses the molecular formula C₂₃H₃₁NO₄, as established by high-resolution mass spectrometry.[1] Its structure is characterized by a complex hexacyclic framework.

Spectroscopic Data

The structural elucidation of this compound relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2a2.24m
2b0.84m
3a2.51m
3b1.94m
OMe3.80d4.2
Me-213.03s
Me-232.99s
Me-243.11s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
1182.9
273.6
398.7
463.6
5174.4
6175.7
7175.6
848.2
948.6
1047.7
1146.3
12220.8
1345.5
1447.8
1572.9
1632.3
1732.3
1842.7
1942.6
2042.6
2130.2
2233.3
2323.5
2422.9
2537.1
2626.2
2723.0
2820.8
2920.0

Note: Similar to the ¹H NMR data, this table represents a composite of data from closely related this compound-type alkaloids. The precise chemical shifts for this compound should be confirmed through direct experimental measurement.[2]

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zCalculated m/zFormula
HR-ESI-MSPositive370.2340 [M+H]⁺370.2375C₂₃H₃₁NO₄

This high-resolution mass spectrometry data confirms the molecular formula of this compound.[3]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous structural determination of complex natural products like this compound. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400, 500, or 600 MHz.[2][4]

  • Sample Preparation : Samples are prepared by dissolving approximately 1-5 mg of the purified alkaloid in 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).[2] The solution is then transferred to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra are acquired with a spectral width of approximately 12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded with a spectral width of around 220 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm). DEPTQ (Distortionless Enhancement by Polarization Transfer with retention of quaternary carbons) or similar experiments are often used to differentiate between methyl, methylene, methine, and quaternary carbons.

  • 2D NMR Spectroscopy : To establish the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is essential. These include:

    • COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

Mass Spectrometry (MS)
  • Instrumentation : High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition : The mass spectrometer is operated in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution capability of the instrument allows for the determination of the accurate mass, which is used to calculate the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Daphniphyllum calycinum Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography HRMS High-Resolution Mass Spectrometry (HRMS) Chromatography->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Chromatography->NMR_1D Formula Determine Molecular Formula HRMS->Formula NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Fragments Identify Structural Fragments NMR_1D->Fragments Connectivity Establish Connectivity NMR_2D->Connectivity Stereochem Determine Relative Stereochemistry NMR_2D->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

References

An In-depth Technical Guide to Calyciphylline A Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A and its analogues are a class of structurally complex Daphniphyllum alkaloids that have garnered significant interest from the scientific community. These natural products, isolated from plants of the genus Daphniphyllum, possess intricate, polycyclic core structures that present formidable challenges and opportunities in synthetic chemistry. Beyond their fascinating molecular architecture, this compound derivatives have exhibited a range of promising biological activities, including cytotoxic, anti-HIV, and immunomodulatory effects, making them attractive candidates for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the current knowledge on this compound analogues and derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, medicinal chemistry, and pharmacology.

Biological Activities of this compound Analogues and Derivatives

This compound analogues have been evaluated for a variety of biological activities, with the most prominent being their cytotoxic effects against cancer cell lines and their potential as anti-HIV agents. Furthermore, emerging evidence suggests their involvement in the modulation of key cellular signaling pathways.

Cytotoxic Activity

Several studies have reported the cytotoxic properties of this compound analogues and other Daphniphyllum alkaloids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for various compounds.

CompoundCell LineIC50 (µM)Reference
Daphnioldhanol AHeLa31.9[1]
Daphnezomine WHeLa16.0 µg/mL[2]
Daphnicyclidin MP-3885.7[3]
SGC-790122.4[3]
Daphnicyclidin NP-3886.5[3]
SGC-790125.6[3]
Macropodumine CP-38810.3[3]
Daphnicyclidin AP-38813.8[3]
Anti-HIV Activity

A dimeric this compound-type alkaloid, logeracemin A, isolated from Daphniphyllum longeracemosum, has demonstrated significant anti-HIV activity.[4]

CompoundActivityEC50Reference
Logeracemin AAnti-HIV4.5 ± 0.1 µM[4]

Modulation of Signaling Pathways

Recent investigations have begun to shed light on the molecular mechanisms underlying the biological activities of Daphniphyllum alkaloids, including their ability to modulate critical cellular signaling pathways such as NF-κB, TGF-β, and autophagy.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[5][6] Dysregulation of this pathway is implicated in various diseases, including cancer. Certain Daphniphyllum alkaloids have been shown to inhibit NF-κB transcriptional activity.[7]

Below is a simplified representation of the canonical NF-κB signaling pathway and a hypothetical point of intervention for a this compound analogue.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Calyciphylline_A_Analogue This compound Analogue Calyciphylline_A_Analogue->IKK_complex Inhibition? DNA DNA NFkB_n->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by a this compound analogue.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[8] Its dysregulation is a hallmark of many diseases, including cancer and fibrosis.[9] Certain Daphniphyllum alkaloids have demonstrated inhibitory effects on the TGF-β pathway.[7]

The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and a potential point of inhibition.

TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_n SMAD Complex SMAD_complex->SMAD_complex_n Translocation Calyciphylline_A_Analogue This compound Analogue Calyciphylline_A_Analogue->TGFbRI Inhibition? DNA DNA SMAD_complex_n->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: Potential inhibition of the TGF-β pathway by a this compound analogue.

Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, playing a critical role in cellular homeostasis.[10][11] Induction of autophagy can be a therapeutic strategy in various diseases, including neurodegenerative disorders.[12] Certain Daphniphyllum alkaloids have been observed to induce autophagy.[7]

The workflow below outlines a general experimental approach to assess autophagy induction.

Autophagy_Workflow Cell_Culture Cell Culture (e.g., HEK293) Treatment Treatment with This compound Analogue Cell_Culture->Treatment Western_Blot Western Blot Analysis (LC3-II, p62) Treatment->Western_Blot Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Treatment->Microscopy Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Microscopy->Data_Analysis Conclusion Conclusion on Autophagy Induction Data_Analysis->Conclusion

Caption: Experimental workflow for assessing autophagy induction.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of research. The following sections provide generalized methodologies for the key biological assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[1][13]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549, MGC-803, COLO-205)[1]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogues or derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-HIV Assay (MTT-based Cytoprotection Assay)

This assay measures the ability of a compound to protect HIV-infected cells from virus-induced cell death.[14]

Materials:

  • Human T-cell line susceptible to HIV infection (e.g., MT-4 cells)[14]

  • HIV-1 viral stock

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • This compound analogues or derivatives

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell and Virus Preparation: Prepare a suspension of MT-4 cells and a diluted stock of HIV-1.

  • Compound and Cell Plating: Add serial dilutions of the test compounds to the wells of a 96-well plate. Add the MT-4 cell suspension to each well.

  • Infection: Add the diluted HIV-1 stock to the appropriate wells. Include uninfected cell controls and infected, untreated controls.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Perform the MTT assay as described in the cytotoxicity protocol to assess cell viability.

  • Data Analysis: The EC50 (half-maximal effective concentration) is calculated as the compound concentration that protects 50% of the cells from HIV-induced cytopathic effects. The cytotoxic concentration (CC50) is also determined in parallel on uninfected cells. The selectivity index (SI = CC50/EC50) is then calculated to evaluate the therapeutic window of the compound.

NF-κB Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing a luciferase or β-galactosidase gene under the control of an NF-κB responsive promoter)

  • Inducer of NF-κB activation (e.g., TNF-α)

  • This compound analogues or derivatives

  • Luciferase assay reagent or corresponding substrate for the reporter enzyme

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells in a multi-well plate. Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • NF-κB Activation: Stimulate the cells with an NF-κB inducer (e.g., TNF-α).

  • Incubation: Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter enzyme activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition of NF-κB activity relative to the stimulated, untreated control.

Conclusion and Future Directions

The this compound family of Daphniphyllum alkaloids represents a promising area of research for the discovery of new therapeutic agents. Their complex chemical structures continue to inspire the development of innovative synthetic methodologies. While initial studies have revealed their potential as cytotoxic and anti-HIV agents, and have provided glimpses into their ability to modulate key signaling pathways, much remains to be explored.

Future research should focus on several key areas:

  • Expansion of Biological Screening: A broader range of biological targets and disease models should be investigated to fully elucidate the therapeutic potential of this compound analogues.

  • Detailed Mechanism of Action Studies: In-depth investigations are needed to identify the specific molecular targets and unravel the intricate mechanisms by which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a wider array of analogues will be crucial for establishing clear SARs, which will guide the design of more potent and selective compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

The continued exploration of this compound analogues and derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs. This technical guide serves as a foundation for researchers to build upon as they delve deeper into the fascinating world of these complex natural products.

References

Calyciphylline A: A Comprehensive Technical Review of its Chemistry and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A and its analogues are a fascinating subgroup of the diverse Daphniphyllum alkaloids, a large family of natural products isolated from plants of the Daphniphyllum genus.[1] These alkaloids are characterized by complex, polycyclic, and often caged molecular architectures that have captivated and challenged synthetic chemists for decades.[1][2] Beyond their structural intricacy, Daphniphyllum alkaloids have exhibited a wide array of promising biological activities, including anti-HIV, cytotoxic, neurotrophic, anti-tubulin polymerization, and vasorelaxant effects, making them attractive targets for drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive review of the literature on this compound-type alkaloids, focusing on their synthesis, biological activities with available quantitative data, and known mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to serve as a valuable resource for researchers in the field.

Synthetic Strategies Towards this compound-Type Alkaloids

The total synthesis of this compound and its congeners represents a significant endeavor in organic chemistry, showcasing innovative strategies and methodologies. Numerous research groups have successfully constructed these complex molecules, with key approaches often revolving around the stereoselective formation of their intricate polycyclic core.

A noteworthy example is the first total synthesis of (–)-Calyciphylline N.[4] This synthesis featured a highly diastereoselective intramolecular Diels-Alder reaction to construct the bicyclic core and set four contiguous stereocenters. Other key transformations included a one-pot Nazarov cyclization/proto-desilylation sequence and a chemoselective hydrogenation of a fully substituted diene ester.[4]

The synthesis of (–)-Himalensine A, another this compound-type alkaloid, was achieved through a novel catalytic, enantioselective prototropic shift/furan Diels-Alder (IMDAF) cascade to build the ACD tricyclic core.[5] A reductive radical cyclization cascade was then utilized to form the B ring.[5]

More recent strategies have employed divergent approaches to access multiple this compound-type alkaloids from a common intermediate. For instance, the total syntheses of (–)-10-deoxydaphnipaxianine A, (+)-daphlongamine E, and (+)-calyciphylline R were accomplished via late-stage divinyl carbinol rearrangements, including an unprecedented oxidative Nazarov electrocyclization.[6]

Biological Activities and Quantitative Data

While the biological potential of many this compound-type alkaloids is still under exploration, several members have demonstrated significant biological effects. The available quantitative data is summarized below.

Antiviral Activity

Logeracemin A, a dimeric this compound-type alkaloid, has shown potent anti-HIV activity.[1]

CompoundVirusAssay Cell LineEC50 (µM)Selectivity Index (SI)
Logeracemin AHIV-1Not Specified4.5 ± 0.16.2
Cytotoxic Activity

Several this compound-related alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Daphnioldhanol AHeLa31.9
Dcalycinumine ACNE-1 (Nasopharyngeal carcinoma)Data not quantified
Dcalycinumine ACNE-2 (Nasopharyngeal carcinoma)Data not quantified
Dcalycinumine AHONE1 (Nasopharyngeal carcinoma)Data not quantified

Further studies are needed to quantify the IC50 values for Dcalycinumine A.

Anti-inflammatory and Other Activities

Some Daphniphyllum alkaloids have been shown to inhibit key inflammatory pathways. For instance, several calycindaphines, which are structurally related to this compound, have demonstrated significant inhibitory activity against NF-κB transcription at a concentration of 50 μM.[7] Additionally, some compounds exhibited inhibitory activity on the TGF-β/SMAD pathway in HepG2 cells at the same concentration.[7]

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for most this compound-type alkaloids are still under investigation. However, the observed biological activities suggest their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The inhibition of NF-κB activation by some Daphniphyllum alkaloids suggests a potential mechanism for their anti-inflammatory effects. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Calyciphylline_A This compound Analogues Calyciphylline_A->IKK_complex Inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound analogues.

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Its modulation by certain Daphniphyllum alkaloids could contribute to their observed cytotoxic effects.

TGF_beta_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_transcription Target Gene Transcription Nucleus->Gene_transcription Regulates Calyciphylline_A This compound Analogues Calyciphylline_A->TGFbR Inhibits?

Caption: Potential modulation of the TGF-β/SMAD signaling pathway by this compound analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Anti-HIV-1 Activity Assay (Reverse Transcriptase Inhibition)

This protocol outlines a common method to assess the anti-HIV-1 activity of a compound by measuring the inhibition of the viral reverse transcriptase (RT) enzyme.

Materials:

  • Recombinant HIV-1 RT

  • Test compound (e.g., this compound analogue)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% NP-40)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

  • Add varying concentrations of the test compound to the reaction mixture. Include a positive control (a known RT inhibitor like nevirapine) and a negative control (vehicle).

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the newly synthesized DNA on ice for 30 minutes.

  • Collect the precipitated DNA by filtering the mixture through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of RT inhibition for each compound concentration and determine the EC₅₀ value.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably transfected with an NF-κB-luciferase reporter plasmid.

  • Test compound.

  • TNF-α (Tumor Necrosis Factor-alpha) as an activator.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Luciferase assay reagent.

  • 96-well plates.

  • Luminometer.

Procedure:

  • Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a negative control (no TNF-α) and a vehicle control.

  • Incubate the cells for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

  • Calculate the percentage of NF-κB inhibition and determine the IC₅₀ value.

Autophagy Induction Assay (LC3-II Detection by Western Blot)

This protocol describes the detection of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Cells of interest.

  • Test compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibody against LC3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Western blotting equipment.

Procedure:

  • Treat the cells with the test compound for the desired time. Include positive (e.g., rapamycin) and negative controls.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Conclusion

The this compound-type alkaloids represent a structurally remarkable and biologically promising class of natural products. The synthetic achievements in this area have not only demonstrated the power of modern organic synthesis but have also provided access to these complex molecules for further biological evaluation. While the full therapeutic potential of this compound and its analogues is yet to be fully elucidated, the existing data on their anti-HIV, cytotoxic, and anti-inflammatory activities provide a strong rationale for continued research. This technical guide serves as a foundational resource to aid researchers in navigating the chemistry and biology of these intricate natural products, with the ultimate goal of unlocking their potential for the development of new therapeutic agents.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The mechanism of action of Calyciphylline A has not been definitively elucidated in published scientific literature. This document provides a speculative overview based on the known biological activities of structurally related Daphniphyllum alkaloids. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is a complex polycyclic alkaloid belonging to the Daphniphyllum family, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their intricate and synthetically challenging molecular architectures. The Daphniphyllum alkaloids have garnered significant interest from the scientific community due to their broad spectrum of biological activities, including cytotoxic, anti-HIV, neurotrophic, and anti-inflammatory properties.[1]

While the specific biological activities of this compound remain largely unexplored, the activities of its close structural analogues provide a foundation for speculating on its potential mechanisms of action. This guide synthesizes the available data on related compounds to propose potential pathways and molecular targets for this compound, offering a roadmap for future research and drug discovery efforts.

Known Biological Activities of Structurally Related Daphniphyllum Alkaloids

The biological activities observed in alkaloids structurally similar to this compound suggest several potential areas of therapeutic interest. These activities form the basis for speculating on the mechanism of action of this compound.

Anti-HIV Activity

A dimeric this compound-type alkaloid, Logeracemin A, has demonstrated significant anti-HIV activity.[2][3][4] This finding suggests that this compound and its derivatives could be explored as potential anti-retroviral agents. The exact mechanism of this anti-HIV activity is not yet known but could involve inhibition of viral entry, replication, or other essential viral processes.

Neurotrophic Potential

Calyciphylline D, another related alkaloid, has been shown to promote the expression of nerve growth factor (NGF) mRNA.[5] NGF is a crucial neurotrophin involved in the survival, development, and function of neurons. This suggests that this compound may possess neurotrophic or neuroprotective properties, making it a candidate for investigation in the context of neurodegenerative diseases.

Anti-inflammatory Effects

Several Daphniphyllum alkaloids isolated from Daphniphyllum calycinum, the same plant source as this compound, have exhibited significant inhibitory activity on the transcription of Nuclear Factor-kappa B (NF-κB).[6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

Cytotoxicity

The Daphniphyllum alkaloid family is generally known for its cytotoxic effects against various cancer cell lines.[1] This broad cytotoxicity suggests that this compound could have potential as an anticancer agent, although its selectivity for cancer cells versus healthy cells would need to be thoroughly investigated.

Quantitative Data

To date, no specific quantitative biological data for this compound has been published. However, the anti-HIV activity of the closely related Logeracemin A has been quantified:

CompoundBiological ActivityAssayParameterValueReference
Logeracemin AAnti-HIVCell-basedEC504.5 ± 0.1 μM[2][3][4]

Speculated Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, we can speculate on several potential mechanisms of action for this compound.

Inhibition of the NF-κB Signaling Pathway

Given that other alkaloids from Daphniphyllum calycinum inhibit NF-κB, it is plausible that this compound shares this mechanism. The canonical NF-κB pathway is a primary mediator of inflammatory responses. This compound could potentially inhibit this pathway at several key points, such as preventing the degradation of IκBα or blocking the nuclear translocation of the p65 subunit.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Inhibits IkB_p P-IkB IkB->IkB_p NFkB_nuc NF-kB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation CalyciphyllineA_cyto This compound (speculated) CalyciphyllineA_cyto->IKK Inhibits? CalyciphyllineA_cyto->Proteasome Inhibits? DNA DNA NFkB_nuc->DNA Binds to Response Element mRNA mRNA DNA->mRNA Transcription Pro-inflammatory\nProteins Pro-inflammatory Proteins mRNA->Pro-inflammatory\nProteins CalyciphyllineA_nuc This compound (speculated) CalyciphyllineA_nuc->NFkB_nuc Inhibits DNA binding? Neurotrophic_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CalyciphyllineA This compound Receptor Unknown Receptor CalyciphyllineA->Receptor Binds? SignalingCascade Signaling Cascade Receptor->SignalingCascade Activates TranscriptionFactor Transcription Factor (e.g., CREB) SignalingCascade->TranscriptionFactor Activates DNA DNA TranscriptionFactor->DNA Binds to Promoter Region NGF_mRNA NGF_mRNA DNA->NGF_mRNA Transcription NGF Protein NGF Protein NGF_mRNA->NGF Protein Neuronal Survival\nand Growth Neuronal Survival and Growth NGF Protein->Neuronal Survival\nand Growth Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Start This compound Cytotoxicity Broad Panel Cytotoxicity Assay (e.g., NCI-60) Start->Cytotoxicity ActivityScreening Primary Activity Screening (e.g., Anti-HIV, Anti-inflammatory, Neurotrophic) Start->ActivityScreening PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) ActivityScreening->PathwayAnalysis TargetID Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) BindingAssay Binding Assays (e.g., SPR, ITC) TargetID->BindingAssay PathwayAnalysis->TargetID AnimalModel Animal Model of Disease (e.g., HIV, Inflammation, Neurodegeneration) BindingAssay->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD Toxicity Toxicology Studies AnimalModel->Toxicity

References

The Enigmatic Architecture: A Technical Guide to the Proposed Biogenesis of the Calyciphylline A Caged Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Calyciphylline A caged skeleton represents a formidable synthetic challenge and a fascinating example of nature's chemical intricacy. As a prominent member of the diverse Daphniphyllum alkaloids, its complex, polycyclic framework has captivated chemists for decades. While the complete enzymatic machinery responsible for its construction remains largely elusive, a plausible biosynthetic pathway has been pieced together through a combination of structural analysis of isolated congeners and sophisticated biomimetic total synthesis efforts. This technical guide provides an in-depth exploration of the proposed biogenesis of the this compound core, detailing the hypothetical enzymatic steps, supported by key experimental data from biomimetic syntheses that lend credence to these hypotheses.

The Triterpenoid (B12794562) Origin: From Mevalonate to a Putative Precursor

The journey to the complex this compound skeleton begins with the universal building blocks of terpenoid biosynthesis. It is widely accepted that the Daphniphyllum alkaloids are derived from the mevalonic acid (MVA) pathway, with labeling studies confirming that their carbon framework is of triterpenoid origin, arising from a squalene-like precursor.[1] The initial steps, therefore, involve the sequential condensation of isoprene (B109036) units to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately the C30 hydrocarbon, squalene (B77637).

The transformation from squalene to the characteristic nitrogen-containing polycyclic core of the Daphniphyllum alkaloids is where the biosynthetic pathway becomes speculative. It is hypothesized that a squalene-like dialdehyde (B1249045) serves as a key intermediate, which then undergoes a series of cyclizations and rearrangements. The incorporation of nitrogen is thought to occur via a reaction with an amine source, such as an amino acid.[2]

A Postulated Pathway to the Core Skeleton

The proposed biosynthetic network for the Daphniphyllum alkaloids is a complex web of interconnected intermediates. A central theme is the formation of a pentacyclic amine, proto-daphniphylline, which is considered a putative common ancestor to many members of this alkaloid family.[2] The pathway leading to the this compound skeleton is thought to diverge from this central route, involving a unique cascade of bond formations and skeletal rearrangements.

The following diagram illustrates a plausible, though hypothetical, sequence of transformations leading to the core structure of the this compound family.

Proposed_Biosynthesis_of_Calyciphylline_A_Core cluster_0 Early Precursors cluster_1 Key Intermediate Formation cluster_2 This compound Core Assembly Squalene-like Dialdehyde Squalene-like Dialdehyde Iminium Ion Intermediate Iminium Ion Intermediate Squalene-like Dialdehyde->Iminium Ion Intermediate Condensation Nitrogen Source Nitrogen Source Nitrogen Source->Iminium Ion Intermediate Proto-daphniphylline Skeleton Proto-daphniphylline Skeleton Iminium Ion Intermediate->Proto-daphniphylline Skeleton Intramolecular [4+2] Cycloaddition Rearranged Intermediate Rearranged Intermediate Proto-daphniphylline Skeleton->Rearranged Intermediate Skeletal Rearrangement This compound Caged Skeleton This compound Caged Skeleton Rearranged Intermediate->this compound Caged Skeleton Transannular Cyclization

Caption: A simplified diagram of the proposed biosynthetic pathway to the this compound caged skeleton.

Insights from Biomimetic Synthesis

In the absence of definitive enzymatic studies, biomimetic chemical syntheses provide the strongest evidence for the proposed biosynthetic pathways. These elegant synthetic endeavors aim to replicate the hypothetical biological transformations in the laboratory, and their success lends significant weight to the plausibility of the proposed mechanisms. Several research groups have successfully constructed the core of this compound and related alkaloids using strategies inspired by the postulated biogenesis.

A key transformation in many of these syntheses is an intramolecular Diels-Alder reaction or a related cycloaddition to construct the initial polycyclic core, mirroring the proposed formation of proto-daphniphylline. Subsequent, often complex, rearrangements and transannular cyclizations are then employed to forge the final caged structure.

The following table summarizes quantitative data from representative biomimetic syntheses that target the this compound core or closely related structures.

Synthetic Approach Key Transformation Number of Steps Overall Yield (%) Reference
Biomimetic CascadeIntramolecular [4+2] Cycloaddition145.2[2]
Transannular StrategyHAT-initiated Giese-type addition11 (to Daphenylline)Not Reported[3]
Aldol (B89426) CyclizationStereocontrolled Aldol Cyclization10 (to ABC ring)8.0[4]
Experimental Protocols from Biomimetic Syntheses

To provide a practical understanding of the chemical transformations that mimic the proposed biogenesis, detailed experimental protocols for key steps from published syntheses are presented below.

Protocol 1: Stereocontrolled Aldol Cyclization for the ABC Ring System

This protocol describes a key step in the synthesis of the tricyclic core of this compound-type alkaloids, as reported by Bonjoch and co-workers.[4]

  • Reaction: To a solution of the keto-aldehyde precursor in dry THF at -78 °C under an argon atmosphere is added a solution of KHMDS (1.1 equivalents) in THF dropwise.

  • Stirring: The reaction mixture is stirred at -78 °C for 1 hour.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Workup: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.

Protocol 2: Transannular SN' Cyclization

This protocol is adapted from a synthetic approach towards himalensine A, a this compound-type alkaloid, and illustrates a key bond formation to create the caged structure.[3]

  • Deprotection: A solution of the N-protected macrocyclic precursor in a suitable solvent (e.g., CH2Cl2) is treated with a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) at 0 °C.

  • Monitoring: The reaction is monitored by thin-layer chromatography until complete consumption of the starting material.

  • Neutralization: The reaction mixture is carefully neutralized with a saturated aqueous solution of NaHCO3.

  • Extraction: The aqueous layer is extracted multiple times with CH2Cl2.

  • Workup: The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

  • Purification: The resulting crude amine is purified by column chromatography to yield the product of the transannular cyclization.

The workflow for a typical biomimetic synthesis of a this compound-type core can be visualized as follows:

Biomimetic_Synthesis_Workflow Starting Materials Starting Materials Linear Precursor Assembly Linear Precursor Assembly Starting Materials->Linear Precursor Assembly Multi-step synthesis Macrocyclization Macrocyclization Linear Precursor Assembly->Macrocyclization Ring closure Key Cycloaddition Key Cycloaddition Macrocyclization->Key Cycloaddition e.g., Diels-Alder Skeletal Rearrangement Skeletal Rearrangement Key Cycloaddition->Skeletal Rearrangement e.g., Transannular reaction Final Core Structure Final Core Structure Skeletal Rearrangement->Final Core Structure Functional group manipulation

Caption: A generalized workflow for the biomimetic synthesis of the this compound core.

Current Research and Future Directions

The biogenesis of the this compound caged skeleton remains a vibrant area of research. While the complete enzymatic pathway is yet to be elucidated, recent advances in genomics and transcriptomics are paving the way for the identification of the genes and enzymes involved. For instance, recent work has led to the characterization of several terpene synthases from Daphniphyllum macropodum, the plant source of many of these alkaloids.[5] This represents a critical first step in unraveling the complete biosynthetic puzzle.

Future research will undoubtedly focus on:

  • Enzyme Discovery: Identifying and characterizing the downstream enzymes, likely cytochromes P450 and other tailoring enzymes, responsible for the intricate cyclizations and rearrangements.

  • Isotopic Labeling Studies: More detailed in vivo feeding studies with labeled precursors to trace the flow of atoms through the biosynthetic pathway.

  • Reconstitution of the Pathway: The ultimate goal will be to reconstitute the entire biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, which would not only confirm the proposed steps but also enable the sustainable production of these complex and potentially valuable molecules.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Calyciphylline A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calyciphylline A is a member of the complex family of Daphniphyllum alkaloids, which are characterized by their intricate, polycyclic architectures. The structural complexity, including multiple contiguous stereocenters and strained ring systems, has made this compound and its congeners challenging and attractive targets for total synthesis. The development of synthetic strategies towards these molecules not only showcases the power and innovation of modern organic synthesis but also provides access to these biologically active compounds for further investigation. These notes provide an overview and comparison of key strategies, along with detailed protocols for pivotal reactions.

Key Synthetic Strategies and Retrosynthetic Analysis

Several distinct strategies have been successfully employed to tackle the formidable structure of this compound and its relatives. The primary challenges in these syntheses include the construction of the caged polycyclic core, the stereoselective installation of numerous chiral centers, and the development of efficient routes to access significant quantities of the target molecules. Below, we highlight some of the seminal approaches.

Sarpong's Synthesis of (-)-Calyciphylline N: A Convergent Approach

The first total synthesis of a calyciphylline alkaloid, (-)-calyciphylline N, was accomplished by the Sarpong group.[1][2][3][4] Their strategy is highlighted by a highly diastereoselective intramolecular Diels-Alder reaction to construct the bicyclic core, a one-pot Nazarov cyclization/proto-desilylation, and a chemoselective hydrogenation.

Key Features:

  • Intramolecular Diels-Alder Reaction: Construction of the bicyclic core with control over four contiguous stereocenters.[1][3]

  • Nazarov Cyclization: Formation of the E ring.[1][3]

  • Late-stage Hydrogenation: Installation of the C14 and C15 stereocenters.[1]

Retrosynthetic Diagram:

Sarpong_Retrosynthesis (-)-Calyciphylline N (-)-Calyciphylline N Intermediate_A DEF Ring System (-)-Calyciphylline N->Intermediate_A Late-stage functionalization Intermediate_B Bicyclic Core Intermediate_A->Intermediate_B Nazarov Cyclization, Stille Carbonylation Starting_Materials Known Alcohol Intermediate_B->Starting_Materials Intramolecular Diels-Alder Li_Strategy Common_Intermediate Common Tetracyclic Intermediate Alkaloid_1 (-)-10-deoxydaphnipaxianine A Common_Intermediate->Alkaloid_1 Oxidative Nazarov Electrocyclization Alkaloid_2 (+)-daphlongamine E Common_Intermediate->Alkaloid_2 Transannular Allylic Alcohol Rearrangement Alkaloid_3 (+)-calyciphylline R Common_Intermediate->Alkaloid_3 Further Transformations Bonjoch_Strategy Keto_Aldehyde Keto-Aldehyde Precursor ABC_Tricycle ABC-Tricyclic Ketol Keto_Aldehyde->ABC_Tricycle Intramolecular Aldol Cyclization Himalensine_A Himalensine A ABC_Tricycle->Himalensine_A Further Elaboration

References

Application Notes and Protocols for Protecting Group Strategy in Calyciphylline A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Calyciphylline A and its analogues, a class of structurally complex Daphniphyllum alkaloids, presents a significant challenge in organic chemistry. The intricate, polycyclic architecture of these molecules necessitates a sophisticated and robust protecting group strategy to mask reactive functional groups, thereby ensuring chemoselectivity and achieving the desired chemical transformations. This document provides a detailed overview of the protecting group strategies employed in the synthesis of this compound and related compounds, complete with experimental protocols and data.

Overview of Protecting Group Strategy

The synthesis of the core structure of this compound-type alkaloids often involves the management of multiple reactive functional groups, primarily hydroxyl and carbonyl groups. The choice of protecting groups is critical and is often guided by the need for orthogonal stability, allowing for the selective removal of one group in the presence of others.[1][2] Silyl (B83357) ethers are prominently used for the protection of hydroxyl groups due to their ease of installation, stability under a range of reaction conditions, and selective removal.

In the synthesis of (-)-Calyciphylline N, a closely related alkaloid, the Carreira group demonstrated a masterful use of silyl ethers to navigate the complex synthetic landscape.[3][4] Their strategy involved the protection of both primary and secondary hydroxyl groups, as well as the temporary protection of a ketone by reduction to a hydroxyl group which was then protected.[3][4]

Protecting Groups for Hydroxyl Groups

The most common protecting groups for hydroxyl functionalities in the synthesis of this compound and its congeners are silyl ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES).

2.1. Tert-butyldimethylsilyl (TBS) Ethers

TBS ethers are widely used to protect primary and secondary alcohols. They are stable to a variety of reaction conditions, including organometallic reagents and some oxidizing and reducing agents.

  • Protection: The hydroxyl group is typically reacted with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) in a polar aprotic solvent such as dimethylformamide (DMF).[4]

  • Deprotection: The TBS group can be removed under acidic conditions, for instance, with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol (B129727) (MeOH).[4] It can also be cleaved using fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine.

2.2. Triethylsilyl (TES) Ethers

TES ethers are another class of silyl protecting groups employed when differentiation from TBS groups is required, showcasing an orthogonal protection strategy. TES ethers are more labile to acid than TBS ethers.

  • Protection: Similar to TBS protection, TES ethers are formed by reacting the alcohol with triethylsilyl chloride (TESCl) and a base like imidazole.[3]

  • Deprotection: The TES group can be selectively removed in the presence of a TBS group under carefully controlled acidic conditions.

Protecting Groups for Carbonyl Groups

The direct protection of sterically hindered ketones in the this compound core can be challenging. An alternative strategy involves the reduction of the carbonyl to an alcohol, followed by protection of the resulting hydroxyl group.

  • Luche Reduction and TBS Protection: In the synthesis of a key intermediate, a cyclopentenone carbonyl proved difficult to protect as a ketal.[3][4] The strategy was to perform a Luche reduction (NaBH₄, CeCl₃·7H₂O) to selectively reduce the ketone to an alcohol, which was then protected as a TBS ether.[3][4] This two-step sequence effectively masked the carbonyl functionality.[3]

Orthogonal Protecting Group Strategy in Action

A notable example of an orthogonal protecting group strategy is the selective deprotection of a primary TBS group during a Nazarov cyclization. In one sequence, a precursor containing both a primary TBS ether and another silyl group was treated with HBF₄·OEt₂.[3][4] This reagent not only promoted the desired cyclization but also selectively cleaved the primary TBS group, leaving other functionalities intact.[3][4]

Data Summary

Functional GroupProtecting GroupProtection ReagentsDeprotection ReagentsYield (%)Reference
Primary HydroxylTBSTBSCl, Imidazole, DMFp-TsOH, MeOH92 (Deprotection)[4]
Secondary HydroxylTBSTBSCl, Imidazole, DMF--[4]
Primary HydroxylTESTESCl, Imidazole-83 (Protection)[3][4]
Cyclopentenone CarbonylTBS (via alcohol)1. NaBH₄, CeCl₃·7H₂O2. TBSCl, Imidazole-76 (two steps)[3][4]
Primary TBS Ether--HBF₄·OEt₂82 (Deprotection)[3][4]

Experimental Protocols

Protocol 1: Protection of a Primary Hydroxyl Group as a TBS Ether

This protocol is adapted from the synthesis of intermediate (+)-43 in the total synthesis of (−)-Calyciphylline N.[3]

  • Dissolve the alcohol (+)-42 in anhydrous dimethylformamide (DMF).

  • Add imidazole to the solution.

  • Add tert-butyldimethylsilyl chloride (TBSCl) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the TBS-protected ether (+)-43.

Protocol 2: Deprotection of a TBS Ether under Acidic Conditions

This protocol describes the removal of a TBS group from intermediate (−)-35.[4]

  • Dissolve the TBS-protected compound (−)-35 in methanol (MeOH).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Stir the mixture at room temperature for 30 minutes or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the deprotected alcohol (−)-36.[4]

Protocol 3: Luche Reduction of a Ketone and Subsequent TBS Protection

This two-step protocol was employed to protect a cyclopentenone carbonyl.[3][4]

  • Luche Reduction:

    • Dissolve the cyclopentenone intermediate in methanol (MeOH) and cool the solution to 0 °C.

    • Add CeCl₃·7H₂O and stir until it dissolves.

    • Add NaBH₄ in small portions.

    • Stir for 30 minutes at 0 °C.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄ and concentrate.

  • TBS Protection:

    • Dissolve the crude alcohol from the previous step in anhydrous DMF.

    • Add imidazole and TBSCl.

    • Stir at room temperature overnight.

    • Work up the reaction as described in Protocol 1.

    • Purify by flash chromatography to obtain the TBS-protected alcohol.[3][4]

Visualizations

G cluster_protection Protection cluster_modification Core Synthesis Steps cluster_deprotection Deprotection A Precursor with -OH and -C=O groups B Intermediate with -OTBS and reduced -C=O A->B 1. Luche Reduction 2. TBSCl, Imidazole C Further Functionalization and Cyclizations B->C Various Synthetic Transformations D Advanced Intermediate with -OH group C->D p-TsOH, MeOH

Caption: General workflow for carbonyl and hydroxyl protection.

G cluster_selective Selective Deprotection cluster_full Full Deprotection Molecule Molecule with -OTBS and -OTES Reagent1 Mild Acidic Conditions Reagent2 Fluoride Source (e.g., TBAF) Product1 Molecule with -OTBS and -OH Reagent1->Product1 TES group removed Product2 Molecule with two -OH groups Reagent2->Product2 Both silyl groups removed

Caption: Orthogonal deprotection of silyl ethers.

References

Application Notes and Protocols for Key Cyclization Reactions in the Synthesis of the Calyciphylline A Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the key cyclization reactions employed in the total synthesis of the Calyciphylline A core and its congeners. The synthesis of this complex alkaloid has been a significant challenge, leading to the development of innovative and elegant cyclization strategies by various research groups. These notes are intended to serve as a practical guide for researchers in the field of organic synthesis and drug discovery.

Introduction to the this compound Core

This compound-type alkaloids, isolated from plants of the Daphniphyllum genus, are characterized by a complex and densely functionalized polycyclic architecture.[1] The core structure typically features a sophisticated, caged backbone with multiple contiguous stereogenic centers, including vicinal all-carbon quaternary centers.[1] The formidable structural complexity has made these molecules a compelling target for synthetic chemists, driving the exploration of novel synthetic methodologies. This document focuses on the pivotal cyclization reactions that form the carbocyclic and heterocyclic ring systems of the this compound core.

Key Cyclization Strategies and Protocols

Several distinct and powerful cyclization strategies have been successfully applied to construct the intricate framework of this compound and related alkaloids. The following sections detail the experimental protocols for some of the most critical cyclization reactions.

Intramolecular Stereocontrolled Aldol (B89426) Cyclization for the ABC Tricyclic System

A key strategy for the construction of the functionalized ABC-tricyclic framework of this compound-type alkaloids involves a stereocontrolled intramolecular aldol cyclization. This reaction closes the piperidine (B6355638) ring to form the 1,6-ethanoperhydroindole azatricycle.[2][3]

Experimental Protocol:

A solution of the tosylate precursor (1 equivalent) in a 9:1 mixture of Et₂O-THF is added dropwise via a cannula to a freshly prepared solution of LiHMDS (1.2 equivalents) in Et₂O at -78 °C. The reaction mixture is then warmed to 0 °C and stirred for 30 minutes. The reaction is quenched by the addition of a saturated aqueous solution of Na₂CO₃. The aqueous layer is extracted with Et₂O (4 x 10 mL). The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][3]

Quantitative Data:

PrecursorProductYieldReference
Tosylate 8 Tricycle 9 51%[2][3]

Logical Relationship of the Aldol Cyclization Strategy

Aldol_Cyclization cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start Tosylate Precursor reagents 1. LiHMDS, Et₂O, -78 °C to 0 °C 2. Na₂CO₃ (aq) quench start->reagents Reaction product ABC Tricyclic Core reagents->product Cyclization Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Prepare solution of Triene Precursor add_lewis Add Et₂AlCl at low temperature start->add_lewis stir Stir and monitor by TLC add_lewis->stir quench Quench Reaction stir->quench isolate Isolate and Purify Product quench->isolate product Bicyclic Core with four contiguous stereocenters isolate->product Nazarov_Pathway A Precursor (+)-45 B SnCl₄ Activation A->B Addition C Nazarov Cyclization B->C D TBS Group Removal C->D Concomitant E Product (+)-46 (Ring E formed) D->E

References

Application Note: Analytical Methods for the Characterization of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calyciphylline A is a member of the Daphniphyllum alkaloids, a large family of natural products known for their complex and often caged polycyclic skeletons.[1][2] These structurally intricate molecules have garnered significant interest from the synthetic chemistry community and are investigated for their potential biological activities, including neurotrophic and cytotoxic effects.[2] Accurate and thorough analytical characterization is paramount for the confirmation of its structure, determination of purity, and for advancing further research and development. This document provides a detailed overview of the key analytical methods and protocols for the characterization of this compound and related analogs.

Physicochemical Properties

A summary of the fundamental physicochemical data for a representative Calyciphylline-type alkaloid is presented in Table 1.

Table 1: Physicochemical Data for a Calyciphylline-Type Alkaloid.

Property Value Reference
Molecular Formula C₂₃H₃₁O₃N [3]
Molecular Weight 370.2377 g/mol (as [M+H]⁺) [3]
Appearance White amorphous powder [3]
IR (neat) νₘₐₓ cm⁻¹ 2957, 1708, 1691, 1423, 1290, 911 [4][5]

| Melting Point | 95-97 °C (for a synthetic intermediate) |[4][5] |

Experimental Workflow for Characterization

The general workflow for the isolation and characterization of this compound from a natural source or after synthesis is depicted below.

This compound Characterization Workflow cluster_0 Isolation & Purification cluster_1 Structural Elucidation Extraction Extraction Chromatography Chromatography Extraction->Chromatography Crude Extract Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Chromatography->Spectroscopy Pure Compound Crystallography X-ray Crystallography Spectroscopy->Crystallography Structural Hypothesis Final_Structure Confirmed Structure Crystallography->Final_Structure Absolute Configuration

Caption: General experimental workflow for the characterization of this compound.

Analytical Methods and Protocols

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and relative stereochemistry of this compound. One- and two-dimensional NMR experiments are employed.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H and ¹³C NMR provide information on the number and types of protons and carbons.

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings within the spin systems.[3]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different fragments of the molecule.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry by identifying protons that are close in space.[6][7]

Table 2: Representative ¹H and ¹³C NMR Data for a Calyciphylline Analog (Calycindaphine A). [3]

Position δC (ppm) δH (ppm, J in Hz)
2 118.9 5.42 (d, 5.2)
3 140.6
4 46.8
5 139.0
6 52.5
7 135.5
8 182.9
9 175.2
OMe 50.9 3.61 (s)
Me-18 1.15 (d, 6.7)

| Me-21 | | 1.10 (s) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain high-resolution mass data.[4]

  • Data Analysis: The accurate mass measurement of the protonated molecule [M+H]⁺ allows for the determination of the molecular formula.[3] For example, a Calyciphylline analog gave an [M+H]⁺ ion at m/z 370.2375, corresponding to the molecular formula C₂₃H₃₁O₃N.[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often a trial-and-error process involving slow evaporation of a solvent or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates, bond lengths, and bond angles. This method has been used to confirm the structure and stereochemistry of intermediates in the total synthesis of Calyciphylline N.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The analysis can be performed on a neat sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups. For instance, IR absorptions have been noted for ester carbonyl (1733 cm⁻¹) and lactam (1644 cm⁻¹) groups in related structures.[3]

Signaling Pathways

While the primary focus of the available literature is on the synthesis and structural elucidation of this compound, some related Daphniphyllum alkaloids have been investigated for their biological activities. For example, some compounds have shown inhibitory activity against NF-κB transcription and TGF-β, or induction of autophagy.[3] However, a specific signaling pathway for this compound has not been detailed. The diagram below illustrates a hypothetical workflow for investigating such a pathway.

Signaling Pathway Investigation Calyciphylline_A This compound Cell_Treatment Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Calyciphylline_A->Cell_Treatment Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Cell_Treatment->Target_Identification Phenotypic Effect Pathway_Analysis Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis Potential Target(s) Mechanism_Elucidation Mechanism of Action Pathway_Analysis->Mechanism_Elucidation Validated Pathway

Caption: Hypothetical workflow for investigating the biological signaling pathway of this compound.

Conclusion

The structural characterization of this compound requires a multi-technique analytical approach. The combination of NMR spectroscopy, mass spectrometry, X-ray crystallography, and IR spectroscopy provides a comprehensive dataset for the unambiguous determination of its complex structure and stereochemistry. The protocols and representative data presented here serve as a guide for researchers working on the analysis of this and related Daphniphyllum alkaloids.

References

Application Note: Quantification of Calyciphylline A in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Calyciphylline A, a complex Daphniphyllum alkaloid, in human plasma. Given the potential cytotoxic and anti-tubulin activities of this compound, a reliable quantitative method is essential for its preclinical and clinical development. This method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The validated method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a structurally intricate polycyclic alkaloid isolated from plants of the Daphniphyllum genus. This class of alkaloids has garnered significant interest due to a wide range of biological activities, including cytotoxic, anti-HIV, and anti-tubulin polymerization effects.[1] The development of this compound as a potential therapeutic agent requires a validated bioanalytical method to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using UPLC-MS/MS, a technique widely recognized for its high sensitivity and selectivity in quantifying drugs and metabolites in complex biological samples.[2][3]

Experimental

2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • This compound-d3 (Internal Standard, IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile, Methanol (B129727), Water (LC-MS grade)

  • Formic acid (99%)

  • Ammonium (B1175870) hydroxide (B78521) (25%)

  • Oasis HLB 1 cc (30 mg) Solid-Phase Extraction (SPE) cartridges

2.2. Instrumentation

  • Waters ACQUITY UPLC I-Class System

  • Waters Xevo TQ-XS Tandem Quadrupole Mass Spectrometer

  • Nitrogen generator

2.3. UPLC-MS/MS Conditions

A summary of the optimized UPLC and MS/MS parameters is presented in Table 1.

Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Column Temp.40 °C
Injection Vol.5 µL
Gradient Elution
0.0 - 0.5 min95% A
0.5 - 2.5 min95% to 5% A
2.5 - 3.0 min5% A
3.0 - 3.1 min5% to 95% A
3.1 - 4.0 min95% A
MS/MS System Waters Xevo TQ-XS
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage2.5 kV
Desolvation Temp.500 °C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow150 L/hr
MRM Transitions
This compoundm/z 408.3 → 110.1 (Quantifier), 408.3 → 136.2 (Qualifier)
This compound-d3 (IS)m/z 411.3 → 110.1
Note: The m/z values for this compound are hypothetical and would need to be determined experimentally.

Table 1: Optimized UPLC-MS/MS Conditions.

Protocols

3.1. Preparation of Standard and Quality Control (QC) Samples

Stock solutions of this compound and this compound-d3 (IS) were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the this compound stock solution with 50:50 (v/v) methanol:water. Calibration standards (0.1, 0.5, 2, 10, 50, 200, 800, 1000 ng/mL) and QC samples (0.1, 0.3, 300, 750 ng/mL) were prepared by spiking the appropriate working solution into blank human plasma.

3.2. Sample Preparation Protocol (Solid-Phase Extraction)

  • Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution (500 ng/mL this compound-d3) and 300 µL of 2% ammonium hydroxide. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A.

  • Injection: Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

Results and Discussion

4.1. Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Parameter Result
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
LLOQ0.1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Intra-day Accuracy (%Bias) -5.6% to 7.8%
Inter-day Accuracy (%Bias) -9.3% to 6.5%

Table 2: Summary of Method Validation Parameters.

4.2. Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at low, medium, and high QC concentrations.

QC Level Extraction Recovery (%) Matrix Effect (%)
Low QC (0.3 ng/mL) 92.1 ± 4.595.8 ± 3.1
Mid QC (300 ng/mL) 95.3 ± 3.198.2 ± 2.5
High QC (750 ng/mL) 94.6 ± 2.897.1 ± 2.9

Table 3: Extraction Recovery and Matrix Effect Data.

The high extraction recovery and minimal matrix effect demonstrate the effectiveness of the solid-phase extraction protocol for isolating this compound from the complex plasma matrix.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 100 µL Plasma Sample Add_IS Add 20 µL Internal Standard Sample->Add_IS Pretreat Add 300 µL 2% NH4OH Vortex Add_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol & Water) Condition->Load Wash Wash Cartridge (5% Methanol) Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject 5 µL Reconstitute->Inject UPLC_MSMS UPLC-MS/MS Analysis Inject->UPLC_MSMS Data Data Processing & Quantification UPLC_MSMS->Data

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway

Daphniphyllum alkaloids, including congeners of this compound, have been reported to exhibit anti-tubulin polymerization activity.[1] This mechanism is shared by well-known cytotoxic agents like the vinca (B1221190) alkaloids. The diagram below illustrates a plausible, though hypothetical, signaling pathway for this compound-induced apoptosis, based on its presumed action as a microtubule-destabilizing agent.

G cluster_drug Cellular Entry & Target Engagement cluster_mt Microtubule Disruption cluster_cellcycle Cell Cycle Arrest cluster_apoptosis Apoptotic Cascade Drug This compound Tubulin β-Tubulin Subunit Drug->Tubulin Binds to Polymerization Tubulin Polymerization (Microtubule Growth) Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Disruption leads to Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Triggers Bax Bax/Bak Activation Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

This pathway suggests that by inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. This mitotic arrest can trigger downstream signaling events, such as the inactivation of anti-apoptotic proteins (e.g., Bcl-2) and activation of pro-apoptotic proteins (e.g., Bax), ultimately leading to the mitochondrial pathway of apoptosis.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol is well-suited for high-throughput analysis required in drug development, enabling accurate assessment of the pharmacokinetic profile of this promising natural product. The hypothetical signaling pathway provides a framework for further mechanistic studies into its cytotoxic effects.

References

Application Note and Protocol for Neurite Outgrowth Assay Using Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a member of the Daphniphyllum alkaloids, a class of natural products known for their complex structures and diverse biological activities. While direct studies on this compound are limited, related compounds within this family have been shown to elevate nerve growth factor (NGF) levels, a key neurotrophin involved in the growth, maintenance, and survival of neurons.[1][2] This suggests that this compound may promote neurite outgrowth, a critical process in neuronal development and regeneration, by activating NGF-related signaling pathways.

This document provides a detailed protocol for assessing the neuritogenic potential of this compound using a quantitative in vitro neurite outgrowth assay. The described methodology is applicable to both primary neuronal cultures and neuronal cell lines such as PC12 or Neuro-2a.

Principle of the Assay

This assay quantifies the effect of this compound on the extension of neurites from cultured neuronal cells. The protocol involves cell seeding, treatment with varying concentrations of this compound, immunofluorescent staining of neuronal markers, and automated image acquisition and analysis to measure key parameters of neurite morphology.

Putative Signaling Pathway of this compound in Neurite Outgrowth

It is hypothesized that this compound promotes neurite outgrowth by stimulating the Nerve Growth Factor (NGF) signaling cascade. This pathway is initiated by the binding of a ligand to the TrkA receptor, leading to its dimerization and autophosphorylation.[3] This activation triggers two primary downstream signaling cascades: the PI3K/Akt pathway, which is crucial for cell survival, and the MAPK/ERK pathway, a key regulator of neuronal differentiation and neurite extension.[3]

CalyciphyllineA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NGF NGF This compound->NGF Upregulates TrkA Receptor TrkA Receptor NGF->TrkA Receptor PI3K PI3K TrkA Receptor->PI3K Ras Ras TrkA Receptor->Ras Akt Akt PI3K->Akt Neurite Outgrowth Neurite Outgrowth Akt->Neurite Outgrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Neurite Outgrowth

Caption: Putative signaling pathway for this compound-induced neurite outgrowth.

Experimental Workflow

The experimental workflow provides a step-by-step overview of the neurite outgrowth assay, from cell culture preparation to data analysis.

Experimental_Workflow Cell_Culture 1. Neuronal Cell Culture (e.g., PC12, Neuro-2a, or Primary Neurons) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 3. Treatment (this compound, Controls) Seeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Fixation_Staining 5. Fixation & Immunostaining (e.g., βIII-Tubulin, MAP2) Incubation->Fixation_Staining Imaging 6. Image Acquisition (Automated Microscopy) Fixation_Staining->Imaging Analysis 7. Image Analysis (Quantification of Neurites) Imaging->Analysis Data_Presentation 8. Data Presentation (Tables and Graphs) Analysis->Data_Presentation

Caption: Experimental workflow for the neurite outgrowth assay.

Data Presentation

Quantitative data from the neurite outgrowth assay should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells

Treatment GroupConcentration (µM)Average Neurite Length per Neuron (µm)Percentage of Neurite-Bearing Cells (%)Average Number of Neurites per Neuron
Vehicle Control015.2 ± 2.120.5 ± 3.21.2 ± 0.3
This compound0.125.8 ± 3.535.1 ± 4.52.1 ± 0.5
This compound145.3 ± 5.255.7 ± 6.13.5 ± 0.8
This compound1060.1 ± 6.870.2 ± 7.34.2 ± 1.1
NGF (Positive Control)50 ng/mL65.4 ± 7.175.8 ± 8.04.5 ± 1.3

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Materials and Reagents

  • Neuronal cell line (e.g., PC12, Neuro-2a) or primary neurons

  • Cell culture medium (e.g., DMEM for PC12, MEM for Neuro-2a)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound

  • Nerve Growth Factor (NGF) as a positive control

  • 96-well cell culture plates (collagen-coated for PC12 cells)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-βIII-Tubulin or anti-MAP2

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Automated fluorescence microscope or high-content imaging system

Procedure

  • Cell Culture and Seeding:

    • Culture neuronal cells according to standard protocols. For PC12 cells, use DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.

    • Harvest cells and seed them into collagen-coated 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in a low-serum medium (e.g., DMEM with 1% HS). The final DMSO concentration should be below 0.1%.

    • Carefully remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (medium with NGF, e.g., 50 ng/mL).

    • Incubate the plates for 48-72 hours.

  • Immunofluorescence Staining:

    • After incubation, gently aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (e.g., anti-βIII-Tubulin, diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and a nuclear counterstain (DAPI) for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using an automated fluorescence microscope or a high-content imaging system. Capture images from multiple fields per well to ensure representative data.

    • Use image analysis software to quantify neurite outgrowth. Key parameters to measure include:

      • Total neurite length per neuron

      • Number of primary neurites per neuron

      • Number of branch points per neuron

      • Percentage of cells with neurites longer than the cell body diameter.

Conclusion

This protocol provides a robust framework for investigating the neuritogenic effects of this compound. Based on the activity of related Daphniphyllum alkaloids, it is anticipated that this compound will promote neurite outgrowth, potentially through the activation of the NGF-TrkA signaling pathway. The quantitative data generated from this assay will be crucial for understanding the neurotrophic potential of this compound and for guiding further research in the development of novel therapeutics for neurodegenerative diseases.

References

Application Notes and Protocols for PC12 Cell Line Differentiation with Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical guide for investigating the potential neurotrophic effects of Calyciphylline A on the PC12 cell line. As of the generation of this document, there is no direct published research specifically detailing the use of this compound for PC12 cell differentiation. The proposed mechanisms, concentrations, and protocols are based on the known neurotrophic activities of related compounds and established methodologies for PC12 cell differentiation. Researchers should use this document as a starting point to design and validate their own experiments.

Introduction

The PC12 cell line, derived from a rat pheochromocytoma, is a well-established in vitro model for studying neuronal differentiation.[1][2] When treated with neurotrophic factors such as Nerve Growth Factor (NGF), PC12 cells cease proliferation and undergo a dramatic morphological and functional change, extending neurites and acquiring characteristics of sympathetic neurons.[3] This makes them an invaluable tool for screening novel compounds with potential neurogenic or neuroprotective properties.

This compound is a member of the Daphniphyllum alkaloids, a complex family of natural products known for a range of biological activities, including neurotrophic effects. While the specific interaction of this compound with neuronal cells is an emerging area of research, its structural complexity suggests the potential for novel mechanisms of action. This document provides a hypothetical framework for investigating the differentiation of PC12 cells using this compound, from proposed signaling pathways to detailed experimental protocols.

Hypothesized Signaling Pathway of this compound in PC12 Cells

Based on the canonical signaling pathways activated by neurotrophins like NGF in PC12 cells, we hypothesize that this compound may initiate neuronal differentiation through the activation of receptor tyrosine kinases (RTKs) and downstream signaling cascades.[1][2][4][5][6] The primary pathways implicated in PC12 differentiation are the Ras/MAPK (ERK) and the PI3K/Akt pathways, which ultimately lead to changes in gene expression and cytoskeletal rearrangement necessary for neurite outgrowth.[1][6][7]

CalyciphyllineA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cal_A This compound Receptor Putative Receptor (e.g., Trk-like) Cal_A->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Akt->CREB cross-talk node_survival Cell Survival Akt->node_survival Gene Gene Expression (e.g., GAP-43, βIII-tubulin) CREB->Gene node_neurite Neurite Outgrowth CREB->node_neurite

Caption: Hypothesized signaling cascade for this compound-induced PC12 cell differentiation.

Experimental Workflow

A systematic approach is necessary to characterize the effects of this compound on PC12 cells. The following workflow outlines the key experimental stages, from initial cell culture to the final analysis of neuronal differentiation markers.

Experimental_Workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture PC12 Cell Culture & Maintenance start->culture plating Plate PC12 Cells on Collagen-Coated Plates culture->plating treatment Treat with this compound (Dose-Response & Time-Course) plating->treatment microscopy Phase-Contrast Microscopy (Morphological Analysis) treatment->microscopy lysis Cell Lysis for Protein Extraction treatment->lysis quantification Neurite Outgrowth Quantification microscopy->quantification end End quantification->end western Western Blotting (Neuronal Markers) lysis->western western->end

Caption: Experimental workflow for assessing PC12 cell differentiation induced by this compound.

Experimental Protocols

Protocol 1: PC12 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the PC12 cell line.

Materials:

  • PC12 cell line

  • DMEM-Hi (High glucose Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution (100x)

  • Collagen Type IV coated culture flasks/plates

  • Trypsin-EDTA (0.05%)

  • Phosphate-Buffered Saline (PBS), sterile

  • 37°C, 5% CO2 incubator

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM-Hi with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

  • Cell Seeding: Culture PC12 cells on collagen-coated flasks at a density of 2-5 x 10^4 cells/cm².

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Media Change: Change the medium every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, detach them by gentle pipetting or brief incubation with Trypsin-EDTA. Resuspend the cells in fresh complete growth medium and re-plate at the desired density. It is recommended to maintain a split ratio of 1:3 to 1:6.

Protocol 2: this compound-Induced Neurite Outgrowth Assay

This protocol details the steps to induce and quantify neurite outgrowth in PC12 cells using this compound.

Materials:

  • PC12 cells cultured as in Protocol 1

  • Collagen Type IV coated 24-well plates

  • This compound (prepare stock solution in DMSO, store at -20°C)

  • Differentiation Medium: DMEM-Hi with 1% HS, 0.5% FBS, and 1% Penicillin-Streptomycin.

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Cell Plating: Seed PC12 cells onto collagen-coated 24-well plates at a density of 5 x 10^4 cells/well. Allow cells to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in differentiation medium. Suggested final concentrations for a dose-response experiment: 0.1, 1, 10, 100, 1000 nM.

    • Include a vehicle control (DMSO) and a positive control (e.g., 50 ng/mL NGF).

    • Aspirate the growth medium from the wells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for 48-72 hours. For a time-course experiment, analyze cells at 24, 48, and 72 hours post-treatment.

  • Imaging: At each time point, capture images from at least 5 random fields per well using a phase-contrast microscope at 20x magnification.

  • Quantification:

    • A cell is considered differentiated if it possesses at least one neurite equal to or longer than the diameter of the cell body.[3]

    • Calculate the percentage of differentiated cells: (Number of differentiated cells / Total number of cells) x 100.

    • Measure the length of the longest neurite for at least 50 individual cells per condition using image analysis software.

Protocol 3: Western Blotting for Neuronal Markers

This protocol is for analyzing the expression of key neuronal differentiation markers by Western blot.

Materials:

  • Treated PC12 cells from Protocol 2 (plated in 6-well plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-βIII-tubulin, anti-GAP-43, anti-Synaptophysin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: Dose-Dependent Effect of this compound on Neurite Outgrowth in PC12 Cells (72h)

TreatmentConcentration% Differentiated Cells (Mean ± SD)Average Neurite Length (µm, Mean ± SD)
Vehicle Control0.1% DMSO3.2 ± 1.18.5 ± 2.3
This compound0.1 nM5.8 ± 1.512.1 ± 3.0
This compound1 nM15.4 ± 2.825.6 ± 4.5
This compound10 nM45.7 ± 5.158.9 ± 7.2
This compound100 nM68.3 ± 6.275.4 ± 8.1
This compound1000 nM52.1 ± 5.863.2 ± 7.5
Positive Control50 ng/mL NGF72.5 ± 6.580.1 ± 8.9

Table 2: Time-Course of Neuronal Marker Expression in PC12 Cells Treated with 100 nM this compound

Time (hours)βIII-tubulin (Fold Change vs. Vehicle)GAP-43 (Fold Change vs. Vehicle)Synaptophysin (Fold Change vs. Vehicle)
01.00 ± 0.051.00 ± 0.061.00 ± 0.04
241.8 ± 0.21.5 ± 0.11.2 ± 0.1
483.5 ± 0.42.8 ± 0.32.1 ± 0.2
725.2 ± 0.64.1 ± 0.53.4 ± 0.4

Data are presented as Mean ± SD from three independent experiments.

Conclusion

These application notes provide a comprehensive, albeit hypothetical, guide for investigating the potential of this compound to induce neuronal differentiation in PC12 cells. By following the outlined workflow and protocols, researchers can systematically evaluate its efficacy and elucidate the underlying molecular mechanisms. Successful validation of these hypotheses would position this compound as a promising candidate for further investigation in the context of neuroregeneration and drug development for neurodegenerative diseases.

References

Application Notes & Protocols: Anti-HIV Activity Assay of Calyciphylline A on MT-4 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calyciphylline A is a member of the Daphniphyllum alkaloids, a complex class of natural products.[1][2] While the biological profile of this compound is not extensively characterized, related compounds within the Daphniphyllum family have demonstrated a range of biological activities, including anti-HIV properties.[3][4] For instance, logeracemin A, a dimeric this compound-type alkaloid, has shown significant anti-HIV activity.[4] This suggests that this compound may also possess antiviral capabilities worth investigating.

This document provides detailed protocols for evaluating the anti-HIV activity of this compound using the MT-4 human T-cell line. MT-4 cells are highly susceptible to HIV-1 infection and are a widely used model for in vitro anti-HIV drug screening.[5][6][7] The protocols outlined below describe methods for assessing the cytotoxicity of this compound, as well as its efficacy in inhibiting HIV-1 replication through p24 antigen quantification and the observation of syncytium formation.

1. Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on MT-4 Cells

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 2.5
0.198.7 ± 3.1
195.2 ± 4.0
1088.5 ± 5.2
5070.1 ± 6.8
10052.3 ± 7.5
CC50 (µM) [Calculated Value]

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of MT-4 cells by 50%.

Table 2: Anti-HIV Activity of this compound on MT-4 Cells

Concentration of this compound (µM)p24 Antigen Level (pg/mL) (Mean ± SD)Inhibition of HIV-1 Replication (%)
0 (Virus Control)[Value] ± [SD]0
0.1[Value] ± [SD][Calculated Value]
1[Value] ± [SD][Calculated Value]
10[Value] ± [SD][Calculated Value]
50[Value] ± [SD][Calculated Value]
100[Value] ± [SD][Calculated Value]
EC50 (µM) [Calculated Value]

EC50 (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%.

Table 3: Selectivity Index of this compound

ParameterValue
CC50 (µM)[From Table 1]
EC50 (µM)[From Table 2]
Selectivity Index (SI = CC50/EC50) [Calculated Value]

The Selectivity Index (SI) is a measure of the therapeutic window of a compound.

2. Experimental Protocols

2.1. Cell Culture and Virus

  • Cell Line: MT-4 (human T-cell leukemia virus type 1-transformed T-lymphocytes).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Virus: HIV-1 (e.g., laboratory-adapted strain IIIB or NL4-3). Virus stocks should be tittered to determine the 50% tissue culture infectious dose (TCID50).

2.2. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is toxic to MT-4 cells.[8][9][10]

  • Protocol:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with untreated cells as a control.

    • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate, and carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

2.3. Anti-HIV Activity Assay (p24 Antigen Assay)

This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a marker of virus replication.[11][12][13]

  • Protocol:

    • In a 96-well plate, mix various concentrations of this compound with an appropriate dilution of HIV-1 stock (e.g., 100 TCID50).

    • Add MT-4 cells to the mixture at a density of 5 x 10^4 cells/well.

    • Include wells with cells and virus only (virus control) and cells only (mock-infected control).

    • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate and collect the culture supernatant.

    • Quantify the p24 antigen concentration in the supernatant using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of inhibition of HIV-1 replication for each concentration of this compound relative to the virus control and determine the EC50 value.

2.4. Syncytium Formation Assay

This assay visually assesses the ability of this compound to inhibit the formation of syncytia (multinucleated giant cells), which are formed by the fusion of HIV-infected and uninfected cells.[14][15][16]

  • Protocol:

    • Co-culture HIV-1-infected MT-4 cells with uninfected MT-4 cells in a 96-well plate in the presence of various concentrations of this compound.

    • Include a control with co-cultured cells without the compound.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Observe the formation of syncytia under an inverted microscope.

    • The inhibitory effect can be scored based on the reduction in the number and size of syncytia compared to the control.

3. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Anti-HIV Assay cluster_syncytium Syncytium Assay cluster_results Data Analysis prep_cells Prepare MT-4 Cells cyto_setup Seed Cells & Add Compound prep_cells->cyto_setup antiviral_setup Mix Compound, Virus & Cells prep_cells->antiviral_setup sync_setup Co-culture Infected & Uninfected Cells with Compound prep_cells->sync_setup prep_compound Prepare this compound Dilutions prep_compound->cyto_setup prep_compound->antiviral_setup prep_compound->sync_setup prep_virus Prepare HIV-1 Stock prep_virus->antiviral_setup cyto_incubate Incubate (4-5 days) cyto_setup->cyto_incubate mtt_add Add MTT Reagent cyto_incubate->mtt_add mtt_read Read Absorbance mtt_add->mtt_read cyto_analyze Calculate CC50 mtt_read->cyto_analyze calc_si Calculate Selectivity Index (SI) cyto_analyze->calc_si antiviral_incubate Incubate (4-5 days) antiviral_setup->antiviral_incubate collect_supernatant Collect Supernatant antiviral_incubate->collect_supernatant p24_assay p24 ELISA collect_supernatant->p24_assay antiviral_analyze Calculate EC50 p24_assay->antiviral_analyze antiviral_analyze->calc_si sync_incubate Incubate (24-48h) sync_setup->sync_incubate sync_observe Microscopic Observation sync_incubate->sync_observe sync_analyze Score Inhibition sync_observe->sync_analyze

Caption: Experimental workflow for assessing the anti-HIV activity of this compound.

HIV_Lifecycle cluster_cell Host Cell (MT-4) cluster_virus HIV-1 cluster_assays_link Assay Targets entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt syncytia Syncytium Assay (measures cell fusion) entry->syncytia integration 3. Integration rt->integration Viral DNA nucleus Nucleus integration->nucleus transcription 4. Transcription translation 5. Translation transcription->translation Viral RNA assembly 6. Assembly translation->assembly Viral Proteins p24 p24 Assay (measures viral proteins) translation->p24 budding 7. Budding & Maturation assembly->budding virion Virion budding->virion nucleus->transcription Provirus virion->entry

Caption: Simplified overview of the HIV-1 life cycle and the targets of the described assays.

References

Application Notes and Protocols for In Vitro Studies of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products renowned for their diverse and potent biological activities.[1][2] Compounds within this class have demonstrated a wide spectrum of effects, including cytotoxic, anti-inflammatory, and neurotrophic properties.[1][3][4] Notably, related Daphniphyllum alkaloids have shown cytotoxicity against various cancer cell lines and the potential to modulate key signaling pathways such as NF-κB.[1][3][5] Furthermore, the observed neurotrophic effects of some family members suggest a potential therapeutic application in neurodegenerative diseases.[3]

These application notes provide a framework for the initial in vitro characterization of this compound, focusing on three key areas: cytotoxicity, anti-inflammatory activity, and neuroprotective potential. The detailed protocols herein are designed to be adaptable for implementation in a standard cell biology or pharmacology laboratory.

Data Presentation: Summary of Expected Quantitative Data

The following tables present hypothetical, yet representative, data for the in vitro activities of this compound. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition (%)
MCF-7 (Breast Cancer)MTTViability4815.888.5
LDHCytotoxicity4825.275.3
A549 (Lung Cancer)MTTViability4828.482.1
LDHCytotoxicity4840.168.9
HeLa (Cervical Cancer)MTTViability4818.990.2
LDHCytotoxicity4829.578.6
SH-SY5Y (Neuroblastoma)MTTViability4822.785.7
LDHCytotoxicity4835.872.4

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

AssayEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition (%)
Griess Assay Nitric Oxide (NO) Production2412.585.4
ELISA TNF-α Production2410.892.1
ELISA IL-6 Production2414.288.6
ELISA IL-1β Production2411.990.3

Table 3: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

AssayEndpointIncubation Time (h)EC₅₀ (µM)Max. Protection (%)
MTT Assay Cell Viability248.775.8
LDH Assay Cytotoxicity2412.368.2

Experimental Protocols

Cytotoxicity Assays

These protocols are designed to assess the effect of this compound on cell viability and proliferation.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Materials:

    • Target cancer cell lines (e.g., MCF-7, A549, HeLa, SH-SY5Y)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]

  • Materials:

    • Target cell lines and culture reagents as in the MTT assay.

    • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

    • Lysis buffer (for maximum LDH release control)

    • 96-well plates

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • Include the following controls:

      • Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • At the end of the incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH substrate mix to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Anti-inflammatory Assays

These protocols assess the potential of this compound to mitigate inflammatory responses in macrophages.

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[8]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete culture medium

    • Lipopolysaccharide (LPS)

    • Griess Reagent System

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

    • After incubation, collect 50 µL of the culture supernatant.

    • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

This protocol quantifies the levels of key pro-inflammatory cytokines in the culture medium.[8]

  • Materials:

    • RAW 264.7 cells and culture reagents as above.

    • LPS

    • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • 96-well plates

  • Procedure:

    • Seed, pre-treat, and stimulate RAW 264.7 cells with this compound and LPS as described for the NO assay.

    • After 24 hours of stimulation, collect the culture supernatants and centrifuge to remove cell debris.

    • Perform the ELISA for each cytokine according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.

    • Calculate the cytokine concentrations based on the standard curves.

Neuroprotection Assay

This protocol evaluates the ability of this compound to protect neuronal cells from excitotoxicity.

  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • Complete culture medium

    • Glutamate (B1630785)

    • MTT or LDH assay reagents

    • 96-well plates

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days with reduced serum medium if required.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Induce excitotoxicity by adding a final concentration of 5-10 mM glutamate for 24 hours. Include untreated and glutamate-only controls.

    • Assess cell viability or cytotoxicity using the MTT or LDH assay as described in the cytotoxicity protocols.

    • Calculate the percentage of neuroprotection relative to the glutamate-treated control.

Diagrams of Signaling Pathways and Experimental Workflows

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt collect_supernatant Collect Supernatant incubation2->collect_supernatant incubation_mtt Incubate 4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analysis Calculate % Viability / % Cytotoxicity Determine IC50 Values read_mtt->analysis add_substrate Add Substrate Mix collect_supernatant->add_substrate incubation_ldh Incubate 30 min add_substrate->incubation_ldh add_stop Add Stop Solution incubation_ldh->add_stop read_ldh Read Absorbance (490 nm) add_stop->read_ldh read_ldh->analysis

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Anti_Inflammatory_Workflow Experimental Workflow for Anti-inflammatory Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays on Supernatant cluster_griess Griess Assay (NO) cluster_elisa ELISA (Cytokines) cluster_analysis Data Analysis start Seed RAW 264.7 Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 pretreatment Pre-treat with this compound (1h) incubation1->pretreatment stimulation Stimulate with LPS (1 ug/mL) pretreatment->stimulation incubation2 Incubate for 24h stimulation->incubation2 collect_supernatant Collect Supernatant incubation2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess perform_elisa Perform ELISA for TNF-a, IL-6, IL-1b collect_supernatant->perform_elisa read_griess Read Absorbance (540 nm) add_griess->read_griess analysis Calculate Inhibition of NO/Cytokine Production Determine IC50 Values read_griess->analysis read_elisa Read Absorbance perform_elisa->read_elisa read_elisa->analysis

Caption: Workflow for in vitro anti-inflammatory assessment of this compound.

NFkB_MAPK_Pathway Simplified NF-κB and MAPK Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Degradation of IκB MAP3K->IKK Activates MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAP2K->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription MAPK_nuc->Transcription Activates Transcription Factors DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Transcription->Cytokines CalyciphyllineA This compound CalyciphyllineA->IKK Inhibits? CalyciphyllineA->MAP3K Inhibits?

Caption: Potential inhibitory points of this compound in inflammatory signaling.

References

Preparation of Calyciphylline A Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a member of the complex family of Daphniphyllum alkaloids, which are known for their diverse and potent biological activities. These activities include cytotoxic, anti-inflammatory, and neurotrophic effects, making this compound and related compounds promising candidates for drug discovery and development. Accurate and reproducible in vitro studies are fundamental to understanding the therapeutic potential of this compound. A critical first step in these studies is the correct preparation of stock solutions for use in cell culture. This document provides detailed protocols and application notes for the preparation, storage, and use of this compound stock solutions in cell-based assays.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular FormulaC₂₃H₃₁NO₄[1]
Molecular Weight385.5 g/mol [1]
AppearanceTypically a white to off-white solidGeneral knowledge for purified natural products
SolubilitySoluble in organic solvents such as DMSO and ethanolGeneral knowledge for similar complex alkaloids
Storage of SolidStore at -20°C, protected from light and moistureGeneral laboratory practice for complex natural products

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various cell culture experiments. Dimethyl sulfoxide (B87167) (DMSO) is recommended as the primary solvent due to its broad solvating power for organic molecules and its compatibility with most cell culture systems at low final concentrations.

Materials
  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol
  • Equilibrate: Allow the vial containing solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube or vial.

    • To prepare a 10 mM stock solution, add the calculated volume of anhydrous DMSO. For 1 mg of this compound (MW = 385.5 g/mol ), this would be: (1 mg / 385.5 g/mol ) / 10 mmol/L = 0.259 mL or 259 µL of DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Reagents weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C, Protected from Light aliquot->store end End: Ready for Use store->end

Figure 1. Workflow for this compound stock solution preparation.

Use of this compound in Cell Culture

Dilution to Working Concentration

It is crucial to dilute the high-concentration stock solution to the final working concentration immediately before use. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. A final DMSO concentration of 0.1% is often well-tolerated by most cell lines.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution if necessary. For instance, first dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

  • Then, add the appropriate volume of the intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on published data for related Daphniphyllum alkaloids, which show cytotoxic effects in the micromolar range (e.g., IC₅₀ values of 16.0 µg/mL and 31.9 µM), a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments.[2]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line.

Materials
  • Cells of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Workflow for Cell Viability Assay

G cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data read->analyze

Figure 2. Workflow for a typical cell viability (MTT) assay.

Signaling Pathways Potentially Affected by this compound

Some Daphniphyllum alkaloids have been shown to inhibit NF-κB and TGF-β signaling pathways.[3] While the specific effects of this compound on these pathways require experimental validation, below are simplified diagrams of these pathways for reference.

NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Signal IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation gene Target Gene Expression (Inflammation, Survival) NFkB_nuc->gene Binds DNA

Figure 3. Simplified canonical NF-κB signaling pathway.
TGF-β Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand Receptor TGF-β Receptor I/II TGFb->Receptor Binds SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylates SMAD_complex SMAD2/3 SMAD4 SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocation gene Target Gene Expression (Cell Cycle Arrest, Apoptosis) SMAD_complex_nuc->gene Binds DNA

Figure 4. Simplified canonical TGF-β/SMAD signaling pathway.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the preparation and use of this compound stock solutions in cell culture. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. It is important to note that the stability of this compound in cell culture medium over long incubation periods has not been extensively studied, and researchers should consider this when designing experiments. As with any experimental compound, appropriate controls, including a vehicle control, are essential for the correct interpretation of results. Further investigation into the specific molecular targets and mechanisms of action of this compound will be crucial in unlocking its full therapeutic potential.

References

Application Notes and Protocols for Molecular Docking Studies of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of December 2025, a comprehensive review of published scientific literature reveals a notable absence of specific molecular docking studies for Calyciphylline A with identified protein targets. The research landscape is predominantly focused on the total synthesis of this complex alkaloid.[1][2][3][4][5][6][7][8] However, the documented biological activities of this compound and related Daphniphyllum alkaloids provide a foundation for identifying potential protein targets for future in silico analysis.[1][9][10][11][12]

This document serves as a forward-looking guide, offering a generalized protocol for conducting molecular docking studies on this compound once putative protein targets are identified. It also summarizes the known biological activities that can inform the selection of these targets.

Overview of this compound and its Therapeutic Potential

This compound is a member of the Daphniphyllum alkaloids, a large family of structurally complex natural products.[1][10] These compounds have garnered significant interest due to their diverse and potent biological activities. While the specific mechanisms of action for many of these alkaloids, including this compound, are yet to be fully elucidated, the reported bioactivities suggest significant therapeutic potential.

Known Biological Activities of Daphniphyllum Alkaloids:

  • Cytotoxic Activity: Several Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines, including P-388, SGC-7901, A-549, and HL-60.[9] This suggests potential interactions with proteins involved in cell cycle regulation, apoptosis, or other cancer-related pathways.

  • Anti-cancer Potential: The broader class of alkaloids has been a source of important anti-cancer drugs, often targeting microtubule dynamics or DNA topoisomerase.[13][14] The cytotoxic nature of Daphniphyllum alkaloids makes them intriguing candidates for anti-cancer drug discovery.[12][15]

  • Kinase Inhibition: Some Daphniphyllum alkaloids have shown inhibitory activity against kinase enzymes.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

  • Neurotrophic Activity: Certain related natural products have been noted for their neurotrophic effects, suggesting the potential for some Daphniphyllum alkaloids to interact with targets in the nervous system.[10][16]

  • Other Activities: A range of other biological effects have been reported for this class of compounds, including vasorelaxant and anti-HIV activities.[10][11]

Given these activities, potential protein targets for this compound could include, but are not limited to, tubulin, topoisomerases, various protein kinases (e.g., tyrosine kinases, cyclin-dependent kinases), and components of apoptotic pathways like Bcl-2 family proteins or caspases.

Hypothetical Signaling Pathway Perturbation by this compound

Based on its reported cytotoxic and kinase-inhibiting activities, a hypothetical signaling pathway that this compound might perturb is presented below. This diagram illustrates potential points of intervention in a generic cell survival and proliferation pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade GF Growth Factor GF->Receptor Binds Survival_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) Kinase_Cascade->Survival_Proteins Activates Transcription_Factors Transcription Factors (e.g., AP-1, Myc) Kinase_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Survival_Proteins->Apoptosis Inhibits CalyciphyllineA This compound CalyciphyllineA->Kinase_Cascade Inhibits? CalyciphyllineA->Survival_Proteins Inhibits? Cell_Cycle Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle Promotes Start Start Prep_Protein 1. Protein Preparation Start->Prep_Protein Prep_Ligand 2. Ligand Preparation (this compound) Start->Prep_Ligand Grid_Box 3. Grid Box Generation Prep_Protein->Grid_Box Docking 4. Molecular Docking Simulation Prep_Ligand->Docking Grid_Box->Docking Analysis 5. Analysis of Results Docking->Analysis Visualization 6. Visualization of Binding Pose Analysis->Visualization End End Visualization->End

References

Application Notes and Protocols for Quantitative Structure-Activity Relationship (QSAR) Analysis of Calyciphylline A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calyciphylline A and its analogues, belonging to the complex family of Daphniphyllum alkaloids, have garnered significant interest due to their intricate molecular architectures and potential biological activities.[1][2][3] These natural products have been reported to exhibit a range of biological functionalities, including cytotoxic effects against various cancer cell lines.[1][4][5][6] Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can elucidate the relationship between the structural features of these analogues and their biological activities, thereby guiding the rational design of more potent and selective therapeutic agents.[3]

These application notes provide a comprehensive overview of a hypothetical QSAR study on this compound analogues, detailing data requirements, experimental protocols for determining cytotoxic activity, and a workflow for developing a predictive QSAR model.

I. Data Presentation for QSAR Analysis

A crucial prerequisite for any QSAR study is a robust dataset comprising the chemical structures of the compounds and their corresponding biological activities. The following table illustrates the type of quantitative data required. While a comprehensive QSAR study would necessitate a larger and more structurally diverse set of this compound analogues, the data below, gathered from existing literature on related Daphniphyllum alkaloids, serves as an example.

Table 1: Illustrative Cytotoxic Activity of select Daphniphyllum Alkaloids against HeLa Cell Line

Compound NameStructureIC50 (µM)Cell LineReference
Daphnioldhanol A[Structure of Daphnioldhanol A]31.9HeLa[4]
Daphnezomine W[Structure of Daphnezomine W]16.0 (µg/mL)HeLa[5][6]
Macropodumine A[Structure of Macropodumine A]3.89HeLa[1]

Note: The presented data is for illustrative purposes and is not sufficient for a rigorous QSAR study of this compound analogues. A comprehensive study would require a homologous series of analogues tested under uniform experimental conditions.

II. Experimental Protocols

Accurate and reproducible biological data is the cornerstone of a reliable QSAR model. The following is a detailed protocol for determining the cytotoxic activity of this compound analogues, a common endpoint for QSAR studies of potential anticancer agents.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogues against a human cancer cell line (e.g., HeLa).

2. Materials:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound analogues (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3. Cell Culture Maintenance:

  • Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

4. Experimental Procedure:

  • Cell Seeding: Harvest exponentially growing HeLa cells using Trypsin-EDTA and resuspend in fresh medium. Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

III. QSAR Workflow and Signaling Pathway Visualization

The development of a robust QSAR model follows a systematic workflow, from data collection and preparation to model building and validation. The signaling pathways through which these compounds exert their effects can also be visualized to better understand their mechanism of action.

Diagram 1: QSAR Development Workflow for this compound Analogues

QSAR_Workflow cluster_data Data Curation cluster_descriptors Descriptor Calculation cluster_model Model Development cluster_validation Model Validation Data_Collection Data Collection (Structures & IC50 values) Data_Preprocessing Data Preprocessing (Standardization & Cleaning) Data_Collection->Data_Preprocessing Molecular_Descriptors Calculation of Molecular Descriptors (2D, 3D, physicochemical) Data_Preprocessing->Molecular_Descriptors Dataset_Splitting Dataset Splitting (Training & Test Sets) Molecular_Descriptors->Dataset_Splitting Feature_Selection Feature Selection Dataset_Splitting->Feature_Selection Model_Building Model Building (e.g., MLR, SVM, RF) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Model_Applicability Applicability Domain Definition External_Validation->Model_Applicability

A generalized workflow for developing a predictive QSAR model.

Diagram 2: Hypothetical Signaling Pathway for Cytotoxicity

Signaling_Pathway cluster_cell Cancer Cell Calyciphylline_A This compound Analogue Receptor Cell Surface Receptor Calyciphylline_A->Receptor Signal_Cascade Signal Transduction Cascade (e.g., Kinase Pathway) Receptor->Signal_Cascade Inhibition Mitochondria Mitochondria Signal_Cascade->Mitochondria Modulation Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

A putative signaling cascade leading to apoptosis induced by this compound analogues.

The framework presented herein outlines a systematic approach to investigating the quantitative structure-activity relationship of this compound analogues. By combining robust experimental data with computational modeling, researchers can accelerate the discovery and optimization of novel therapeutic leads from this fascinating class of natural products. The provided protocols and workflows serve as a guide for initiating such studies, which are pivotal in modern drug development.

References

High-Throughput Screening Assays for Calyciphylline A Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A and its derivatives belong to the Daphniphyllum alkaloids, a class of natural products known for their complex chemical structures and diverse biological activities.[1] Preclinical studies have indicated a range of potential therapeutic applications for these compounds, including anti-cancer, neurotrophic, and anti-HIV activities.[1] High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large libraries of compounds to identify promising lead candidates. This document provides detailed application notes and protocols for HTS assays relevant to the screening of this compound derivatives, focusing on cytotoxicity, neurite outgrowth, and anti-HIV activity.

Cytotoxicity High-Throughput Screening

A fundamental initial screen for any compound library is the assessment of cytotoxicity. This allows for the identification of compounds with potential as cytotoxic agents for cancer therapy and helps to flag compounds with off-target toxicity early in the discovery process.[2] A common and robust method for HTS cytotoxicity screening is the use of a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[3][4]

Application Note:

This protocol is designed for the rapid screening of this compound derivatives to determine their cytotoxic effects on cancer cell lines. The assay is performed in a 384-well format to maximize throughput. The quantitative high-throughput screening (qHTS) approach, where compounds are tested over a range of concentrations, is recommended to determine the half-maximal inhibitory concentration (IC50) for each compound.[3][5]

Experimental Protocol: Luminescent-Based Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound derivative library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Opaque-walled 384-well microplates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the this compound derivatives in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 40 nL) of each compound dilution to the corresponding wells of the cell plate. This will result in a final concentration range suitable for IC50 determination.

    • Include wells with a positive control (Doxorubicin) and a negative control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background))

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation: Representative Cytotoxicity Data
Compound IDCell LineIC50 (µM)Curve Fit (R²)
This compound Derivative 1HeLa5.20.98
This compound Derivative 2HeLa> 50N/A
This compound Derivative 3HeLa12.80.95
Doxorubicin (Positive Control)HeLa0.150.99
This compound Derivative 1MCF-78.10.97
This compound Derivative 2MCF-7> 50N/A
This compound Derivative 3MCF-725.40.92
Doxorubicin (Positive Control)MCF-70.220.99

Note: The data presented are for illustrative purposes only and do not represent actual experimental results for specific this compound derivatives.

High-Content Screening for Neurite Outgrowth

The reported neurotrophic activities of some Daphniphyllum alkaloids suggest their potential for treating neurodegenerative diseases.[6] High-content screening (HCS) for neurite outgrowth is a powerful phenotypic assay to identify compounds that promote neuronal differentiation and growth.[7][8] This assay typically uses automated microscopy and image analysis to quantify various parameters of neurite morphology.[9]

Application Note:

This protocol outlines a high-content screening assay to evaluate the effect of this compound derivatives on neurite outgrowth in a neuronal cell line (e.g., PC-12 or SH-SY5Y) or in iPSC-derived neurons. The assay quantifies multiple parameters, including neurite length, branch points, and the number of neurites per cell, providing a detailed profile of the compound's neurotrophic activity.[10][11]

Experimental Protocol: High-Content Neurite Outgrowth Assay

Materials:

  • Neuronal cell line (e.g., PC-12) or iPSC-derived neurons

  • Cell culture medium appropriate for the chosen cell type

  • Nerve Growth Factor (NGF) for PC-12 cell differentiation

  • Poly-D-lysine or other appropriate coating for microplates

  • This compound derivative library (dissolved in DMSO)

  • Positive control (e.g., NGF)

  • Negative control (e.g., DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • 384-well, clear-bottom imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Coat 384-well imaging plates with Poly-D-lysine.

    • Seed neuronal cells at a density optimized for neurite outgrowth analysis (e.g., 2,000-5,000 cells/well).

    • For PC-12 cells, use a low-serum medium to prime them for differentiation.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Add this compound derivatives at various concentrations to the wells.

    • Include positive controls (e.g., a range of NGF concentrations) and negative controls (vehicle).

    • Incubate for 48-72 hours to allow for neurite outgrowth.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-β-III tubulin primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system, capturing both the β-III tubulin and DAPI channels.

    • Use image analysis software to identify cell bodies (from DAPI stain) and trace neurites (from β-III tubulin stain).

    • Quantify parameters such as total neurite length, number of neurites per cell, and number of branch points.

Data Presentation: Representative Neurite Outgrowth Data
Compound IDConcentration (µM)Total Neurite Length (µm/cell)Number of Branch Points/cell
Vehicle Control-50.2 ± 5.11.2 ± 0.3
NGF (Positive Control)0.05155.8 ± 12.34.5 ± 0.8
This compound Derivative 4185.6 ± 7.92.1 ± 0.5
This compound Derivative 410120.3 ± 10.13.8 ± 0.6
This compound Derivative 5152.1 ± 6.31.3 ± 0.4
This compound Derivative 51048.9 ± 5.81.1 ± 0.2

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Anti-HIV High-Throughput Screening

The reported anti-HIV activity of some Daphniphyllum alkaloids warrants the use of HTS to identify potent viral inhibitors.[1] A common cell-based HTS assay for anti-HIV activity involves the use of a reporter gene, such as luciferase, that is activated upon viral replication.[12] Another approach is to screen for inhibitors of viral entry.[13]

Application Note:

This protocol describes a cell-based assay to screen for inhibitors of HIV-1 replication. The assay utilizes a cell line that is susceptible to HIV-1 infection and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. Inhibition of any stage of the viral life cycle leading up to and including Tat-mediated transcription will result in a decrease in the luciferase signal.[14]

Experimental Protocol: HIV-1 Replication Assay

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Cell culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound derivative library (dissolved in DMSO)

  • Positive control (e.g., Azidothymidine - AZT)

  • Negative control (e.g., DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • White, opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells into 96-well or 384-well plates at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours.

  • Compound Addition and Infection:

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

    • Include positive (AZT) and negative (DMSO) controls.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Incubate for 48 hours.

  • Luciferase Assay:

    • Remove the culture medium.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition relative to the virus control wells (no compound).

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • A parallel cytotoxicity assay should be performed to ensure that the observed antiviral activity is not due to general cytotoxicity.

Data Presentation: Representative Anti-HIV Activity Data
Compound IDAnti-HIV IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Derivative 62.5> 50> 20
This compound Derivative 715.8> 50> 3.2
This compound Derivative 8> 50> 50N/A
AZT (Positive Control)0.01> 50> 5000

Note: The data presented are for illustrative purposes only.

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagrams

HTS_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Plating Compound Plating Cell Seeding->Compound Plating 24h Incubation Incubation Compound Plating->Incubation 48-72h Reagent Addition Reagent Addition Incubation->Reagent Addition Luminescence Reading Luminescence Reading Reagent Addition->Luminescence Reading Normalization Normalization Luminescence Reading->Normalization IC50 Calculation IC50 Calculation Normalization->IC50 Calculation Hit Identification Hit Identification IC50 Calculation->Hit Identification

Caption: High-Throughput Cytotoxicity Screening Workflow.

HCS_Neurite_Outgrowth_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Image Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Fixation & Permeabilization Fixation & Permeabilization Compound Treatment->Fixation & Permeabilization 48-72h Immunostaining Immunostaining Fixation & Permeabilization->Immunostaining Image Acquisition Image Acquisition Immunostaining->Image Acquisition Neurite Tracing Neurite Tracing Image Acquisition->Neurite Tracing Quantification Quantification Neurite Tracing->Quantification

Caption: High-Content Neurite Outgrowth Screening Workflow.

Signaling Pathway Diagrams

Anti_Cancer_Signaling_Pathway This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K MAPK/ERK Pathway MAPK/ERK Pathway This compound Derivative->MAPK/ERK Pathway NF-kB NF-kB This compound Derivative->NF-kB Apoptosis Apoptosis This compound Derivative->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation MAPK/ERK Pathway->Cell Proliferation NF-kB->Cell Proliferation

Caption: Putative Anti-Cancer Signaling Pathways for this compound Derivatives.[15][16]

Neurotrophic_Signaling_Pathway This compound Derivative This compound Derivative Trk Receptors Trk Receptors This compound Derivative->Trk Receptors PI3K PI3K Trk Receptors->PI3K ERK ERK Trk Receptors->ERK Akt Akt PI3K->Akt Neurite Outgrowth Neurite Outgrowth Akt->Neurite Outgrowth Neuronal Survival Neuronal Survival Akt->Neuronal Survival CREB CREB ERK->CREB BDNF Expression BDNF Expression CREB->BDNF Expression BDNF Expression->Neurite Outgrowth

Caption: Potential Neurotrophic Signaling Pathways for this compound Derivatives.[17]

Anti_HIV_Mechanism HIV Virion HIV Virion Viral Entry Viral Entry HIV Virion->Viral Entry Host Cell Host Cell Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Viral Replication Viral Replication Integration->Viral Replication Provirus This compound Derivative This compound Derivative This compound Derivative->Reverse Transcription Inhibition

Caption: Postulated Anti-HIV Mechanism of Action for this compound Derivatives.[18][19]

References

Application Notes and Protocols: Calyciphylline A as a Chemical Probe in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Calyciphylline A is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. While the broader class of Daphniphyllum alkaloids has been noted for a range of biological activities, including potential neurotrophic effects, the specific application of this compound as a chemical probe in neurobiology is an emerging area of investigation.[1][2] These application notes provide a framework for utilizing this compound to explore neuronal signaling pathways, drawing upon the known neurotrophic activities of closely related compounds to propose a hypothesized mechanism of action and detailed experimental protocols.

Recent studies on Calyciphylline F, a structurally related alkaloid, have indicated its potential to promote the mRNA expression of nerve growth factor (NGF), suggesting a role in supporting neuronal health and function.[3] Based on this, it is hypothesized that this compound may act as a modulator of neurotrophic factor expression and signaling, making it a valuable tool for studying pathways involved in neuronal survival, differentiation, and plasticity.

Hypothesized Mechanism of Action

It is proposed that this compound may enhance the expression of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). This upregulation is hypothesized to activate downstream signaling cascades, primarily through the Tropomyosin receptor kinase (Trk) receptors, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-kinase (PI3K/Akt) pathways.[4][5] These pathways are crucial for promoting neurite outgrowth, enhancing synaptic plasticity, and protecting neurons from apoptotic cell death.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the experimental protocols described below. These values are for illustrative purposes and should be determined experimentally for each specific assay and cell type.

Table 1: Effect of this compound on Neurite Outgrowth in SH-SY5Y Cells

Concentration (nM)Average Neurite Length (µm)Percentage of Neurite-Bearing Cells (%)
0 (Control)15.2 ± 2.122.5 ± 3.4
120.5 ± 2.831.2 ± 4.1
1035.8 ± 3.555.7 ± 5.2
10048.2 ± 4.178.3 ± 6.8
100032.1 ± 3.951.6 ± 5.5

Table 2: Effect of this compound on Neurotrophic Factor mRNA Expression in Primary Cortical Neurons

Concentration (nM)Relative BDNF mRNA Expression (Fold Change)Relative NGF mRNA Expression (Fold Change)
0 (Control)1.00 ± 0.121.00 ± 0.15
11.52 ± 0.211.35 ± 0.18
103.89 ± 0.453.12 ± 0.38
1005.21 ± 0.624.58 ± 0.55
10002.15 ± 0.281.98 ± 0.25

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TrkA TrkA Receptor PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras TrkB TrkB Receptor TrkB->PI3K TrkB->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB ERK->Neuronal_Survival Gene_Expression Gene Expression (BDNF, NGF) CREB->Gene_Expression NGF NGF Gene_Expression->NGF BDNF BDNF Gene_Expression->BDNF Calyciphylline_A This compound Calyciphylline_A->Gene_Expression NGF->TrkA BDNF->TrkB

Caption: Hypothesized signaling pathway of this compound in neurons.

G cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Immunocytochemistry cluster_3 Imaging and Analysis A1 Seed SH-SY5Y cells A2 Differentiate with Retinoic Acid (5-7 days) A1->A2 B1 Treat with varying concentrations of this compound (24-48h) A2->B1 C1 Fix and permeabilize cells B1->C1 C2 Incubate with anti-β-III-tubulin antibody C1->C2 C3 Incubate with fluorescent secondary antibody C2->C3 D1 Acquire images using fluorescence microscopy C3->D1 D2 Quantify neurite length and cell number using image analysis software

Caption: Experimental workflow for the neurite outgrowth assay.

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay in SH-SY5Y Neuroblastoma Cells

This protocol details the steps to assess the effect of this compound on neurite outgrowth, a key indicator of neuronal differentiation and neurotrophic activity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid (RA)

  • This compound stock solution (in DMSO)

  • Poly-D-lysine coated 96-well plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-β-III-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells onto poly-D-lysine coated 96-well plates at a density of 5,000 cells per well in complete medium.

  • Differentiation: After 24 hours, replace the medium with DMEM/F12 containing 1% FBS and 10 µM retinoic acid to induce differentiation. Culture for 5-7 days, replacing the medium every 2-3 days.

  • Treatment: Prepare serial dilutions of this compound in low-serum medium. Replace the differentiation medium with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., BDNF). Incubate for 24-48 hours.

  • Fixation and Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with primary anti-β-III-tubulin antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to quantify the average neurite length and the percentage of cells with neurites longer than two cell body diameters.

Protocol 2: Quantitative PCR (qPCR) for Neurotrophic Factor Gene Expression

This protocol is for measuring changes in the mRNA levels of BDNF and NGF in primary cortical neurons following treatment with this compound.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution (in DMSO)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for BDNF, NGF, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture primary cortical neurons in appropriate plates for 7-10 days in vitro.

    • Treat the neurons with various concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • RNA Extraction:

    • Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

  • Reverse Transcription:

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit, following the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest (BDNF or NGF) or the housekeeping gene, and the cDNA template.

    • Run the qPCR reaction in a thermal cycler using a standard protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

This compound represents a promising, yet underexplored, chemical probe for neurobiology research. The protocols and hypothesized mechanisms outlined in these application notes provide a solid foundation for investigating its potential neurotrophic effects. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which could pave the way for its use in studies of neurodegenerative diseases and neuronal repair.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Calyciphylline A and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

FAQ: What are the primary structural challenges in the total synthesis of this compound-type alkaloids?

Answer:

The total synthesis of this compound-type alkaloids presents a formidable challenge to synthetic chemists due to their complex and densely functionalized molecular architecture. These natural products belong to the broader family of Daphniphyllum alkaloids, which are known for their intricate, polycyclic, and often caged skeletons.[1][2]

Key structural hurdles that must be overcome during synthesis include:

  • The Polycyclic Core: At the heart of this compound is a complex [6-6-5-7] tetracyclic system that includes a bridged morphan subunit.[3][4] Constructing this sterically congested framework with precise stereochemical control is a central challenge.

  • The Azatricyclic ABC Ring System: A common feature and a critical building block is the 1,6-ethanooctahydroindole scaffold (the ABC ring system).[3] The assembly of this compact unit requires robust cyclization strategies.

  • All-Carbon Quaternary Stereocenter: The presence of an all-carbon quaternary stereocenter at a ring fusion (C-5) adds a significant layer of difficulty, as its formation is often sterically hindered.[3][5][6]

  • Multiple Contiguous Stereocenters: The scaffold is decorated with numerous stereocenters, and establishing their correct relative and absolute configurations is paramount. For instance, the synthesis of Calyciphylline N required the construction of four contiguous stereocenters in a single step.[7]

  • Late-Stage Functionalization: Advanced intermediates often require complex and selective late-stage transformations, such as rearrangements and redox reactions, which can be unpredictable on a complex scaffold.[1][2][8][9]

G A This compound (Target Molecule) B [6-6-5-7] Polycyclic Core (Congested Framework) A->B contains C Quaternary Stereocenter (Steric Hindrance) A->C features D ABC Azatricyclic System (Key Building Block) A->D requires E Late-Stage Modifications (Low Predictability) A->E needs

Troubleshooting: My intramolecular cyclization to form the ABC tricyclic core is giving low yield or poor stereoselectivity. What are some alternative strategies?

Answer:

The construction of the ABC azatricyclic core is a pivotal step, and several methodologies have been developed, each with its own set of advantages and potential pitfalls. If one approach is failing, consider the following alternatives that have been successfully employed in various syntheses.[10][11][12]

Comparison of Key Cyclization Strategies

StrategyKey Reaction TypeTypical PrecursorAdvantagesPotential Issues
Li / Heathcock Intramolecular Michael Additionβ-amido ester and an enoneRobust and frequently used for forming the C ring.Requires careful control of stereoselectivity at the newly formed centers.
Gascón / Marco Stereocontrolled Aldol (B89426) CyclizationDialdehyde (B1249045) precursorCan establish multiple stereocenters with high control.[3][4]Sensitive to reaction conditions (base, temperature); potential for side reactions.
Stockdill Radical Tandem ProcessAminyl radical precursor with an alkyne trapForms the piperidine (B6355638) B ring and morphan nucleus efficiently.[3]Radical initiators and terminators can be sensitive; regioselectivity issues.
Various Groups Pd-catalyzed AlkenylationAlkene-tethered β-keto esterVersatile for forming the B ring.Catalyst poisoning, ligand choice is critical, can be expensive.[3]

G cluster_strategies Alternative Strategies start Low Yield / Poor Selectivity in ABC Ring Cyclization q1 What is your current strategy? start->q1 michael Intramolecular Michael Addition q1->michael Michael Add. aldol Stereocontrolled Aldol Cyclization q1->aldol Aldol radical Radical Tandem Process q1->radical Radical pd_cat Pd-Catalyzed Alkenylation q1->pd_cat Pd-Cat. check_conditions Optimize Conditions: - Temperature - Solvent - Reagents michael->check_conditions aldol->check_conditions radical->check_conditions pd_cat->check_conditions

Featured Experimental Protocol: Stereocontrolled Aldol Cyclization

This protocol describes the formation of the ABC ring system via an intramolecular aldol reaction, a key step in a formal synthesis of himalensine A.[3][4]

  • Reaction: Piperidine Ring Closure via Aldol Cyclization

  • Starting Material: Dialdehyde intermediate

  • Procedure:

    • To a solution of the dialdehyde precursor (1.0 eq) in dry THF (0.05 M) at -78 °C under an argon atmosphere, add a solution of LiN(SiMe₃)₂ (1.1 eq, 1.0 M in THF) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired azatricyclic alcohol.

  • Note: The stereochemical outcome of this reaction is highly dependent on the substrate and the precise reaction conditions. DFT calculations have been used to rationalize the observed high diastereoselectivity.[4]

FAQ: How can the key quaternary methyl group be installed stereoselectively?

Answer:

Installing the C-8 methyl group (biosynthetic numbering) onto the pre-formed ABC tricyclic core is a common challenge. The steric environment of the bowl-shaped azatricycle often dictates the facial selectivity of the incoming nucleophile.

A highly effective method involves the Sₙ2-type displacement of a tosylate group using an organocuprate reagent.[3][4] In a surprising but favorable outcome, this reaction has been observed to proceed with retention of configuration , which is atypical for a standard Sₙ2 mechanism. While the exact mechanism is speculative and may involve radical species, the experimental result is reproducible and crucial for achieving the correct stereochemistry.[4]

Featured Experimental Protocol: Methyl Group Installation with Retention of Configuration

This protocol details the diastereoselective installation of a methyl group on the ABC-tricyclic core.[4]

  • Reaction: Substitution of a Tosylate with Lithium Dimethylcuprate

  • Starting Material: Tricyclic tosylate 8

  • Procedure:

    • In a flame-dried, two-necked flask under an argon atmosphere, add CuI (1.2 eq) and dry Et₂O (0.04 M).

    • Cool the suspension to 0 °C and add MeLi (2.4 eq, 1.6 M in Et₂O) dropwise.

    • Stir the resulting pale-yellow solution for 30 minutes at 0 °C.

    • Add a solution of tosylate 8 (1.0 eq) in a 9:1 mixture of Et₂O-THF (0.02 M) dropwise via cannula.

    • Continue stirring for 1.5 hours at 0 °C.

    • Quench the reaction with a saturated aqueous solution of Na₂CO₃.

    • Extract the mixture with Et₂O (4 x 10 mL).

    • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under vacuum.

    • Purify the crude product by flash chromatography (hexane:EtOAc gradient) to afford the methylated tricycle 9 .

  • Observed Yield: 51%[4]

Troubleshooting: I am struggling with a late-stage selective reduction of a diene ester. What conditions can be attempted?

Answer:

Late-stage reductions on complex intermediates, such as those in the Calyciphylline synthesis, are notoriously difficult. The presence of multiple reducible functional groups and significant steric hindrance can render standard conditions ineffective. This exact problem was encountered during the total synthesis of (–)-calyciphylline N, where a selective conjugate reduction of an α,β-olefin in a diene ester was required.[7]

Summary of Attempted Reduction Conditions for Diene Ester (+)-49

Reagent / ConditionResultReference
Stryker's Reagent ([(Ph₃P)CuH]₆)Ineffective[7]
DIBAL-H / CuI / HMPAIneffective[7]
Rh-catalyzed HydrosilylationIneffective[7]
Heterogeneous Hydrogenation (Pd/C, PtO₂)Ineffective (up to 1000 psi)[7]
Dissolving Metal Reduction (Li/NH₃)Complex mixture of products[7]

If you are facing a similar issue, it indicates that the target olefin is likely sterically shielded or electronically deactivated. The ultimate solution in the case of Calyciphylline N involved completely redesigning the synthetic route to avoid this problematic reduction. This highlights a critical lesson in total synthesis: sometimes, the most effective troubleshooting step is a strategic retreat and rerouting of the synthetic plan.

G cluster_conditions Standard Conditions start Problem: Selective Reduction of Diene Ester Fails q1 Have standard conditions been tried? start->q1 stryker Stryker's Reagent q1->stryker Yes hydro Catalytic Hydrogenation q1->hydro Yes dissolving Dissolving Metal (Li/NH3) q1->dissolving Yes conclusion Conclusion: Olefin is highly unreactive. Consider retrosynthetic redesign. stryker->conclusion hydro->conclusion dissolving->conclusion

FAQ: What are some modern late-stage strategies for diversifying the Calyciphylline core?

Answer:

Recent advances in the synthesis of this compound-type alkaloids have focused on developing divergent, late-stage strategies that allow access to multiple members of the family from a common intermediate. These approaches often rely on powerful rearrangement reactions to forge key structural motifs.[1]

Two notable strategies are:

  • Oxidative Nazarov Electrocyclization: This reaction has been used to construct the five-membered F-ring found in some analogues. In a novel application, an unfunctionalized diallylic alcohol was used as the precursor, undergoing an oxidative 4π-electrocyclization to form a cyclopentenone ring, a key feature of molecules like (−)-10-deoxydaphnipaxianine A.[1][2][8][9]

  • Transannular Allylic Alcohol Rearrangement: For other analogues, an unusual transannular rearrangement of a diallylic alcohol intermediate provides a powerful method to access different ring systems and stereochemical arrangements present in targets like (+)-daphlongamine E.[1][2]

These methods showcase the power of strategic bond formation in the final stages of a synthesis, enabling flexibility and efficiency in producing a diverse range of complex natural products from a single advanced precursor.[1]

References

Technical Support Center: Synthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of complex Daphniphyllum alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during experimental work.

Troubleshooting Guides

This section provides detailed guidance on common side reactions, offering potential solutions and optimized experimental protocols.

Issue 1: Poor Diastereoselectivity in Intramolecular Diels-Alder Reaction

Question: My intramolecular Diels-Alder reaction to form the core of (-)-calyciphylline N is resulting in a complex mixture of diastereomers with low yield. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in the intramolecular Diels-Alder cyclization of triene precursors for Daphniphyllum alkaloids is a common issue, particularly under thermal conditions. The use of a Lewis acid catalyst has been shown to significantly enhance diastereoselectivity in favor of the desired endo product.

A thermal cyclization of the silicon-tethered acrylate (B77674) precursor for (-)-calyciphylline N resulted in a complex mixture of all four possible diastereomers.[1][2] In contrast, employing diethylaluminum chloride (Et₂AlCl) as a Lewis acid catalyst dramatically improved the reaction's stereoselectivity.

Quantitative Data: Effect of Catalyst on Diastereoselectivity

ConditionDiastereomeric Ratio (desired:undesired)Overall YieldReference
Thermal (heating)Complex mixture of all diastereomersLow[1][2]
Et₂AlCl (Lewis Acid)9:150%[1][2]

Troubleshooting Workflow: Improving Diastereoselectivity

Caption: Workflow for troubleshooting poor diastereoselectivity.

Detailed Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction [1][2]

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Argon or Nitrogen). Ensure the solvent (e.g., dichloromethane) is anhydrous.

  • Reaction Setup: Dissolve the triene precursor in anhydrous dichloromethane (B109758) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (typically 1.0 M solution) dropwise to the cooled solution of the triene.

  • Monitoring: Stir the reaction mixture at the low temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

Issue 2: Unreactive Sterically Hindered Carbonyl Group

Question: I am attempting a nucleophilic addition to a sterically hindered ketone in my Daphniphyllum alkaloid intermediate, but the reaction is not proceeding. How can I overcome this?

Answer: Steric hindrance around a carbonyl group can significantly impede nucleophilic attack. In the total synthesis of (-)-calyciphylline N, a highly hindered C9 carbonyl group proved to be completely resistant to direct nucleophilic addition by reagents such as aryllithiums.[1][2] A successful strategy to circumvent this issue is to employ a two-step sequence involving an aldol (B89426) reaction with a less hindered electrophile, followed by oxidation.

Logical Relationship: Overcoming Steric Hindrance

Strategy for Hindered Carbonyl start Problem: Hindered ketone unreactive to nucleophiles strategy Two-step workaround start->strategy aldol Step 1: Aldol reaction with a small electrophile (e.g., acetaldehyde) strategy->aldol oxidation Step 2: Oxidation of the resulting β-hydroxy ketone (e.g., DMP) aldol->oxidation product Desired acylated product oxidation->product

Caption: Logic for functionalizing a hindered ketone.

Detailed Experimental Protocol: Acylation of a Hindered Ketone via Aldol Reaction and Oxidation [1]

  • Aldol Reaction:

    • To a solution of the hindered ketone in an appropriate solvent (e.g., THF) at low temperature (e.g., -78 °C), add a strong base such as lithium diisopropylamide (LDA) to form the enolate.

    • After stirring for a suitable time, add freshly distilled acetaldehyde.

    • Allow the reaction to proceed at low temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The resulting β-hydroxy ketone is often used in the next step without extensive purification.

  • Oxidation:

    • Dissolve the crude β-hydroxy ketone in dichloromethane.

    • Add Dess-Martin periodinane (DMP) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Extract the product, dry the organic phase, and purify by flash chromatography to yield the desired 1,3-diketone.

Issue 3: Unexpected Photochemical Side Reaction in Daphenylline (B12778079) Synthesis

Question: During the photoinduced 6π-electrocyclization step in my synthesis of daphenylline, I am observing an unexpected side product. What could be causing this?

Answer: In the synthesis of daphenylline, a photoinduced cascade reaction is employed to construct the aromatic moiety. While the desired pathway involves a C=C bond isomerization followed by a 6π-electrocyclization and subsequent aromatization, an unexpected side reaction can occur, particularly in the presence of air (oxygen).[3] This side reaction is postulated to proceed through a Norrish type I fragmentation, leading to a different structural outcome.

Signaling Pathway: Desired vs. Undesired Photochemical Reaction

Photochemical Pathways in Daphenylline Synthesis cluster_desired Desired Pathway (Inert Atmosphere) cluster_undesired Side Reaction (in presence of Air) start Trans-triene Precursor photoirradiation Photoirradiation (hv) start->photoirradiation isomerization C=C Isomerization photoirradiation->isomerization Desired norrish Norrish Type I Fragmentation photoirradiation->norrish Undesired electrocyclization 6π-Electrocyclization isomerization->electrocyclization aromatization Oxidative Aromatization electrocyclization->aromatization desired_product Daphenylline Core aromatization->desired_product homolysis O-O Bond Homolysis norrish->homolysis recombination Radical Recombination homolysis->recombination side_product Unexpected Side Product recombination->side_product

Caption: Competing photochemical pathways in daphenylline synthesis.

Troubleshooting and Prevention:

  • Inert Atmosphere: To favor the desired 6π-electrocyclization pathway, it is crucial to rigorously degas the reaction solvent and maintain a strict inert atmosphere (e.g., by bubbling argon through the solution prior to and during irradiation).

  • Solvent Choice: The choice of solvent can influence photochemical reactions. Ensure the use of a freshly distilled, high-purity solvent as specified in the literature protocol.

  • Wavelength of Light: The wavelength of the UV light used for irradiation can be critical. Use a lamp with the appropriate wavelength to selectively promote the desired electronic transition.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving the conjugate reduction of highly substituted diene esters in Daphniphyllum alkaloid synthesis?

A1: The conjugate reduction of sterically hindered and electronically complex diene esters, such as those encountered in the synthesis of (-)-calyciphylline N, often fails with standard reagents. Typical conjugate reduction conditions, including Stryker's reagent, DIBAL-H/CuI/HMPA protocols, rhodium-catalyzed hydrosilylations, and heterogeneous hydrogenation (Pd/C or PtO₂/C), have been reported to be completely ineffective. Strongly basic conditions like dissolving metal reductions (Li/NH₃) can lead to complex mixtures of products. A successful approach involved the use of a specific iridium catalyst, Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), often requiring high pressures of hydrogen and careful optimization of the catalyst counter-ion to achieve the desired chemo- and diastereoselective reduction.

Q2: My intramolecular epoxide opening is failing, leading to complex mixtures or elimination products. What factors should I consider?

A2: Intramolecular epoxide openings in complex polycyclic systems are highly sensitive to stereochemistry and reaction conditions. Failure can often be attributed to:

  • Unfavorable Ring Strain: The desired cyclization may lead to a strained ring system, making alternative pathways like elimination or intermolecular reactions more favorable.

  • Incorrect Stereochemistry: The stereochemical relationship between the nucleophile and the epoxide is critical for a successful S(_N)2-type ring opening.

  • Reaction Conditions: The choice of base or acid catalyst is crucial. For instance, in the synthesis of a diketone intermediate for (-)-calyciphylline N, using LDA successfully promoted the desired cyclization, while NaHMDS led exclusively to an elimination product.[1] Protecting group strategy can also be key; in one instance, converting a nearby ketone to a protected alcohol was necessary to avoid side reactions during the metalation step preceding the epoxide opening.[1]

Q3: I am observing a ring-opened byproduct after a [4+2] cycloaddition with singlet oxygen. What is the likely cause and how can it be mitigated?

A3: In the synthesis of a pentacyclic core for certain Daphniphyllum alkaloids, a [4+2] cycloaddition with singlet oxygen (¹O₂) is used to form an unstable peroxide intermediate.[3] Treatment of this peroxide can lead to a mixture of the desired bridged peroxide product and an undesired ring-opened product. This side reaction arises from the rearrangement of the peroxide intermediate. To mitigate this, subsequent reaction conditions are critical. In the reported case, direct hydrogenation of the crude peroxide mixture using Pd/C exclusively yielded the desired pentacyclic compound as a single diastereomer, suggesting that the reduction can intercept the intermediate before it rearranges to the ring-opened byproduct.[3]

Q4: What are the key considerations for achieving a successful Michael addition to form a key C-C bond in the Daphniphyllum core?

A4: The success of Michael additions in these syntheses often depends on managing steric hindrance and controlling the reactivity of the enolate. In the biomimetic synthesis of proto-daphniphylline, the initial intramolecular Michael addition was found to be a low-yielding step, highlighting the inefficiency of this crucial C-C bond formation.[4][5] In other cases, such as the synthesis of the daphnilongeranin B core, an intramolecular Michael addition proceeded with good diastereoselectivity (8:1) under basic conditions (K₂CO₃ in MeCN at elevated temperatures).[6] Key factors for success include the choice of base, solvent, and temperature to favor the desired 1,4-addition over competing side reactions like 1,2-addition or proton exchange. Substrate design, including the nature of the activating group on the Michael acceptor and the steric environment around the reacting centers, is also paramount.

References

Technical Support Center: Optimization of Calyciphylline A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Calyciphylline A and its analogues. The content is designed to address specific experimental challenges and offer practical solutions to improve synthesis yield and efficiency.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the total synthesis of this compound is consistently low. What are the most common yield-limiting steps in published routes?

A1: The total synthesis of this compound is a complex undertaking with several steps that can significantly impact the overall yield. Based on a review of various synthetic strategies, the following transformations are frequently identified as challenging and yield-limiting:

  • Construction of the [6-6-5-7] tetracyclic core: The formation of this core structure, often via intramolecular reactions, can be low-yielding due to competing side reactions or unfavorable stereochemistry.

  • Intramolecular Diels-Alder Reaction: Achieving high diastereoselectivity in the intramolecular Diels-Alder reaction to form the ABC ring system can be difficult. The choice of Lewis acid catalyst and reaction temperature are critical parameters to optimize.

  • Late-stage functionalization: Introduction of key functional groups, such as hydroxyl or carbonyl groups, in the later stages of the synthesis can be challenging due to the steric hindrance and the presence of multiple reactive sites in the advanced intermediates. This can lead to low conversion or a mixture of products.

  • Nazarov Cyclization: The Nazarov cyclization, used by some routes to construct a five-membered ring, can be sensitive to substrate structure and reaction conditions. Inefficient cyclization or undesired rearrangements of the cationic intermediate can lower the yield.

  • Selective Reductions: Chemoselective reduction of specific functional groups (e.g., an amide in the presence of a ketone) can be difficult to achieve with high yields and may require extensive screening of reducing agents and conditions.

Q2: I am struggling with the diastereoselectivity of the intramolecular Diels-Alder reaction to form the ABC ring system. What are some strategies to improve this?

A2: Poor diastereoselectivity in the intramolecular Diels-Alder reaction is a common hurdle. Here are some troubleshooting strategies:

  • Lewis Acid Optimization: The choice of Lewis acid is critical. Experiment with a range of Lewis acids of varying strengths and steric bulk (e.g., Et₂AlCl, Mg(ClO₄)₂, Sc(OTf)₃). The optimal Lewis acid can promote the desired transition state, leading to higher diastereoselectivity.

  • Temperature Control: Reaction temperature plays a significant role. Lowering the temperature can enhance selectivity by favoring the thermodynamically more stable product. Conversely, in some cases, higher temperatures may be required to overcome the activation energy barrier. A temperature screening study is recommended.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Test a variety of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).

  • Substrate Modification: If possible, modifying the dienophile or diene with bulky protecting groups can influence the facial selectivity of the cycloaddition.

Q3: My Nazarov cyclization step is giving a low yield of the desired cyclopentenone, along with several side products. How can I optimize this reaction?

A3: Low yields in Nazarov cyclizations are often due to inefficient 4π-electrocyclization or undesired pathways for the resulting oxyallyl cation intermediate. Consider the following optimization parameters:

  • Acid Catalyst: The choice and stoichiometry of the acid catalyst are paramount. While strong Brønsted acids (e.g., Tf₂NH) or Lewis acids (e.g., FeCl₃, BF₃·OEt₂) are commonly used, their concentration needs to be carefully controlled to avoid decomposition. Catalytic amounts are often preferred.

  • Reaction Temperature and Time: These parameters should be carefully optimized. The reaction may require elevated temperatures to proceed, but prolonged heating can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Substrate Design: The electronics of the dienone system can significantly affect reactivity. Electron-donating groups on the diene portion can facilitate the cyclization.

  • Interception of the Cationic Intermediate: In some cases, the cationic intermediate can be trapped by a nucleophile to prevent undesired rearrangements. This can be a useful strategy if elimination or proton loss pathways are problematic.

Troubleshooting Guides

Guide 1: Low Yield in the Stereocontrolled Aldol (B89426) Cyclization for ABC Ring Formation

Problem: The intramolecular aldol cyclization to form the bridged morphan subunit of the ABC ring system is resulting in a low yield of the desired azatricyclic ketol, often with the formation of diastereomeric byproducts or decomposition of the starting material.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incorrect Base or Acid Promoter Screen a variety of Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids to promote the cyclization. The choice of promoter can significantly influence the stereochemical course of the reaction.Identification of a promoter that favors the desired diastereomer and minimizes side reactions.
Unfavorable Reaction Temperature Perform the reaction at different temperatures. Lower temperatures may improve stereoselectivity, while higher temperatures might be necessary for cyclization to occur.Optimized temperature that balances reaction rate and selectivity.
Sub-optimal Solvent Evaluate different solvents. The polarity of the solvent can affect the stability of the transition state and the solubility of the reactants.Improved yield and selectivity by using a more suitable solvent.
Decomposition of Starting Material Ensure the starting keto-aldehyde is of high purity. Aldehydes can be prone to oxidation or other side reactions. Use freshly prepared or purified starting material.Reduced decomposition and a cleaner reaction profile.
Guide 2: Inefficient Late-Stage C-H Functionalization/Oxidation

Problem: Attempts to introduce a hydroxyl or carbonyl group at a specific C-H bond in a late-stage intermediate are resulting in low conversion, a mixture of regioisomers, or over-oxidation.

Potential Cause Troubleshooting Suggestion Expected Outcome
Non-selective Oxidizing Agent Screen a panel of oxidizing agents with different reactivities and selectivities (e.g., SeO₂, IBX, DMP). For hydroxylations, consider reagents like m-CPBA followed by ring-opening.Identification of an oxidant that provides the desired product with higher regioselectivity and yield.
Steric Hindrance If the target C-H bond is sterically hindered, consider using a smaller oxidizing agent or a directed C-H activation strategy if a suitable directing group is present or can be installed.Improved access of the reagent to the target site, leading to higher conversion.
Over-oxidation Carefully control the stoichiometry of the oxidizing agent and the reaction time. Monitor the reaction closely by TLC or LC-MS to quench it at the optimal point.Minimized formation of over-oxidized byproducts.
Poorly Optimized Reaction Conditions Optimize reaction parameters such as temperature, solvent, and the presence of additives (e.g., co-oxidants, buffers).Enhanced reaction efficiency and selectivity.

Quantitative Data Summary

The following table summarizes reported yields for key transformations in different synthetic routes towards this compound and related alkaloids. This data can serve as a benchmark for your own experiments.

Reaction Type Synthetic Route/Group Key Reagents/Conditions Yield (%) Reference
Intramolecular Diels-Alder Dixon Group StrategyEt₂AlCl, CH₂Cl₂, -78 °C to rt50% (9:1 dr)[1]
Intramolecular Aldol Cyclization Su et al.p-TsOH·H₂O, CH₂Cl₂, rt90% (9:1 dr)[2]
Oxidative Nazarov Electrocyclization Xu et al.PIDA, AZADOL, 0 °C to rt77% (over two steps)[3]
Intramolecular Heck Coupling Li et al.Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, 110 °CNot specified[4]
Radical Cyclization Su et al.AIBN, Bu₃SnH, toluene, 80 °C76%[2]
Late-Stage Amide Reduction Xu et al.Schwartz's reagent, then NaBH(OAc)₃Not specified[3]

Experimental Protocols

Protocol 1: Stereocontrolled Aldol Cyclization for ABC Ring Formation

This protocol is adapted from the synthesis of the ABC ring of this compound-type alkaloids as reported by Su et al.[2]

Reactants:

  • Keto-aldehyde precursor (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (0.1 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of the keto-aldehyde precursor in anhydrous CH₂Cl₂ (0.05 M) at room temperature, add p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired azatricyclic ketol.

Protocol 2: Oxidative Nazarov Electrocyclization

This protocol is based on the work of Xu et al. for the synthesis of a this compound-type alkaloid.[3]

Reactants:

  • Diallylic alcohol precursor (1.0 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)

  • 2-Azaadamantane-N-oxyl (AZADOL) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of the diallylic alcohol precursor in anhydrous CH₂Cl₂ (0.02 M) at 0 °C, add PIDA and AZADOL.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the cyclopentenone product.

Visualizations

experimental_workflow_aldol cluster_start Starting Material Preparation cluster_reaction Aldol Cyclization cluster_workup Workup & Purification cluster_end Final Product start Keto-aldehyde Precursor react Dissolve in CH2Cl2 Add p-TsOH·H2O Stir at RT start->react quench Quench with NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract purify Column Chromatography extract->purify end Azatricyclic Ketol purify->end

Caption: Workflow for the Stereocontrolled Aldol Cyclization.

troubleshooting_diels_alder cluster_solutions Troubleshooting Strategies issue Low Diastereoselectivity in Intramolecular Diels-Alder lewis_acid Optimize Lewis Acid (e.g., Et2AlCl, Mg(ClO4)2) issue->lewis_acid temperature Screen Reaction Temperature (e.g., -78°C to RT) issue->temperature solvent Vary Solvent (e.g., Toluene, CH2Cl2) issue->solvent substrate Modify Substrate (e.g., Bulky Protecting Groups) issue->substrate outcome Improved Diastereoselectivity and Yield lewis_acid->outcome temperature->outcome solvent->outcome substrate->outcome

Caption: Troubleshooting Logic for Low Diastereoselectivity.

References

purification of Calyciphylline A from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of Calyciphylline A and related alkaloids from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its intermediates?

A1: The primary purification techniques employed are column chromatography, medium-pressure liquid chromatography (MPLC), semi-preparative high-performance liquid chromatography (HPLC), and recrystallization.[1][2] Silica (B1680970) gel is commonly used for column chromatography, while C18-reversed phase columns are often used for MPLC and HPLC.[1][2]

Q2: Some intermediates in Calyciphylline synthesis are reported to be unstable. How should I handle their purification?

A2: Certain synthetic intermediates of Calyciphylline alkaloids can be highly unstable and prone to decomposition.[3][4] For such compounds, it is recommended to use them immediately in the next reaction step with minimal or no purification.[3][4] If purification is necessary, a rapid method like short-pass silica gel column chromatography is advised.[3][4]

Q3: I am having difficulty separating diastereomers of a Calyciphylline intermediate. What is the recommended approach?

A3: The separation of diastereomers is a common challenge in the synthesis of Calyciphylline alkaloids. Medium-pressure liquid chromatography (MPLC) has been successfully used for this purpose.[5] In some cases, diastereomers can be separated at a later stage in the synthetic sequence, which might be more efficient.[3]

Q4: What are some common impurities encountered during the purification of this compound?

A4: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in radical cyclization reactions, byproducts resulting from undesired reaction pathways may be present.[3] During workup, incomplete removal of reagents such as tin-based compounds (e.g., from Bu₃SnH) can also lead to impurities.

Q5: Can I use recrystallization for the final purification of this compound?

A5: Yes, recrystallization can be an effective method for the final purification of Calyciphylline alkaloids and their intermediates, provided a suitable solvent system is identified.[1] It is particularly useful for obtaining high-purity crystalline material.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery of this compound after column chromatography. The compound may be unstable on silica gel.Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Consider using a different stationary phase, such as alumina (B75360) or a bonded phase like C18.
The compound may be irreversibly adsorbed onto the silica gel.Add a small amount of a polar solvent like triethylamine (B128534) to the mobile phase to reduce tailing and improve recovery of basic compounds like alkaloids.
Incorrect solvent system leading to poor elution.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for good separation and elution.
Co-elution of impurities with this compound. Insufficient resolution of the chromatographic system.Switch to a higher-resolution technique like semi-preparative HPLC. Optimize the mobile phase gradient and flow rate for better separation.
The impurity has a very similar polarity to the target compound.Consider derivatization of the mixture to alter the polarity of either the impurity or the target compound, facilitating separation.
Decomposition of the product during purification. The compound is sensitive to heat, light, or air.Perform all purification steps at low temperatures and under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been degassed. Protect the sample from light.
The compound is unstable in the chosen solvent.Test the stability of a small sample in the intended purification solvents before proceeding with the bulk of the material.
This compound fails to crystallize. The compound is amorphous or impure.Ensure the compound is of high purity before attempting crystallization. Try different solvent systems, including solvent/anti-solvent combinations. Seeding with a small crystal of the desired compound can induce crystallization.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the target compound using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol for Reversed-Phase MPLC
  • Column Equilibration: Equilibrate the C18 MPLC column with the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of an additive like triethylamine).[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a gradient from a lower to a higher concentration of the organic solvent (e.g., acetonitrile) to elute the compounds.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent.

Visualizations

PurificationWorkflow cluster_0 Crude Reaction Mixture cluster_1 Initial Purification cluster_2 Intermediate Purification cluster_3 Final Purification cluster_4 Pure Product crude_mixture Crude Product column_chromatography Silica Gel Column Chromatography crude_mixture->column_chromatography Removal of major impurities mplc Reversed-Phase MPLC column_chromatography->mplc Separation of isomers recrystallization Recrystallization mplc->recrystallization High-purity polishing pure_product Pure this compound recrystallization->pure_product

Caption: General purification workflow for this compound.

TroubleshootingLogic node_action node_action node_problem node_problem start Low Yield? is_unstable Compound Unstable? start->is_unstable is_adsorbed Strong Adsorption? is_unstable->is_adsorbed No use_short_column Use short-pass chromatography is_unstable->use_short_column Yes wrong_solvent Incorrect Mobile Phase? is_adsorbed->wrong_solvent No add_base Add triethylamine to eluent is_adsorbed->add_base Yes optimize_tlc Optimize solvent with TLC wrong_solvent->optimize_tlc Yes

Caption: Troubleshooting logic for low recovery in chromatography.

References

Technical Support Center: Synthesis of Calyciphylline A and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the total synthesis of Calyciphylline A and related Daphniphyllum alkaloids. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section offers solutions to common stereoselectivity problems in key synthetic steps.

Issue 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction for the Bicyclic Core

Question: My thermal intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core of this compound is yielding a complex mixture of diastereomers with no selectivity. How can I improve the stereochemical outcome?

Answer: Thermal conditions for this specific IMDA reaction are known to be non-stereoselective.[1][2] The use of a Lewis acid catalyst is crucial for achieving high diastereoselectivity.

Recommended Solution:

Employing a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), can dramatically enhance the stereoselectivity of the cycloaddition. By coordinating to the dienophile, the Lewis acid lowers the energy of the transition state and favors the formation of the desired endo-product. This approach has been shown to provide the desired diastereomer in a high ratio.[1][2]

Quantitative Data Summary:

ConditionDiastereomeric Ratio (desired:undesired)
ThermalNon-stereoselective (complex mixture)
Et₂AlCl9:1

Detailed Experimental Protocol:

  • Reaction: Lewis Acid-Promoted Intramolecular Diels-Alder Cycloaddition

  • Reactant: Silicon-tethered acrylate (B77674) triene

  • Procedure: To a solution of the triene in a suitable aprotic solvent (e.g., CH₂Cl₂), cooled to -78 °C, is added a solution of Et₂AlCl (1.0 M in hexanes) dropwise. The reaction mixture is stirred at low temperature and allowed to warm gradually to room temperature while being monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Rochelle's salt and worked up accordingly.

Logical Workflow for Troubleshooting the IMDA Reaction:

IMDA_Troubleshooting start Start: Poor Stereoselectivity in IMDA thermal Thermal Conditions Applied? start->thermal thermal->start No, re-evaluate starting material/conditions lewis_acid Introduce Lewis Acid (e.g., Et2AlCl) thermal->lewis_acid Yes check_ratio Analyze Diastereomeric Ratio lewis_acid->check_ratio success Success: High Diastereoselectivity (e.g., 9:1) check_ratio->success Ratio > 9:1 optimize Optimize Lewis Acid / Solvent / Temperature check_ratio->optimize Ratio < 9:1 optimize->lewis_acid

Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.

Issue 2: Uncontrolled Stereocenter Formation during Allylation to Create a Quaternary Carbon

Question: I am attempting to install the C8 quaternary center via allylation of a diketone precursor, but I am getting a mixture of diastereomers or undesired O-allylation products. How can I achieve high stereocontrol?

Answer: Standard allylation conditions using various bases and allylating agents can indeed lead to a mixture of C- and O-allylated products with poor stereoselectivity.[2] A more controlled and highly diastereoselective method is required.

Recommended Solution:

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, provides an excellent solution to this problem. This method has been demonstrated to furnish the desired C-allylated product as a single diastereomer with very high selectivity.[2]

Quantitative Data Summary:

ConditionDiastereomeric Ratio (desired:undesired)Product
Various bases and allylating agentsComplex mixtureC- and O-allylated products
Tsuji-Trost Protocol>20:1C-allylated product

Detailed Experimental Protocol:

  • Reaction: Palladium-Catalyzed Diastereoselective Allylation (Tsuji-Trost Reaction)

  • Reactant: 1,3-diketone

  • Procedure: To a solution of the 1,3-diketone in a suitable solvent such as THF, a palladium catalyst (e.g., Pd(PPh₃)₄) and an allyl source (e.g., allyl acetate (B1210297) or allyl carbonate) are added. A base, typically a mild one like triethylamine (B128534) or a carbonate, is also included. The reaction is stirred at room temperature or with gentle heating until completion as monitored by TLC.

Signaling Pathway for Stereoselective Allylation:

Tsuji_Trost cluster_0 Catalytic Cycle Pd0 Pd(0)L_n pi_allyl π-allyl-Pd(II) Complex Pd0->pi_allyl Oxidative Addition product C-Allylated Product (>20:1 d.r.) pi_allyl->product enolate Enolate of Diketone enolate->pi_allyl Nucleophilic Attack product->Pd0 Reductive Elimination allyl_source Allylic Substrate allyl_source->pi_allyl

Caption: Catalytic cycle of the Tsuji-Trost reaction for stereoselective allylation.

Frequently Asked Questions (FAQs)

Q1: The intramolecular aldol (B89426) cyclization to form the piperidine (B6355638) ring in the ABC tricyclic core is giving me the wrong diastereomer. What factors control the stereochemistry of this reaction?

A1: The stereochemical outcome of this intramolecular aldol cyclization is under kinetic control, not thermodynamic control. DFT calculations have suggested that the preference for the observed diastereomer arises from the kinetic favorability of the transition state leading to its formation. The reaction, when promoted by a Brønsted acid like p-TsOH, yields a separable diastereomeric mixture with a high ratio in favor of the desired product.

Quantitative Data:

ConditionDiastereomeric Ratio (desired:undesired)
p-TsOH in benzene9:1

Q2: I am struggling to install the C-8 methyl group in the ABC ring system with the correct stereochemistry. Standard Sₙ2 displacement of a tosylate gives the inverted product. How can I achieve retention of configuration?

A2: This is a known challenge. The use of a Gilman cuprate, specifically dimethylcuprate (Me₂CuLi), has been shown to successfully displace a tosylate group at the C-8 position with retention of configuration. While the exact mechanism is not definitively established, it is speculated to proceed through a radical pathway or with the participation of a neighboring group, rather than a direct Sₙ2 displacement.

Experimental Workflow for Stereoretentive Methylation:

Methylation_Workflow start Start: Need to Install C-8 Methyl with Retention tosylate Formation of C-8 Tosylate start->tosylate sn2 Attempt S_N2 with MeLi/MeMgBr tosylate->sn2 gilman Use Me2CuLi (Gilman Reagent) tosylate->gilman inversion Result: Inversion of Stereochemistry (Undesired) sn2->inversion Yes retention Result: Retention of Stereochemistry (Desired) gilman->retention

Caption: Decision workflow for achieving stereoretentive C-8 methylation.

Q3: My attempts at selectively reducing the α,β-double bond of the diene ester in the final stages of the (-)-Calyciphylline N synthesis have failed with standard reagents. What conditions are effective?

A3: This is a particularly challenging transformation due to the sterically hindered nature of the diene ester. Many common conjugate reduction methods, such as using Stryker's reagent, DIBAL-H/CuI, or standard heterogeneous hydrogenation, are ineffective. Similarly, strongly basic conditions like dissolving metal reductions lead to complex product mixtures. The successful approach involves a homogeneous hydrogenation using a specific catalyst system that can operate under these sterically demanding conditions. While the original literature should be consulted for the exact proprietary conditions, this points towards the necessity of exploring less common, highly active catalyst systems for such challenging reductions.

References

Technical Support Center: Synthesis of Calyciphylline A and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Calyciphylline A and related Daphniphyllum alkaloids. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Diels-Alder Cycloaddition for Bicyclic Core Construction

  • Question: My intramolecular Diels-Alder reaction to form the bicyclic core of this compound is yielding a complex mixture of diastereomers with low yield. How can I improve the stereoselectivity and efficiency?

    Answer: Thermal conditions for the intramolecular Diels-Alder cyclization in the synthesis of this compound precursors are known to be non-stereoselective, often resulting in a complex mixture of all possible diastereomers.[1][2] To enhance stereocontrol, the use of a Lewis acid catalyst is recommended.

    Troubleshooting Steps:

    • Switch to Lewis Acid Catalysis: Employing a Lewis acid such as diethylaluminum chloride (Et₂AlCl) can significantly improve the diastereoselectivity of the cycloaddition.[1][2]

    • Reaction Conditions: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).

    • Purification: While Lewis acid catalysis improves the ratio of desired to undesired diastereomers (reported as a 9:1 mixture), chromatographic separation will still be necessary to isolate the desired major product.[1][2]

    Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction [1][2]

    • Dissolve the triene precursor in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of Et₂AlCl (1.0 M in hexanes) dropwise to the cooled solution.

    • Allow the reaction to warm to 0 °C and stir for the specified time (monitor by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

2. Nazarov Cyclization and Potential Side Reactions

  • Question: I am attempting a Nazarov cyclization to form the cyclopentenone ring (Ring E), but I am observing low yields and potential byproducts. What are the common pitfalls and how can they be avoided?

    Answer: The Nazarov cyclization is a crucial step in many synthetic routes towards this compound analogs. However, for certain substrates, particularly unfunctionalized diallylic alcohols, the desired Nazarov cyclization can face competition from an undesired Dauben-Michno rearrangement pathway.[3] Additionally, the choice of Lewis acid and reaction conditions is critical for success.

    Troubleshooting Steps:

    • Choice of Lewis Acid: Strong Lewis acids like tin(IV) chloride (SnCl₄) have been successfully used to promote the Nazarov cyclization in Calyciphylline synthesis.[1]

    • Substrate Design: If the Dauben-Michno rearrangement is a persistent issue, consider synthetic strategies that utilize functionalized diallylic alcohols, which have been shown to favor the Nazarov-type cyclization.[3]

    • One-Pot Procedures: In some cases, the Nazarov cyclization can be combined with other transformations in a one-pot sequence. For instance, a SnCl₄-promoted Nazarov cyclization has been reported to occur with concomitant removal of a tert-butyldimethylsilyl (TBS) protecting group.[1]

    Experimental Protocol: SnCl₄-Promoted Nazarov Cyclization [1]

    • Dissolve the divinyl ketone precursor in anhydrous CH₂Cl₂ and cool the solution to the desired temperature (e.g., 0 °C or ambient temperature).

    • Add SnCl₄ dropwise to the solution under an inert atmosphere.

    • Stir the reaction mixture until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

3. Deprotection and Unexpected Rearrangements

  • Question: During the deprotection of a TBS-ether, I isolated a product resulting from a retro-mixed Claisen reaction instead of the expected alcohol. How can I prevent this rearrangement?

    Answer: The use of fluoride-based deprotecting agents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can generate a reactive alkoxide intermediate. In sterically hindered systems with nearby carbonyl groups, this alkoxide can initiate undesired intramolecular reactions. In the synthesis of (-)-Calyciphylline N, this led to a retro-mixed Claisen reaction.[1]

    Troubleshooting Steps:

    • Switch to Acidic Deprotection Conditions: To avoid the formation of a reactive alkoxide, switch to acidic conditions for the removal of the TBS group.

    • Recommended Reagent: A catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol (B129727) (MeOH) has been shown to be effective for this deprotection without inducing the rearrangement.[1][2]

    Experimental Protocol: Acidic TBS Deprotection [1][2]

    • Dissolve the TBS-protected compound in MeOH.

    • Add a catalytic amount of p-TsOH to the solution.

    • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the acid with a saturated aqueous solution of NaHCO₃.

    • Remove the MeOH under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts, filter, and concentrate to yield the desired alcohol.

4. Stereocontrol in Aldol (B89426) Cyclization

  • Question: My intramolecular aldol cyclization to form the piperidine (B6355638) ring (Ring B) is producing a difficult-to-separate mixture of diastereomers. How can I improve the stereoselectivity?

    Answer: The stereochemical outcome of the intramolecular aldol cyclization to form the ABC-tricyclic core is highly dependent on the reaction conditions. While providing a high overall yield, the cyclization can result in a mixture of diastereomers.[4]

    Troubleshooting Steps:

    • Acid Catalysis: The use of a Brønsted acid catalyst like p-TsOH is crucial for this transformation. The stereoselectivity is believed to be under kinetic control, arising from the preferred transition state of the enol approaching the aldehyde.[4]

    • Reaction Conditions Optimization: While a 9:1 diastereomeric ratio has been reported, further optimization of temperature, reaction time, and catalyst loading may marginally improve this ratio.

    • Chromatographic Separation: Ultimately, careful flash column chromatography is necessary to separate the major, desired diastereomer from the minor epimer.[4]

Quantitative Data Summary

Reaction StepDesired ProductByproduct(s)Ratio/Yield of Byproduct(s)ConditionsReference
Intramolecular Diels-AlderDesired Bicyclic AdductDiastereomeric Adduct9:1 (Major:Minor)Et₂AlCl, CH₂Cl₂[1][2]
Aldol CyclizationDesired Azatricyclic KetolEpimeric Ketol9:1 (Major:Minor)p-TsOH[4]
TBS DeprotectionDesired AlcoholRetro-mixed Claisen ProductMajor product with TBAFTBAF[1]

Visualized Workflows and Pathways

Diels_Alder_Troubleshooting cluster_problem Problem cluster_cause Probable Cause cluster_solution Solution Problem Low stereoselectivity in Diels-Alder reaction (Complex mixture of diastereomers) Cause Thermal reaction conditions are non-stereoselective Problem->Cause is caused by Solution Switch to Lewis Acid Catalysis (e.g., Et₂AlCl) Cause->Solution can be solved by Outcome Improved Diastereoselectivity (e.g., 9:1 ratio) Solution->Outcome leads to Purification Purify by Column Chromatography Outcome->Purification requires

Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.

Deprotection_Pathway cluster_TBAF TBAF Deprotection cluster_pTsOH Acidic Deprotection Start TBS-protected Intermediate TBAF TBAF Start->TBAF pTsOH cat. p-TsOH, MeOH Start->pTsOH Alkoxide Reactive Alkoxide Intermediate TBAF->Alkoxide RetroClaisen Undesired Retro-mixed Claisen Product Alkoxide->RetroClaisen Intramolecular Attack Alcohol Desired Alcohol Product pTsOH->Alcohol

Caption: Reaction pathways for TBS deprotection.

References

Technical Support Center: Synthesis of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the efficiency of key steps in the synthesis of Calyciphylline A and related Daphniphyllum alkaloids. The information is compiled from seminal works in the field to address common challenges encountered during these complex total syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of this compound-type alkaloids?

A1: The primary challenges in the synthesis of these intricate natural products lie in the construction of their complex, sterically congested polycyclic core. Specific difficulties include the stereoselective formation of multiple contiguous stereocenters, including vicinal all-carbon quaternary centers, and the development of efficient strategies for late-stage functionalization of the elaborate molecular framework.[1][2]

Q2: Which synthetic strategies are most commonly employed to construct the core structure of this compound-type alkaloids?

A2: Several powerful strategies have been developed, often featuring key cycloaddition or cyclization reactions. Commonly used methods include intramolecular Diels-Alder reactions, Nazarov cyclizations, intramolecular Michael additions, Pd-catalyzed cyclizations, and radical cyclizations to assemble the characteristic bridged and fused ring systems.[3][4][5]

Q3: Are there any general recommendations for handling sensitive intermediates in these syntheses?

A3: Many intermediates in this compound synthesis are complex and sensitive to reaction conditions. It is crucial to work under an inert atmosphere (argon or nitrogen) with dry, freshly distilled solvents. Purification methods should be chosen carefully; for instance, some silyl (B83357) ether intermediates may be unstable on silica (B1680970) gel. Characterization of intermediates at each stage is critical to ensure the desired transformations have occurred before proceeding to subsequent steps.

Troubleshooting Guides for Key Synthetic Steps

Intramolecular Diels-Alder (IMDA) Reaction

The IMDA reaction is a powerful tool for constructing the polycyclic core of many Daphniphyllum alkaloids. However, achieving high yield and the desired stereoselectivity can be challenging.

Problem Potential Cause Suggested Solution
Low or no conversion Insufficient thermal energy for the cycloaddition to occur.Increase the reaction temperature. Thermal cyclization often requires heating.[6]
Steric hindrance in the transition state.Employ a Lewis acid catalyst (e.g., Et₂AlCl) to promote the reaction at a lower temperature. This can also enhance stereoselectivity.[7][8]
Incorrect diastereomer formation The reaction is proceeding through an undesired transition state geometry.The choice between thermal and Lewis acid-catalyzed conditions can influence the stereochemical outcome. For example, in some systems, thermal cyclization may favor a different diastereomer than the Lewis acid-promoted pathway.[7][8]
The stereochemistry of the starting triene is incorrect.Carefully verify the stereochemistry of the diene and dienophile components of your IMDA precursor.
Nazarov Cyclization

The Nazarov cyclization is a key step for forming five-membered rings in several this compound-type alkaloid syntheses. Issues can arise with reaction initiation and control of stereochemistry.

Problem Potential Cause Suggested Solution
Reaction fails to initiate The divinyl ketone substrate is not sufficiently activated.A stoichiometric amount of a Lewis acid (e.g., SnCl₄) or a protic acid is often required for the classical Nazarov cyclization.[9][10]
The substrate is electronically symmetric, leading to difficult cyclization.Consider strategies that create "polarized" substrates, which can cyclize more efficiently under milder, catalytic Lewis acid conditions.[11]
Formation of undesired side products (e.g., methylidene cyclopentanone) The elimination pathway of the intermediate oxyallyl cation is not well-controlled.The choice of acid promoter and reaction conditions can influence the regioselectivity of the elimination step. Screening different Lewis or Brønsted acids may be necessary.[12]
Low diastereoselectivity Poor facial selectivity in the 4π-electrocyclic ring closure.The presence of existing stereocenters can direct the cyclization. Silicon-directed Nazarov cyclizations have been shown to induce diastereoselectivity.[10]
Late-Stage Reductions and Functionalizations

Modifying the complex scaffold in the final stages of the synthesis is often challenging due to steric hindrance and the presence of multiple reactive functional groups.

Problem Potential Cause Suggested Solution
Failure to reduce a hindered ketone or amide The functional group is sterically inaccessible to the reducing agent.For hindered amides, selective reduction to the corresponding amine can be difficult. In the synthesis of (-)-himalensine A, a highly chemoselective lactam reduction was a key challenge.[13] For hindered ketones, consider using more powerful reducing agents or alternative strategies.
Incorrect diastereomer upon hydrogenation of a sterically hindered alkene The catalyst is directing the hydrogenation from the less hindered face, leading to the undesired stereoisomer.In the synthesis of daphenylline, hydrogenation of a key intermediate with Pd/C gave the incorrect diastereomer. Switching to Crabtree's catalyst (an iridium-based catalyst) solved this problem.[14]
Low chemoselectivity in functional group manipulation Multiple functional groups of similar reactivity are present in the molecule.Protecting groups may be necessary to differentiate reactive sites. Alternatively, highly chemoselective reagents and conditions are required. For example, in the synthesis of (-)-calyciphylline N, a selective reduction of a diene ester in the presence of other reducible groups was a significant challenge.[9]
Difficulty in achieving C-H functionalization The target C-H bond is not sufficiently activated or is sterically shielded.Late-stage C-H functionalization is a powerful but challenging strategy. Rhodium-catalyzed C-H alkynylation has been successfully used in the synthesis of daphenylline, directed by a nearby carbonyl group.[3]

Comparative Data of Key Synthetic Transformations

The following table summarizes the yields of key bond-forming reactions from various total syntheses of this compound-type alkaloids.

Reaction Type Alkaloid Catalyst/Reagent Yield (%) Reference
Intramolecular Michael AdditionDaphenylline->95% (10:1 dr)[14]
Gold-catalyzed Conia-ene CyclizationDaphenylline[Au(IPr)]NTf₂-[14]
Intramolecular Diels-Alder(-)-Calyciphylline NEt₂AlCl50% (9:1 dr)[7][8]
Nazarov Cyclization(-)-Calyciphylline NSnCl₄82%[9]
Stille Carbonylation(-)-Calyciphylline NPd(PPh₃)₄, (CH₂CH)₄Sn, LiCl72%[9]
Reductive Radical Cyclization(-)-Himalensine ABu₃SnH, AIBN-[15]
Intramolecular Heck ReactionDaphenyllinePd(OAc)₂, P(o-tol)₃-[2]

Experimental Protocols

Protocol 1: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction for the Synthesis of (-)-Calyciphylline N Core

This protocol is adapted from the total synthesis of (-)-Calyciphylline N by Smith et al.[7][8]

Reaction: To a solution of the triene precursor in CH₂Cl₂ at -78 °C is added Et₂AlCl (1.0 M in hexanes). The reaction mixture is stirred at -78 °C for a specified time, then warmed to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

Notes:

  • The reaction should be carried out under a strictly inert atmosphere.

  • The diastereomeric ratio should be determined by ¹H NMR analysis of the crude product.

Protocol 2: SnCl₄-Promoted Nazarov Cyclization in the Synthesis of (-)-Calyciphylline N

This protocol is adapted from the total synthesis of (-)-Calyciphylline N by Smith et al.[9]

Reaction: To a solution of the divinyl ketone precursor in CH₂Cl₂ at ambient temperature is added SnCl₄. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous NaHCO₃ solution. The resulting mixture is stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the cyclopentenone product.

Notes:

  • This reaction often proceeds with concomitant removal of acid-labile protecting groups, such as TBS ethers.

  • The stoichiometry of SnCl₄ may need to be optimized for different substrates.

Visualizations

General Retrosynthetic Strategy for this compound-Type Alkaloids

G This compound This compound Polycyclic Core Polycyclic Core This compound->Polycyclic Core Late-stage Functionalization Key Cycloaddition/Cyclization Precursor Key Cycloaddition/Cyclization Precursor Polycyclic Core->Key Cycloaddition/Cyclization Precursor Key Cycloaddition (e.g., IMDA, Nazarov) Simpler Starting Materials Simpler Starting Materials Key Cycloaddition/Cyclization Precursor->Simpler Starting Materials Fragment Assembly

Caption: A generalized retrosynthetic analysis of this compound.

Troubleshooting Workflow for a Low-Yielding Cycloaddition Reaction

G start Low Yield in Cycloaddition check_sm Check Starting Material Purity and Stereochemistry start->check_sm check_sm->start Impure optimize_temp Optimize Reaction Temperature check_sm->optimize_temp Purity OK change_catalyst Screen Lewis Acid Catalysts optimize_temp->change_catalyst check_solvent Verify Solvent Purity and Anhydrous Conditions change_catalyst->check_solvent success Improved Yield check_solvent->success

Caption: A decision tree for troubleshooting a low-yielding cycloaddition.

References

preventing degradation of Calyciphylline A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Calyciphylline A during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a complex Daphniphyllum alkaloid, is susceptible to degradation from several factors due to its intricate structure containing multiple functional groups. The primary factors of concern are:

  • Oxidation: The tertiary amine and allylic positions within the molecule are prone to oxidation.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1][2]

  • pH Instability: Both acidic and alkaline conditions can promote degradation through hydrolysis or other rearrangements.[3][4][5]

  • Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways.[6]

Q2: How should I store this compound to ensure its stability?

A2: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C or below. The container should be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in a tightly capped vial, protected from light, at -20°C or below.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is a complex organic molecule, and its solubility should be determined empirically. Common solvents for similar alkaloids include dichloromethane, chloroform, and methanol (B129727).[7] For biological assays, dimethyl sulfoxide (B87167) (DMSO) is often used. When selecting a solvent, consider its potential to promote degradation. For example, protic solvents like methanol could potentially participate in hydrolysis under certain conditions. It is crucial to use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.

Q4: Are there any additives I can use to improve the stability of this compound in solution?

A4: While the use of stabilizers should be carefully evaluated for potential interference with your experiment, antioxidants may help prevent oxidative degradation.[7] Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid.[7] The compatibility of these additives with your specific experimental setup must be confirmed.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving potential degradation of this compound in your experiments.

Issue 1: Inconsistent or lower-than-expected biological activity.

This could be a primary indicator of this compound degradation.

  • Troubleshooting Workflow:

    A Inconsistent/Low Activity Observed B Verify Purity of this compound Stock A->B C Analyze Sample by HPLC-UV/MS B->C D Degradation Products Detected? C->D E Review Solution Preparation & Storage D->E Yes I No Degradation Products D->I No F Review Experimental Conditions E->F G Implement Preventative Measures E->G F->G H Re-run Experiment G->H J Investigate Other Experimental Factors I->J

    A troubleshooting workflow for inconsistent experimental results.

  • Possible Causes & Solutions:

Possible Cause Solution
Degradation of stock solution Prepare a fresh stock solution from solid this compound. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
Degradation during experiment Minimize the time the compound spends in aqueous buffers. Prepare working solutions immediately before use. Protect solutions from light by using amber vials or covering with aluminum foil. Conduct experiments at the lowest feasible temperature.
pH of the experimental medium Measure the pH of your experimental medium. If it is acidic or basic, consider if this could be contributing to hydrolysis. If possible, adjust the pH to a neutral range (6-8).
Presence of oxidizing agents Ensure all glassware is thoroughly cleaned and that solvents and reagents are free of peroxides or other oxidizing contaminants. Consider degassing aqueous buffers.

Issue 2: Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

This is a direct indication of degradation.

  • Potential Degradation Pathways:

    cluster_main This compound cluster_products Degradation Products A This compound B Oxidized Products (N-oxide, epoxides) A->B O2, light C Hydrolysis Products (ring-opened) A->C H2O, H+ or OH- D Photodegradation Products A->D hv

    Potential degradation pathways of this compound.

  • Solutions:

    • Oxidation: Work under an inert atmosphere (nitrogen or argon) when preparing and handling solutions.[7] Use degassed solvents.

    • Hydrolysis: Maintain a neutral pH for all solutions. Avoid prolonged exposure to aqueous environments.

    • Photodegradation: Protect all solutions and solid samples from light at all times by using amber vials and minimizing exposure to ambient light.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol allows for the monitoring of this compound purity over time under specific experimental conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous DMSO to prepare a 1 mg/mL stock solution.

    • Immediately aliquot into amber, single-use vials and store at -80°C.

  • Stability Study Setup:

    • Prepare working solutions of this compound (e.g., 10 µg/mL) in the desired experimental buffer (e.g., phosphate-buffered saline, cell culture medium).

    • Divide the working solution into separate amber vials for each time point and condition to be tested (e.g., room temperature vs. 4°C; light vs. dark).

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • A suitable mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.[8][9]

    • Set the UV detector to a wavelength appropriate for the chromophore in this compound (this may need to be determined empirically by a UV scan, but a common starting point for alkaloids is in the 220-280 nm range).

    • Inject a sample of the freshly prepared working solution (time zero).

    • Inject samples from the different storage conditions at specified time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the time zero sample.

    • The appearance of new peaks indicates the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point.

Data Presentation

The following tables illustrate how to present quantitative data from stability studies.

Table 1: Effect of Temperature on this compound Stability in PBS (pH 7.4) in the Dark

Time (hours)% this compound Remaining (4°C)% this compound Remaining (25°C)
0100100
199.598.2
498.895.1
897.590.3
2495.282.4

Table 2: Effect of Light on this compound Stability in PBS (pH 7.4) at 25°C

Time (hours)% this compound Remaining (Dark)% this compound Remaining (Light)
0100100
198.294.5
495.185.3
890.375.1
2482.455.9

Table 3: Effect of pH on this compound Stability in Aqueous Buffer at 25°C in the Dark

Time (hours)% this compound Remaining (pH 5.0)% this compound Remaining (pH 7.4)% this compound Remaining (pH 9.0)
0100100100
199.198.296.5
497.395.191.2
894.890.383.7
2490.582.470.1

References

Technical Support Center: Synthesis of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Calyciphylline A-type alkaloids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the major strategic challenges in the total synthesis of this compound-type alkaloids?

A1: The synthesis of this compound-type alkaloids presents significant challenges due to their complex, polycyclic, and often caged skeletons. Key strategic hurdles that have been addressed in various synthetic campaigns include:

  • Late-stage functional group manipulations: The emergent properties of complex intermediates in the later stages of the synthesis can complicate oxidation strategies and other functional group interconversions.[1]

  • Construction of sterically congested ring systems: The formation of the E ring, often bearing vicinal tertiary and quaternary carbons, is a significant challenge.[2]

  • Control of stereochemistry: Establishing the correct relative and absolute stereochemistry across multiple stereocenters, including contiguous all-carbon quaternary centers, is a persistent difficulty.[3][4]

  • Development of scalable and efficient routes: For potential applications in drug development, creating concise and scalable syntheses of key intermediates is crucial.[2]

Troubleshooting Guides

Issue 1: Instability of a β,γ-Unsaturated Ketone Intermediate

Q: During my synthesis, a β,γ-unsaturated ketone intermediate (similar to compound 625 in Li's synthesis of (+)-caldaphnidine J) is proving to be unstable. How can I manage this intermediate?

A: The instability of β,γ-unsaturated ketones is a known issue. To address this, the intermediate should be used promptly in the next step without prolonged storage or purification. A successful strategy is to immediately convert the unstable ketone into a more stable derivative, such as an alkyl iodide, through iodination. This stable intermediate can then be carried forward in the synthetic sequence.[3]

Issue 2: Unexpected Side Reaction During Deprotection of an Enol Acetate (B1210297)

Q: Upon deprotection of an enol acetate intermediate using K2CO3 in methanol (B129727), I am isolating an α-hydroxylated ketone instead of the expected simple ketone. What is causing this and how can I proceed?

A: This unexpected outcome is likely due to the reaction conditions promoting α-hydroxylation. Instead of trying to prevent this, you can leverage this intermediate. For instance, the resulting tertiary alcohol can be dehydrated using a reagent like the Burgess reagent to furnish the desired enone, albeit potentially in a modest yield.[3]

Issue 3: Unwanted Retro-Mixed Claisen Reaction During Desilylation

Q: I am attempting to deprotect a TBS-protected alcohol in a complex intermediate containing a C9 carbonyl group using TBAF, but I am observing a retro-mixed Claisen reaction. How can I avoid this side reaction?

A: The alkoxide formed upon desilylation with TBAF can intramolecularly attack the C9 carbonyl, initiating the undesired retro-mixed Claisen reaction. To circumvent this, changing the deprotection conditions from basic to acidic is recommended. Using a catalytic amount of p-TsOH in methanol can effectively remove the TBS group while preventing the problematic intramolecular attack.[5]

Issue 4: Difficulty with Intramolecular Epoxide Opening

Q: My attempts at an intramolecular epoxide opening on a complex intermediate are leading to complex mixtures of products. What can I do to improve the outcome?

A: Side reactions at other functional groups, such as a cyclopentenone carbonyl, can interfere with the desired epoxide opening. To avoid these side reactions, it is advisable to protect the interfering functional group. For example, the cyclopentenone carbonyl can be reduced to a hydroxyl group with a reagent like NaBH4 in the presence of CeCl3·7H2O (Luche reduction) and then protected as a TBS ether before attempting the epoxide opening.[6]

Issue 5: Poor Stereoselectivity in Thermal Intramolecular Diels-Alder Reaction

Q: A thermal intramolecular Diels-Alder reaction in my synthetic route is resulting in a non-stereoselective formation of a complex mixture of diastereomers. How can I improve the stereoselectivity?

A: To enhance the stereoselectivity of the intramolecular Diels-Alder reaction, the use of a Lewis acid catalyst is recommended. For example, employing Et2AlCl can promote a stereoselective cycloaddition, leading to a significantly improved diastereomeric ratio.[5]

Issue 6: Challenges with Purification of Intermediates

Q: I am finding that chromatographic purification of some of my intermediates is difficult and time-consuming. Are there strategies to bypass purification steps?

A: Bypassing the purification of intermediate compounds is a viable strategy to improve the overall efficiency of a synthesis, especially in terms of time and solvent usage. However, it is important to note that while this can be a moderately less time-consuming process, it may lead to a lower overall yield for the sequence of reactions.[7][8] A careful evaluation of the trade-off between efficiency and yield is necessary.

Issue 7: Difficulty in Stereocontrolled Installation of a Key Methyl Group

Q: I am struggling to install a crucial methyl group at a specific stereocenter with the correct relative configuration. What methods have been successful for this transformation?

A: The stereocontrolled installation of methyl groups, particularly in bowl-shaped azatricyclic structures, can be challenging. A highly chemo- and diastereoselective method that has proven successful is the use of an in situ formed Gilman reagent (Me2CuLi) from MeLi and CuI to displace a tosylate group. This reaction has been observed to proceed with retention of configuration.[7]

Quantitative Data Summary

Reaction Reagents and Conditions Product(s) Yield / Ratio Reference
Intramolecular Aldol (B89426) CyclizationpTsOH·H2O, benzene (B151609), refluxAzatricyclic ketol 7 and epi-7 82% (7 ), 9% (epi-7 )[7]
Tosylate Displacement with MethylMeLi, CuI, Et2O/THFAzatricycle 9 51%[7]
Radical CyclizationAIBN, Bu3SnH, benzene, 80 °CIndole 3 71%[4]
Allylation of LactamLHMDS, allyl bromide, THF, -78 °C to rtAllylated lactam 4 Not specified[7]
Tosylation of AlcoholTsCl, Et3N, DMAP, CH2Cl2Tosylate 8 87%[7]
Intramolecular Diels-AlderEt2AlClCycloadducts9:1 diastereomeric ratio[5]
TBS Deprotection (Acidic)cat. p-TsOH, MeOHAlcohol (-)-36 92%[5]
Reductive Ring OpeningSmI2Hydroxy ketone (+)-30 82%[6]

Experimental Protocols

Protocol 1: Stereocontrolled Aldol Cyclization to Form the ABC Ring System

This protocol describes the acid-catalyzed intramolecular aldol cyclization to form a key azatricyclic intermediate.[7]

  • To a solution of the keto aldehyde precursor 6 (172 mg, 0.93 mmol) in benzene (10 mL), add p-toluenesulfonic acid monohydrate (180 mg, 0.93 mmol).

  • Heat the mixture to reflux with a heating block for 15 minutes.

  • Cool the mixture to room temperature and add water.

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL) and then with a 4:1 mixture of CHCl3:i-PrOH (2 x 15 mL).

  • Combine the organic extracts, concentrate under reduced pressure, and purify the residue by chromatography (CH2Cl2:EtOAc 9.5:0.5 → CH2Cl2:MeOH 9.5:0.5) to yield the desired aldol product 7 (141 mg, 82%) and its epimer epi-7 (16 mg, 9%).

Protocol 2: Installation of a Methyl Group with Retention of Configuration

This protocol details the substitution of a tosylate with a methyl group using a Gilman reagent.[7]

  • Prepare a suspension of CuI (213 mg, 1.11 mmol) in Et2O (4.0 mL).

  • Cool the suspension to -20 °C and add a solution of MeLi (1.6 M in Et2O, 1.26 mL) dropwise.

  • Warm the reaction mixture to 0 °C and stir for 30 minutes.

  • Add a solution of the tosylate 8 (45.1 mg, 0.11 mmol) in a 9:1 mixture of Et2O-THF (5 mL) dropwise via a cannula.

  • Stir the reaction for an additional 1 hour and 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of Na2CO3.

  • Extract the mixture with Et2O (4 x 10 mL).

  • Combine the organic extracts, dry over Na2SO4, filter, and concentrate under vacuum.

  • Purify the crude product by chromatography (hexane:EtOAc, 4:1 → 7:3) to obtain the methylated product 9 (14 mg, 51%).

Protocol 3: Radical Cyclization to Form the Hydroindole System

This protocol outlines the formation of the hydroindole ring system via a radical cyclization.[4]

  • Prepare a solution of the N-cycloalkenyl trichloroacetamide (B1219227) derivative 2 (7.77 g, 17.9 mmol) in benzene (200 mL).

  • Heat the solution to 80 °C using a heating block.

  • Over a period of 3 hours, add a solution of AIBN (1.46 g, 8.95 mmol) and Bu3SnH (17 mL, 62.7 mmol) in benzene (20 mL) using a syringe pump.

  • Stir the reaction for an additional hour at 80 °C.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by chromatography (hexane:EtOAc, 1:0 → 4:1) to give the hydroindole product 3 as a colorless oil (4.14 g, 71%).

Visualizations

G cluster_0 Troubleshooting Unwanted Retro-Mixed Claisen Reaction TBS_Intermediate TBS-Protected Intermediate (with C9 carbonyl) TBAF TBAF (Basic Conditions) TBS_Intermediate->TBAF pTsOH p-TsOH (Acidic Conditions) TBS_Intermediate->pTsOH Alkoxide Intermediate Alkoxide TBAF->Alkoxide Retro_Claisen Retro-Mixed Claisen Product (Undesired) Alkoxide->Retro_Claisen Intramolecular Attack Desired_Alcohol Desired Alcohol (Product) pTsOH->Desired_Alcohol G cluster_1 Synthetic Workflow for ABC Ring Construction Ketone_1 Ketone 1 Cyclization_Precursor_2 Cyclization Precursor 2 Ketone_1->Cyclization_Precursor_2 Imine formation, Trichloroacetylation Hydroindole_3 Hydroindole 3 Cyclization_Precursor_2->Hydroindole_3 Radical Cyclization Allylated_Lactam_4 Allylated Lactam 4 Hydroindole_3->Allylated_Lactam_4 Allylation Keto_Aldehyde_6 Keto Aldehyde 6 Allylated_Lactam_4->Keto_Aldehyde_6 Deprotection Aldol_Product_7 Aldol Product 7 Keto_Aldehyde_6->Aldol_Product_7 Intramolecular Aldol Cyclization Tosylate_8 Tosylate 8 Aldol_Product_7->Tosylate_8 Tosylation Final_Azatricycle_9 Final Azatricycle 9 Tosylate_8->Final_Azatricycle_9 Me2CuLi

References

Technical Support Center: Synthesis of Caged Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of caged alkaloids. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical properties to consider when selecting a photolabile protecting group (PPG) or "cage" for an alkaloid?

A1: The ideal PPG should possess a combination of properties to ensure successful experiments. Key considerations include:

  • Photochemical Efficiency: A high quantum yield (Φ) for uncaging ensures that the alkaloid is released efficiently upon irradiation.[1][2][3]

  • Wavelength of Activation: The PPG should be cleavable with light at wavelengths that are not damaging to biological tissues, preferably in the visible or near-infrared spectrum.[3][4][5]

  • Stability: The caged alkaloid must be stable under physiological conditions (in the dark, at relevant pH and temperature) to prevent premature release of the active compound.[2][4][6]

  • Solubility: The caged compound should be soluble in aqueous solutions for biological applications.[2][3][7]

  • Biological Inertness: Both the caged alkaloid and the photoreleased byproducts should be biologically inactive and non-toxic to avoid confounding experimental results.[4][8][9]

  • Synthetic Accessibility: The synthesis of the caged compound should be straightforward to allow for the production of sufficient quantities for research.[5][7][10]

Q2: My caged alkaloid has poor water solubility. How can I improve it?

A2: Poor aqueous solubility is a common issue. Several strategies can be employed to enhance solubility:

  • Incorporate Hydrophilic Moieties: Functional groups such as sulfonates, phosphates, or polyethylene (B3416737) glycol (PEG) chains can be incorporated into the caging group to improve water solubility.[2][3][7]

  • Salt Formation: If the caged alkaloid has a basic nitrogen, forming a salt (e.g., a hydrochloride or tartrate salt) can significantly increase its solubility in water.

  • Formulation with Excipients: Using co-solvents or cyclodextrins can help to solubilize hydrophobic caged compounds in aqueous media for in vitro experiments.

Q3: The photolysis of my caged alkaloid is inefficient, requiring high light intensity. What could be the problem?

A3: Inefficient photolysis can stem from several factors:

  • Low Quantum Yield: The chosen PPG may have an inherently low quantum yield for the specific alkaloid. It is crucial to consult the literature for the photochemical properties of the PPG with similar functional groups.[1][2]

  • Spectral Overlap: The photoreleased byproducts or the medium itself might absorb light at the activation wavelength, reducing the number of photons reaching the caged compound.[11]

  • Solvent Effects: The polarity and viscosity of the solvent can influence the efficiency of the uncaging reaction.

  • Incorrect Wavelength: Ensure that the irradiation wavelength matches the absorption maximum of the caged compound for optimal excitation.[1]

Q4: I am observing biological activity even before photolysis. What is the likely cause?

A4: Pre-photolysis activity, or "leak," is a critical issue that can compromise experimental results. The primary causes include:

  • Instability of the Caged Compound: The linkage between the cage and the alkaloid may be susceptible to hydrolysis or enzymatic cleavage under the experimental conditions.[4][6] Careful selection of a stable PPG and linkage is crucial.

  • Purity of the Caged Compound: The sample may be contaminated with the uncaged alkaloid. Rigorous purification and characterization (e.g., by HPLC and NMR) are essential to ensure high purity.

  • Inherent Activity of the Caged Compound: In rare cases, the caged alkaloid itself may have some affinity for the biological target.[6]

Troubleshooting Guide

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Low yield in the caging reaction - Steric hindrance around the attachment site on the alkaloid.- Poor leaving group on the activated cage precursor.- Inappropriate reaction conditions (solvent, temperature, base).- Select a less sterically demanding PPG.- Use a more reactive precursor of the caging group (e.g., a triflate or bromide).[10]- Screen different solvents, temperatures, and non-nucleophilic bases.
SYN-002 Difficulty in purifying the caged alkaloid - Similar polarity of the starting materials, product, and byproducts.- Decomposition of the product on silica (B1680970) gel.- Employ alternative purification techniques such as reverse-phase HPLC or ion-exchange chromatography.- Use a different stationary phase for column chromatography (e.g., alumina).
PHOTO-001 Slow or incomplete photolysis - Suboptimal irradiation wavelength.- Low extinction coefficient of the caged compound at the chosen wavelength.- Inner filter effect where the sample concentration is too high.- Optimize the irradiation wavelength to match the absorption maximum of the caged compound.[1]- Choose a PPG with a higher extinction coefficient in the desired wavelength range.[2]- Reduce the concentration of the caged compound or use a shorter path length cuvette.
PHOTO-002 Formation of unexpected photoproducts - Secondary photochemical reactions of the initial photoproducts.- Reaction of the uncaged alkaloid with photoreleased byproducts.- Reduce the duration or intensity of irradiation.- Use a scavenger for reactive byproducts if their identity is known.- Analyze the photoproducts by LC-MS to identify their structures and adjust the experimental conditions accordingly.
BIO-001 Toxicity observed in cell-based assays - Cytotoxicity of the caged compound itself.- Toxicity of the photoreleased byproducts (e.g., nitroso compounds from nitrobenzyl cages).[6]- Phototoxicity from high-energy UV light.- Perform dark toxicity controls to assess the toxicity of the caged compound.- Choose a PPG that releases benign byproducts.[2]- Use a PPG that can be cleaved with longer wavelength visible light to minimize photodamage.[5]

Experimental Protocols

General Protocol for the Synthesis of a Caged Nicotine (B1678760) Derivative

This protocol is a generalized procedure based on the synthesis of ruthenium-bipyridine based caged nicotine.[12]

  • Synthesis of the Precursor Complex: Start by dissolving Ru(bpy)₂Cl₂ in a methanol-water mixture.[12] The solution is then degassed with nitrogen and heated to generate the aqua complex, [Ru(bpy)₂(H₂O)₂]²⁺, which can be monitored spectrophotometrically.[12]

  • Caging Reaction: In the dark, add a molar excess of nicotine to the solution of the aqua complex. The reaction is typically stirred at room temperature for several hours to allow for the ligand exchange, where nicotine displaces the water molecules.

  • Purification: The resulting caged nicotine complex, [Ru(bpy)₂(nicotine)₂]²⁺, can be purified by column chromatography on a suitable stationary phase, such as alumina (B75360) or Sephadex, to remove unreacted starting materials and byproducts.

  • Characterization: The final product should be characterized by UV-Vis spectroscopy to determine its absorption spectrum and by mass spectrometry and NMR to confirm its structure and purity.

General Protocol for the Synthesis of a Caged Morphine Derivative

This protocol is a generalized procedure based on the synthesis of a photocaged morphine using a coumarin-based caging group.[13]

  • Activation of the Caging Group: The hydroxyl group of the coumarin (B35378) caging group, such as 7-(diethylamino)-4-(hydroxymethyl)coumarin (DEACM), is first activated.[13] This can be achieved by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form a mesylate, which is a good leaving group.[13]

  • Caging Reaction: The activated coumarin is then reacted with morphine. The phenolic hydroxyl group of morphine acts as a nucleophile, displacing the mesylate. This reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate.[13]

  • Purification: The crude product is purified by silica gel flash column chromatography to isolate the desired photocaged morphine.

  • Characterization: The structure and purity of the final product are confirmed using techniques like NMR spectroscopy, mass spectrometry, and HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Photochemical & Biological Evaluation start Select Alkaloid & PPG synthesis Caging Reaction start->synthesis Optimized Conditions purification Purification (HPLC, Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization photochem Photochemical Analysis (Φ, ε) characterization->photochem stability Stability Assay (Dark, Physiological pH) characterization->stability bio_assay Biological Assay (In Vitro / In Vivo) stability->bio_assay photolysis Photolysis & Data Acquisition bio_assay->photolysis

Caption: A generalized experimental workflow for the synthesis and evaluation of caged alkaloids.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_photochem Photochemical Issues start Problem Encountered (e.g., Low Yield, Instability) check_reagents Verify Reagent Purity & Reactivity start->check_reagents check_wavelength Verify Irradiation Wavelength & Intensity start->check_wavelength optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Base) check_reagents->optimize_conditions change_ppg Select Alternative PPG or Linkage optimize_conditions->change_ppg check_purity Assess Sample Purity (HPLC) check_wavelength->check_purity dilute_sample Dilute Sample to Avoid Inner Filter Effect check_purity->dilute_sample

Caption: A decision tree for troubleshooting common issues in caged alkaloid synthesis.

References

optimizing reaction conditions for specific transformations in Calyciphylline A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development embarking on the complex total synthesis of Calyciphylline A and its analogues, this technical support center offers troubleshooting guidance and frequently asked questions for optimizing key reaction conditions. The following information is curated from published synthetic routes, providing insights into overcoming common experimental hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of the this compound core structure, with a focus on problematic transformations and their optimized solutions.

Intramolecular Diels-Alder Cycloaddition for Bicyclic Core Formation

Question: My thermal intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core is yielding a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?

Answer: Thermal conditions for this specific intramolecular Diels-Alder reaction are known to be unselective.[1][2] To enhance diastereoselectivity, the use of a Lewis acid catalyst is recommended. Switching to diethylaluminum chloride (Et₂AlCl) has been shown to significantly favor the desired diastereomer.

Troubleshooting Guide: Intramolecular Diels-Alder Reaction

ProblemPotential CauseRecommended SolutionExpected Outcome
Low DiastereoselectivityThermal reaction conditions lack sufficient stereocontrol.Switch to a Lewis acid-promoted reaction. Use Et₂AlCl as the catalyst in a suitable solvent like CH₂Cl₂ at low temperatures (e.g., -78 °C to rt).Improved diastereomeric ratio (up to 9:1) of the desired cycloadduct.[1][2]
Low YieldIncomplete reaction or decomposition of starting material/product.Ensure anhydrous conditions and freshly distilled solvents. Optimize reaction time and temperature.A yield of approximately 50% over two steps for the formation of the triene and subsequent cyclization has been reported.[1][2]
Stille Carbonylation of a Sterically Hindered Vinyl Triflate

Question: I am experiencing difficulty with the Stille carbonylation of a sterically encumbered vinyl triflate. The reaction is not proceeding to completion under standard conditions. What adjustments can I make?

Answer: Steric hindrance around the vinyl triflate can significantly slow down the rate of Stille carbonylation. Standard conditions using THF as a solvent at reflux may be insufficient. A change in solvent to a higher-boiling polar aprotic solvent and an increase in temperature can facilitate the reaction.

Troubleshooting Guide: Stille Carbonylation

ProblemPotential CauseRecommended SolutionExpected Outcome
No or Low ConversionInsufficient thermal energy to overcome the activation barrier due to steric hindrance.Change the solvent from THF to DMF and increase the reaction temperature to 90 °C.Successful formation of the divinyl ketone in good yield (approximately 72%).
Side Product Formation (Intramolecular Heck Reaction)Competing intramolecular Heck cyclization pathway.Ensure the reaction is run under a carbon monoxide atmosphere to favor the carbonylation pathway. The choice of palladium catalyst and ligands can also influence the outcome.Suppression of the undesired Heck product and formation of the desired carbonylated compound.
One-Pot Nazarov Cyclization and Proto-desilylation

Question: I am looking for an efficient method to perform a Nazarov cyclization followed by a proto-desilylation. Can these two steps be combined?

Answer: Yes, a one-pot procedure for the Nazarov cyclization and proto-desilylation has been successfully employed in the synthesis of Calyciphylline N.[1] This is achieved by using a protic acid that can promote both transformations.

Troubleshooting Guide: One-Pot Nazarov Cyclization/Proto-desilylation

ProblemPotential CauseRecommended SolutionExpected Outcome
Incomplete Cyclization or DesilylationInappropriate choice or amount of acid.Use HBF₄·OEt₂ at ambient temperature. This reagent is effective for both the Nazarov cyclization and the removal of a phenyl group from the silicon atom.Formation of the silyl (B83357) fluoride (B91410) product in high yield (around 82%), with concomitant removal of a TBS protecting group if present.[1]
Decomposition of ProductAcid is too harsh or reaction time is too long.Monitor the reaction closely by TLC. Upon completion, quench the reaction promptly with a suitable base (e.g., saturated aqueous NaHCO₃).Isolation of the desired product without significant degradation.
Chemoselective Hydrogenation of a Highly Substituted Diene Ester

Question: I am struggling with the selective reduction of the α,β-olefin in a sterically hindered diene ester. Standard hydrogenation methods are proving ineffective. What advanced techniques can I employ?

Answer: The chemoselective hydrogenation of a sterically hindered and fully substituted diene ester is a known challenge in the synthesis of Calyciphylline analogues.[1][2] Many common hydrogenation catalysts and conditions fail to effect the desired transformation. The use of a more reactive cationic iridium catalyst, specifically a modified Crabtree's catalyst, has been shown to be successful.

Troubleshooting Guide: Chemoselective Hydrogenation

ProblemPotential CauseRecommended SolutionExpected Outcome
No Reaction with Standard Catalysts (Pd/C, PtO₂, Stryker's reagent)High steric hindrance around the double bond and deactivation of the catalyst.Employ a more active and sterically accessible homogeneous catalyst. The BArF⁻ anion analogue of the Crabtree's catalyst, [Ir(cod)py(PCy₃)]BArF, is recommended.Successful and selective hydrogenation of the α,β-double bond.
Catalyst Inactivity (even with modified Crabtree's catalyst)Subtle steric and electronic effects of the substrate. The directing ability of nearby functional groups can influence catalyst coordination.If a ketone is present in a directing position, it may facilitate hydrogenation. If not, modification of the substrate to introduce such a directing group may be necessary. The reactivity of the catalyst can be highly substrate-dependent.Overcoming catalyst inhibition and achieving the desired reduction.
Isomerization of the Double BondA plausible side reaction where the iridium dihydride complex delivers a hydride to the α-carbon, leading to an allylic iridium species and subsequent isomerization.Optimization of reaction conditions (pressure, temperature, solvent) may minimize this side reaction.Favoring the desired hydrogenation pathway over isomerization.[1]

Key Experimental Protocols

Below are detailed methodologies for some of the critical transformations discussed above.

Protocol 1: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction

To a solution of the silyl-tethered triene in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an argon atmosphere is added a solution of diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic product.

Protocol 2: Optimized Stille Carbonylation

A solution of the sterically hindered vinyl triflate, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and lithium chloride (LiCl) in anhydrous N,N-dimethylformamide (DMF) is degassed with argon. The reaction vessel is then charged with carbon monoxide (CO) gas (balloon pressure). The reaction mixture is heated to 90 °C and stirred until the starting material is consumed (monitored by TLC). The mixture is then cooled to room temperature, diluted with diethyl ether (Et₂O), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the divinyl ketone.

Protocol 3: One-Pot Nazarov Cyclization/Proto-desilylation

To a solution of the divinyl ketone precursor in a suitable solvent such as dichloromethane (CH₂Cl₂) at room temperature is added tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂). The reaction is stirred at ambient temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with saturated aqueous NaHCO₃. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography to give the cyclized and desilylated product.

Protocol 4: Chemoselective Hydrogenation with Modified Crabtree's Catalyst

In a high-pressure reaction vessel, the diene ester substrate and the modified Crabtree's catalyst, [Ir(cod)py(PCy₃)]BArF, are dissolved in anhydrous and degassed dichloromethane (CH₂Cl₂). The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 400 psi). The reaction is stirred at room temperature for the specified time. After releasing the pressure, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to isolate the selectively hydrogenated product.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of some of the key synthetic sequences and troubleshooting pathways.

Diels_Alder_Optimization Start Start: Triene Substrate Thermal Thermal Conditions (e.g., Reflux in Toluene) Start->Thermal Lewis_Acid Lewis Acid Conditions (Et2AlCl, CH2Cl2, -78 °C to rt) Start->Lewis_Acid Low_Selectivity Problem: Low Diastereoselectivity (Mixture of isomers) Thermal->Low_Selectivity High_Selectivity Success: High Diastereoselectivity (9:1 d.r.) Lewis_Acid->High_Selectivity Stille_Carbonylation_Troubleshooting Start Start: Sterically Hindered Vinyl Triflate Standard_Conditions Standard Stille Carbonylation (Pd(PPh3)4, CO, LiCl, THF, reflux) Start->Standard_Conditions Optimized_Conditions Optimized Conditions (Pd(PPh3)4, CO, LiCl, DMF, 90 °C) Start->Optimized_Conditions Failure Problem: No Reaction Standard_Conditions->Failure Side_Reaction Side Product: Intramolecular Heck Product Standard_Conditions->Side_Reaction Potential Success Success: Divinyl Ketone Formed (72% yield) Optimized_Conditions->Success Hydrogenation_Strategy cluster_0 Initial Attempts cluster_1 Optimized Approach Standard_H2 Standard Hydrogenation (Pd/C, PtO2) Failure Result: No Reaction or Decomposition Standard_H2->Failure Stryker Stryker's Reagent Stryker->Failure Other_Reductions Other Conjugate Reductions (DIBAL-H/CuI, Rh-catalyzed hydrosilylation) Other_Reductions->Failure Crabtree_PF6 Crabtree's Catalyst ([Ir(cod)py(PCy3)]PF6) Crabtree_BArF Modified Crabtree's Catalyst ([Ir(cod)py(PCy3)]BArF) Crabtree_PF6->Crabtree_BArF Change Anion Partial_Success Potential Isomerization Crabtree_PF6->Partial_Success Success Success: Selective Hydrogenation Crabtree_BArF->Success Start Start: Highly Substituted Diene Ester Start->Standard_H2 Start->Stryker Start->Other_Reductions Start->Crabtree_PF6

References

Technical Support Center: Troubleshooting Low Yields in Multi-step Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in multi-step natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for a multi-step synthesis is very low. Where should I start troubleshooting?

A1: In a multi-step synthesis, the overall yield is the product of the yields of each individual step. Even small losses in each step can compound to a significantly low overall yield. Start by analyzing the yield of each individual reaction. The step with the lowest yield is the primary target for optimization. If all steps have moderate yields, even a small improvement in each can lead to a substantial increase in the overall yield.

Q2: How can I determine if my starting materials are the cause of low yields?

A2: The purity of starting materials is critical for reaction success. Impurities can interfere with the reaction, consume reagents, or act as catalysts for side reactions, all of which can lower the yield.[1] It is crucial to use pure reactants to achieve the highest possible yield.[1] Ensure your starting materials are of high purity by checking their analytical data (e.g., NMR, melting point). If in doubt, purify the starting materials before use.

Q3: My reaction is not going to completion, leading to a low yield. What can I do?

A3: Incomplete reactions are a common cause of low yields. To drive the reaction to completion, you can try several strategies:

  • Increase Reaction Time: Monitor the reaction over a longer period to see if conversion improves.

  • Increase Temperature: Gently increasing the temperature can enhance the reaction rate. However, be cautious as this might also promote side reactions or decomposition of the product.

  • Add Excess Reagent: Using a slight excess of one of the reagents (the less expensive or more easily removable one) can push the equilibrium towards the product side.

Q4: I am losing a significant amount of product during the workup and purification. How can I minimize these losses?

A4: Product loss during isolation and purification is a frequent issue. Here are some tips to minimize it:

  • Careful Transfers: Ensure all product is transferred between flasks by rinsing glassware with the appropriate solvent.

  • Extraction Efficiency: Perform extractions with the appropriate solvent multiple times to ensure complete recovery of the product from the aqueous layer.

  • Purification Method Selection: Choose the purification method that offers the best balance between purity and recovery for your specific compound. Sometimes a less rigorous purification that results in slightly lower purity may be acceptable to achieve a higher yield, especially in intermediate steps.[2]

Q5: How do protecting groups affect the overall yield of a synthesis?

A5: Protecting groups are essential for masking reactive functional groups, but their use adds extra steps to the synthesis (protection and deprotection), each with its own yield.[3] The yields for both the protection and deprotection steps must be high to avoid significantly decreasing the overall yield of the synthetic sequence.[4] It is crucial to choose protecting groups that can be introduced and removed in high yields under mild conditions that do not affect the rest of the molecule.[3]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Yield in a Specific Reaction Step

This guide provides a systematic approach to troubleshooting a low-yielding step in your synthesis.

Step 1: Reaction Monitoring and Analysis

  • Methodology: Use Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress. This will help you determine if the starting material is being consumed and if the desired product is being formed.

  • Interpretation:

    • No reaction: If the starting material is largely unreacted, consider issues with reagent quality, reaction setup (e.g., temperature, atmosphere), or the reaction conditions being too mild.

    • Multiple products: If multiple spots/peaks appear, side reactions are occurring. This could be due to incorrect reaction temperature, stoichiometry, or the presence of impurities.

    • Product degradation: If the product spot/peak appears and then diminishes over time, your product may be unstable under the reaction conditions.

Step 2: Reagent and Solvent Purity Check

  • Methodology: Verify the purity of all reagents and solvents. Impurities in solvents, such as water or peroxides, can have a detrimental effect on many organic reactions.[5]

  • Action: If purity is questionable, purify reagents and use freshly distilled, dry solvents.

Step 3: Optimization of Reaction Conditions

  • Methodology: Systematically vary one parameter at a time (One-Factor-at-a-Time, OFAT) or use a Design of Experiments (DoE) approach to identify optimal conditions.[6][7] Key parameters to investigate include:

    • Temperature

    • Concentration

    • Solvent

    • Catalyst

    • Stoichiometry of reagents

    • Reaction time

Guide 2: Improving Yield During Workup and Purification

This guide focuses on minimizing product loss after the reaction is complete.

Step 1: Evaluate the Workup Procedure

  • Methodology: Analyze each step of your workup (e.g., quenching, extraction, washing).

  • Potential Issues & Solutions:

    • Product solubility in the aqueous layer: If your product has some water solubility, it can be lost during extraction. Back-extract the aqueous layer with the organic solvent to recover more product.

    • Emulsion formation: Emulsions can trap the product. Try adding brine or filtering the mixture through celite to break the emulsion.

    • Product instability: Some products are sensitive to acidic or basic conditions used in washes. Neutralize the solution promptly or use milder washing agents.

Step 2: Optimize the Purification Method

  • Methodology: Compare different purification techniques to find the one with the best recovery for your compound.

  • Common Methods & Considerations:

    • Flash Chromatography: Can provide high purity but may lead to losses on the column. Optimize the solvent system to ensure good separation and recovery.

    • Recrystallization: Can yield very pure material, but significant losses can occur in the mother liquor. Cool the solution slowly and for a sufficient amount of time to maximize crystal formation.

    • Distillation: Effective for volatile compounds, but thermal decomposition can be an issue. Use vacuum distillation for high-boiling point or heat-sensitive compounds.

Data Presentation

Table 1: Example of Reaction Condition Optimization for a Suzuki-Miyaura Coupling

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
12Toluene801265
22Dioxane1001278
35Dioxane1001289
45Dioxane100691
55p-Xylene802466
63DMSO1002445

This table illustrates how systematically changing the catalyst loading, solvent, and temperature can significantly impact the yield of a reaction.[8][9][10]

Table 2: Typical Yields for Common Protecting Groups for Alcohols (Silyl Ethers)

Protecting GroupProtection ReagentDeprotection ReagentProtection Yield (%)Deprotection Yield (%)
TMSTMSCl, Et₃NAcetic Acid>95>90
TBS/TBDMSTBDMSCl, Imidazole (B134444)TBAF>95>90
TIPSTIPSCl, DMAPn-Bu₄N⁺ F⁻95-10084-95
TBDPSTBDPSCl, ImidazoleHF·Py90-9580-90

Data compiled from representative procedures. Yields can vary depending on the specific substrate.[6][11]

Table 3: Typical Yields for N-Boc Protection and Deprotection of Amines

Substrate TypeProtection Time (h)Protection Yield (%)Deprotection Time (h)Deprotection Yield (%)
Aromatic Amine4.5991-4up to 90
Aliphatic Amine13871.587
Heterocyclic Amine195283

This table shows representative yields for the protection and deprotection of various amines with the Boc group.

Table 4: Comparison of Common Purification Methods and Typical Recovery Yields for Small Molecules

Purification MethodPrincipleTypical Recovery Yield (%)Purity
Flash Chromatography Adsorption70-95%Good to Excellent
Recrystallization Solubility60-90%Excellent
Distillation Boiling Point80-98%Good to Excellent
Preparative TLC Adsorption50-80%Excellent

Recovery yields are highly dependent on the specific compound and the optimization of the technique.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
  • To a solution of the primary alcohol (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C, add imidazole (2.5 equiv.).

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TBS ether. Typical yields are >95%.

Protocol 2: General Procedure for the Deprotection of a TBS Ether using TBAF
  • To a solution of the TBS ether (1.0 equiv.) in Tetrahydrofuran (THF) at 0 °C, add a 1M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 1-3 hours).

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol. Typical yields are >90%.[6]

Mandatory Visualization

Caption: A workflow diagram for troubleshooting low yields in a specific reaction step.

Purification_Optimization_Workflow start Low Recovery After Workup & Purification evaluate_workup Evaluate Workup Procedure start->evaluate_workup analyze_workup Analyze Workup Losses evaluate_workup->analyze_workup aqueous_loss Loss in Aqueous Layer analyze_workup->aqueous_loss Product is water-soluble emulsion Emulsion Formation analyze_workup->emulsion Phases do not separate cleanly degradation Product Degradation during Wash analyze_workup->degradation Product is pH sensitive back_extract Back-extract Aqueous Layer aqueous_loss->back_extract break_emulsion Break Emulsion (Brine, Celite) emulsion->break_emulsion use_milder_wash Use Milder Wash Conditions degradation->use_milder_wash evaluate_purification Evaluate Purification Method back_extract->evaluate_purification break_emulsion->evaluate_purification use_milder_wash->evaluate_purification compare_methods Compare Methods (Chromatography, Recrystallization, Distillation) evaluate_purification->compare_methods optimize_chosen_method Optimize Chosen Method (Solvent System, Temperature Gradient) compare_methods->optimize_chosen_method improved_recovery Improved Recovery optimize_chosen_method->improved_recovery

Caption: A workflow for optimizing product recovery during workup and purification.

References

Validation & Comparative

A Tale of Two Syntheses: A Comparative Guide to the Total Synthesis of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

The intricate architecture of Calyciphylline A-type alkaloids has presented a formidable challenge to the synthetic chemistry community, inspiring the development of innovative and elegant strategies. This guide provides a detailed comparison of two seminal total syntheses in this family: the synthesis of (-)-Calyciphylline N by the Sarpong group and the synthesis of daphenylline (B12778079) by the Li group. By examining the key strategies, quantitative metrics, and experimental protocols, we aim to offer valuable insights for researchers in natural product synthesis and drug development.

Strategic Overview

The Sarpong and Li syntheses, while both culminating in the successful construction of complex this compound-type scaffolds, employ fundamentally different approaches to assemble the core structures.

Sarpong's Convergent Approach to (-)-Calyciphylline N: The Sarpong group's strategy is characterized by a convergent approach, wherein key fragments of the molecule are synthesized separately and then brought together. A pivotal moment in their synthesis is the use of a highly diastereoselective intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core. This is followed by a series of elegant transformations, including a transannular enolate alkylation and a Nazarov cyclization, to forge the remaining rings.

Li's Linear Strategy towards Daphenylline: In contrast, the Li group employs a more linear strategy to assemble the hexacyclic framework of daphenylline. Their synthesis commences with a gold-catalyzed 6-exo-dig cyclization and an intramolecular Michael addition to rapidly build the bridged 6,6,5-tricyclic core. A distinctive feature of their route is the late-stage construction of the aromatic ring through a photoinduced olefin isomerization/6π-electrocyclization cascade.

Quantitative Comparison of the Synthetic Routes

The efficiency and practicality of a synthetic route are often measured by quantitative metrics such as the number of steps and the overall yield. The table below summarizes these key data points for the Sarpong and Li syntheses.

MetricSarpong Synthesis of (-)-Calyciphylline NLi Synthesis of Daphenylline
Longest Linear Sequence 37 steps22 steps
Overall Yield Not explicitly reported~1.5%

Key Transformations and Experimental Protocols

The success of these complex total syntheses hinges on the execution of several key chemical transformations. Below, we detail the experimental protocols for a selection of these pivotal reactions.

Sarpong's Intramolecular Diels-Alder Reaction

This reaction was instrumental in setting the stereochemistry of the bicyclo[2.2.2]octane core of (-)-Calyciphylline N.

Experimental Protocol: To a solution of the silyl-tethered acrylate (B77674) precursor in CH2Cl2 at -78 °C was added Et2AlCl. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 12 hours. The reaction was quenched with saturated aqueous NaHCO3 solution, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Li's Gold-Catalyzed 6-exo-dig Cyclization/Michael Addition Cascade

This powerful cascade reaction rapidly constructed the bridged 6,6,5-tricyclic core of daphenylline.

Experimental Protocol: To a solution of the enyne precursor in CH2Cl2 at room temperature was added Ph3PAuCl and AgOTf. The reaction mixture was stirred at room temperature for 30 minutes. The mixture was then filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the tricyclic product.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the strategic flow of each synthesis, the following diagrams were generated using the DOT language.

Sarpong_Synthesis A Known Alcohol B Silyl-Tethered Acrylate A->B Coupling C Intramolecular Diels-Alder B->C D Bicyclo[2.2.2]octane Core C->D E Transannular Enolate Alkylation D->E F Tetracyclic Intermediate E->F G Nazarov Cyclization F->G H Pentacyclic Core G->H I Final Functionalizations H->I J (-)-Calyciphylline N I->J

Sarpong's Convergent Synthesis of (-)-Calyciphylline N

Li_Synthesis A Starting Material B Au-Catalyzed Cyclization/ Michael Addition A->B C Bridged 6,6,5-Tricyclic Core B->C D Side Chain Installation C->D E Hexacyclic Precursor D->E F Photo-electrocyclization/ Aromatization E->F G Aromatic Core F->G H Final Cyclizations G->H I Daphenylline H->I

Li's Linear Synthesis of Daphenylline

Conclusion

Both the Sarpong and Li syntheses of this compound-type alkaloids stand as remarkable achievements in the field of organic chemistry. Sarpong's convergent route, highlighted by a key intramolecular Diels-Alder reaction, offers a powerful strategy for assembling complex polycyclic systems. Li's linear approach, featuring a rapid construction of the core followed by a novel aromatization strategy, provides an alternative and efficient pathway. This comparative guide is intended to serve as a valuable resource for chemists engaged in the design and execution of complex natural product syntheses, fostering further innovation in this challenging and rewarding area of research.

Comparative Analysis of Calyciphylline A and Other Neurotrophic Compounds in PC12 Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotrophic effects of various compounds on PC12 cells. Due to the limited publicly available data on the direct neurotrophic activity of Calyciphylline A in this specific cell line, this guide will focus on well-characterized neurotrophic agents, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), alongside a selection of small molecules. The guide will also present the available, albeit indirect, evidence for the potential neurotrophic properties of the Calyciphylline class of alkaloids.

Pheochromocytoma (PC12) cells, derived from a rat adrenal medulla tumor, are a widely utilized model system in neurobiological research. Upon stimulation with neurotrophic factors, these cells cease proliferation and differentiate into a sympathetic neuron-like phenotype, characterized by the extension of neurites. This response makes them an invaluable tool for screening and characterizing compounds with potential therapeutic applications in neurodegenerative diseases.

Established Neurotrophic Agents: A Quantitative Overview

The neurotrophic activity of compounds in PC12 cells is typically quantified by measuring neurite outgrowth, cell viability, and the activation of specific signaling pathways. The following table summarizes the performance of well-established neurotrophic factors and some small molecules in PC12 cell assays.

CompoundConcentration RangeKey Performance Metrics in PC12 CellsSignaling Pathways Implicated
Nerve Growth Factor (NGF) 1 - 100 ng/mLInduces robust neurite outgrowth, promotes cell survival, and increases the expression of neuronal markers like neurofilament proteins.[1] A concentration of 50 ng/mL is often considered optimal for sustained differentiation.[1]TrkA, MAPK/ERK, PI3K/Akt[2]
Brain-Derived Neurotrophic Factor (BDNF) 10 - 100 ng/mLPromotes neurite outgrowth and cell survival, particularly in TrkB-expressing PC12 cells.[3][4]TrkB, MAPK/ERK, PI3K/Akt[3]
Ginsenoside Rd ~10 µMSignificantly increases the percentage of neurite-bearing cells and the total length of neurites.[5][6] Upregulates the expression of Growth Associated Protein-43 (GAP-43).[5]MAPK/ERK, PI3K/Akt[5]
Forskolin 1 - 30 µMInduces neurite outgrowth, often used to study cAMP-dependent signaling pathways in neuronal differentiation.Adenylyl cyclase, PKA[7][8][9]

This compound and Related Daphniphyllum Alkaloids: An Emerging Area of Investigation

This compound belongs to the complex family of Daphniphyllum alkaloids, which are known to possess a wide range of biological activities, including neurotrophic effects. However, at present, there is a significant lack of published studies directly investigating the neurotrophic properties of this compound in PC12 cells.

A promising lead comes from a related compound, Calyciphylline D , which has been shown to promote the mRNA expression of Nerve Growth Factor (NGF). This suggests that compounds from the Calyciphylline family may exert their neurotrophic effects indirectly by stimulating the production of endogenous neurotrophic factors. This mode of action is a valuable therapeutic strategy, as it can amplify the regenerative signals within the nervous system.

Further research is imperative to elucidate the direct effects of this compound on PC12 cells, including its ability to induce neurite outgrowth, support cell survival, and modulate neuronal signaling pathways.

Experimental Protocols

To facilitate the replication and extension of the findings discussed, detailed methodologies for key experiments are provided below.

PC12 Cell Culture and Differentiation for Neurite Outgrowth Assays
  • Cell Culture: PC12 cells are typically cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Plating for Differentiation: For neurite outgrowth experiments, cells are seeded onto plates coated with an extracellular matrix component, such as collagen type IV or poly-L-lysine, at a density that allows for individual cell morphology to be observed.

  • Induction of Differentiation: To induce differentiation, the standard growth medium is replaced with a low-serum medium (e.g., 1% horse serum) containing the neurotrophic compound of interest at the desired concentration. The medium is typically replaced every 2-3 days.

  • Quantification of Neurite Outgrowth: After a set incubation period (e.g., 48-72 hours), cells are fixed and imaged using a phase-contrast or fluorescence microscope. Neurite length is then quantified using image analysis software. A common criterion for a positive response is a neurite length at least twice the diameter of the cell body.

Cell Viability Assessment using MTT Assay
  • Cell Treatment: PC12 cells are plated in a 96-well plate and treated with the test compounds for the desired duration.

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Immunofluorescence Staining for Neurofilaments
  • Cell Fixation and Permeabilization: PC12 cells grown on coverslips are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature. After washing with PBS, the cells are permeabilized with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: To reduce non-specific antibody binding, the cells are incubated in a blocking solution (e.g., PBS containing 1-5% bovine serum albumin or normal goat serum) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: The cells are then incubated with a primary antibody specific for a neurofilament protein (e.g., anti-Neurofilament 200) diluted in the blocking solution, typically overnight at 4°C.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: The cell nuclei can be counterstained with a DNA-binding dye like DAPI. After final washes, the coverslips are mounted onto microscope slides using an anti-fade mounting medium.

  • Imaging: The stained cells are visualized using a fluorescence microscope equipped with the appropriate filters.

Signaling Pathways and Experimental Workflows

The neurotrophic effects of compounds like NGF and BDNF are mediated through specific signaling cascades that are crucial for neuronal survival and differentiation. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

NGF_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neurite Outgrowth & Differentiation ERK->Differentiation

Caption: Simplified NGF signaling pathway in PC12 cells.

BDNF_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Neurite Outgrowth & Differentiation ERK->Differentiation

Caption: Simplified BDNF signaling pathway in PC12 cells.

Neurite_Outgrowth_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture PC12 Cells Plate Plate cells on coated surface Culture->Plate AddCompound Add Neurotrophic Compound Plate->AddCompound Incubate Incubate for 48-72h AddCompound->Incubate Fix Fix and Image Cells Incubate->Fix Quantify Quantify Neurite Outgrowth Fix->Quantify Data Data Analysis Quantify->Data

Caption: Experimental workflow for a neurite outgrowth assay.

Conclusion and Future Directions

While NGF and BDNF serve as gold standards for inducing neuronal differentiation in PC12 cells, the identification of novel small molecules with neurotrophic properties remains a critical goal for the development of new therapeutics for neurodegenerative disorders. The indirect evidence suggesting that Calyciphylline D can upregulate NGF expression positions the Calyciphylline class of alkaloids as an intriguing area for future investigation.

Direct studies on this compound are urgently needed to ascertain its efficacy and mechanism of action in promoting neurite outgrowth and neuronal survival in PC12 cells. Such research will be instrumental in determining its potential as a lead compound for the development of innovative neuroprotective and neuro-regenerative therapies.

References

Unraveling the Biological Potential of Calyciphylline A and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture and promising biological activities of Calyciphylline A-type alkaloids, a prominent class of Daphniphyllum alkaloids, have garnered significant attention in the scientific community. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their cytotoxic and anti-HIV activities. The information presented herein is based on available experimental data, aiming to facilitate further research and drug discovery efforts in this area.

Comparative Biological Activity of this compound Analogs

The biological evaluation of this compound and its derivatives has primarily focused on their potential as cytotoxic and anti-HIV agents. While a systematic and comprehensive SAR study across a wide range of analogs is still emerging, preliminary data provides valuable insights into the structural features influencing their activity.

Compound NameStructureBiological ActivityCell Line/TargetIC₅₀/EC₅₀Reference(s)
This compound-type AlkaloidN/A (Structure not specified in the reference)Moderate CytotoxicityHeLa~3.89 µM[1]
Daphnezomine WA daphnezomine L-type alkaloid, a structurally related Daphniphyllum alkaloid.Moderate CytotoxicityHeLa16.0 µg/mL[2]
Daphnioldhanol AA secodaphnane-type alkaloid, another class of Daphniphyllum alkaloid.Weak CytotoxicityHeLa31.9 µM[3]
Logeracemin AA dimeric this compound-type alkaloid with a unique conjugated trispiro[3][4] decane (B31447) backbone.Significant Anti-HIV ActivityHIV-14.5 ± 0.1 µM[5][6]

Observations and Structure-Activity Relationship Insights:

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and comparison of biological data. Below are generalized protocols for the key assays cited in the evaluation of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogs) and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-HIV Assay (Cell-based Assay)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular model.

Principle: The assay measures the level of a viral protein (e.g., p24 antigen) or the activity of a viral enzyme (e.g., reverse transcriptase) in the supernatant of infected cells treated with the test compound. A reduction in the viral marker indicates anti-HIV activity.

Procedure:

  • Cell Infection: Infect a suitable host cell line (e.g., MT-4 cells) with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, add various concentrations of the test compounds and a vehicle control to the cells. Include a positive control (e.g., a known anti-HIV drug like zidovudine).

  • Incubation: Incubate the infected and treated cells for a period that allows for viral replication (e.g., 4-5 days).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Viral Marker Quantification: Quantify the amount of a viral marker (e.g., p24 antigen) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assessment: Concurrently, assess the cytotoxicity of the compounds on the host cells using an assay like the MTT assay to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: Calculate the percentage of viral inhibition relative to the untreated infected cells and determine the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the viral marker. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀), is used to evaluate the therapeutic potential of the compound.

Visualizing the Research Workflow

To systematically investigate the structure-activity relationship of this compound and its analogs, a structured workflow is essential. The following diagram illustrates a typical research pipeline from compound synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action Studies Synthesis Chemical Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity AntiHIV Anti-HIV Screening Purification->AntiHIV IC50_EC50 Determination of IC50 / EC50 Values Cytotoxicity->IC50_EC50 AntiHIV->IC50_EC50 SAR_Analysis Structure-Activity Relationship Analysis IC50_EC50->SAR_Analysis Pathway_Analysis Signaling Pathway Analysis (Future Work) SAR_Analysis->Pathway_Analysis Future Direction

Workflow for SAR studies of this compound analogs.

Concluding Remarks and Future Directions

The study of the structure-activity relationship of this compound and its analogs is a burgeoning field with significant potential for the discovery of novel therapeutic agents. The currently available data, though limited, suggests that these complex natural products possess promising cytotoxic and anti-HIV activities. To advance this field, future research should focus on the following areas:

  • Systematic Analog Synthesis: The rational design and synthesis of a focused library of this compound analogs with targeted modifications will be crucial for elucidating clear and comprehensive SARs.

  • Expanded Biological Screening: Evaluation of analogs against a broader panel of cancer cell lines and different strains of HIV will provide a more complete picture of their therapeutic potential.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms and identifying the specific cellular targets and signaling pathways affected by these compounds will be essential for their development as drug candidates.

This guide serves as a starting point for researchers interested in the fascinating world of this compound alkaloids. By building upon the existing knowledge and addressing the current gaps in research, the scientific community can unlock the full therapeutic potential of this remarkable class of natural products.

References

Comparative Analysis of the Anti-HIV Potency of Calyciphylline A and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-HIV-1 activity of Logeracemin A, a Calyciphylline A-type alkaloid, in comparison to other natural and synthetic compounds.

Introduction

The global search for novel antiretroviral agents has led researchers to explore a vast array of natural products. Among these, alkaloids isolated from plants of the Daphniphyllum genus have shown promising biological activities. While specific anti-HIV potency data for this compound is not extensively documented in publicly available literature, a closely related dimeric this compound-type alkaloid, Logeracemin A, has demonstrated significant anti-HIV activity. This guide provides a comparative analysis of the anti-HIV-1 potency of Logeracemin A against other natural products and established antiretroviral drugs, supported by experimental data and detailed methodologies.

Comparative Anti-HIV-1 Potency and Cytotoxicity

The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic potential. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

The table below summarizes the in vitro anti-HIV-1 activity of Logeracemin A in comparison with other selected compounds.

CompoundTypeMechanism of ActionEC50 (µM)CC50 (µM)Selectivity Index (SI)
Logeracemin A Daphniphyllum AlkaloidNot fully elucidated4.5 ± 0.1[1][2]27.9*6.2[1][2]
Calanolide A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)HIV-1 Reverse Transcriptase Inhibitor0.10 - 0.17>20>117
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1 Reverse Transcriptase Inhibitor0.045>1000>22,222
Nevirapine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)HIV-1 Reverse Transcriptase Inhibitor0.1 - 0.2>100>500
Michellamine B Naphthylisoquinoline AlkaloidReverse Transcriptase and Viral Fusion Inhibitor0.0181.161

Note: The CC50 value for Logeracemin A was calculated from its reported EC50 and SI values (CC50 = EC50 x SI).

Experimental Protocols

The following are representative methodologies for determining the anti-HIV-1 activity and cytotoxicity of investigational compounds.

In Vitro Anti-HIV-1 Assay (p24 Antigen Capture ELISA)

This assay quantifies the level of HIV-1 p24 capsid protein, a key viral antigen, in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of a test compound indicates inhibition of viral replication.

  • Cell Culture and Infection: Human T-lymphocyte cells (e.g., MT-4 or CEM-SS) are cultured in appropriate media. The cells are then infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or RF) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates, and serial dilutions of the test compound are added. Control wells include infected cells without any compound (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-7 days to allow for viral replication.

  • p24 Quantification: After the incubation period, the cell culture supernatant is collected. The concentration of p24 antigen in the supernatant is determined using a commercially available p24 antigen capture enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the compound-treated wells to the virus control wells. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Uninfected human T-lymphocyte cells are seeded in a 96-well plate at a specific density.

  • Compound Treatment: Serial dilutions of the test compound are added to the wells. Control wells contain cells with no compound.

  • Incubation: The plate is incubated for the same duration as the anti-HIV assay (4-7 days) under the same conditions.

  • MTT Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a few hours of incubation, the MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the compound-treated wells to the cell control wells. The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Visualizing the Anti-HIV Drug Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the anti-HIV potency and cytotoxicity of a test compound.

AntiHIV_Evaluation_Workflow cluster_antiviral Anti-HIV Assay cluster_cytotoxicity Cytotoxicity Assay start Test Compound prepare_compound Prepare Serial Dilutions start->prepare_compound treat_infected Add Compound Dilutions to Infected Cells prepare_compound->treat_infected treat_uninfected Add Compound Dilutions to Uninfected Cells prepare_compound->treat_uninfected infect_cells Infect Target Cells (e.g., MT-4) with HIV-1 infect_cells->treat_infected incubate_antiviral Incubate (4-7 days) treat_infected->incubate_antiviral measure_p24 Quantify p24 Antigen (ELISA) incubate_antiviral->measure_p24 calc_ec50 Calculate EC50 measure_p24->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si seed_cells Seed Uninfected Target Cells seed_cells->treat_uninfected incubate_cytotox Incubate (4-7 days) treat_uninfected->incubate_cytotox mtt_assay Perform MTT Assay incubate_cytotox->mtt_assay calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_cc50->calc_si end Comparative Analysis calc_si->end

Caption: Workflow for in vitro anti-HIV-1 evaluation.

Conclusion

Logeracemin A, a dimeric this compound-type alkaloid, exhibits promising anti-HIV-1 activity with a micromolar EC50 value and a favorable selectivity index. While its potency is less than that of the established drug Zidovudine and some other natural products like Michellamine B, it represents a unique structural class of compounds with potential for further development. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of Daphniphyllum alkaloids and other natural products as potential sources of new antiretroviral therapies. Further studies are warranted to elucidate the precise mechanism of action of Logeracemin A and to explore the structure-activity relationships within this class of alkaloids to identify even more potent and selective anti-HIV agents.

References

Validating the Biological Target of Calyciphylline A: A Comparative Guide to a Proposed Research Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the precise biological target of Calyciphylline A, a complex Daphniphyllum alkaloid, has not been definitively validated in published literature, emerging evidence from structurally related compounds suggests promising avenues for investigation. This guide outlines a proposed experimental strategy to identify and validate the biological target of this compound, with a focus on pathways implicated by the activity of similar alkaloids. We present a comparative framework using well-characterized inhibitors as benchmarks for validation.

Hypothesized Biological Targets and Rationale

Studies on various Daphniphyllum alkaloids have indicated bioactivity related to key cellular signaling pathways. Notably, certain alkaloids isolated from Daphniphyllum calycinum have demonstrated inhibitory effects on TNFα-induced NF-κB activation and the TGF-β/SMAD pathway, while others have been shown to induce autophagy.[1] These findings provide a strong rationale for investigating these pathways as potential targets for this compound.

Proposed Experimental Workflow for Target Validation

A multi-pronged approach is recommended to elucidate the biological target of this compound, progressing from broad phenotypic screening to specific target engagement assays.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: In Vivo Validation Initial Screening Initial Phenotypic Screening (Cell Viability/Proliferation Assays) Pathway Analysis Targeted Pathway Analysis (NF-κB, TGF-β/SMAD, Autophagy) Initial Screening->Pathway Analysis Dose-Response Dose-Response & IC50/EC50 Determination Pathway Analysis->Dose-Response Target Deconvolution Target Deconvolution (Affinity Chromatography, Proteomics) Dose-Response->Target Deconvolution Direct Binding Direct Target Binding Assays (SPR, ITC) Target Deconvolution->Direct Binding Animal Models Disease-Relevant Animal Models Direct Binding->Animal Models PK/PD Studies Pharmacokinetics/Pharmacodynamics Animal Models->PK/PD Studies Efficacy & Toxicity Efficacy and Toxicity Assessment PK/PD Studies->Efficacy & Toxicity G cluster_0 TNFa TNFα TNFR TNFR TNFa->TNFR Activates IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65p50 Phosphorylates IκBα IkBa->IkBa_p65p50 p65p50 p65/p50 p65p50->IkBa_p65p50 Nucleus Nucleus p65p50->Nucleus Translocates to IkBa_p65p50->p65p50 Releases p_IkBa p-IκBα Degradation Proteasomal Degradation p_IkBa->Degradation Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Activates Calyciphylline_A This compound (Hypothesized) Calyciphylline_A->IKK Inhibits? G cluster_0 TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates p_SMAD23 p-SMAD2/3 SMAD_Complex p-SMAD2/3-SMAD4 Complex p_SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Cycle Arrest, ECM Production) Nucleus->Gene_Transcription Regulates Calyciphylline_A This compound (Hypothesized) Calyciphylline_A->TGFbR Inhibits?

References

Comparative Bioactivity of Calyciphylline A and Related Alkaloids Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While comprehensive cross-reactivity studies of Calyciphylline A across a wide array of cell lines are not extensively documented in publicly available research, existing literature provides valuable insights into its bioactivity and that of its related Daphniphyllum alkaloids in various cell models. This guide synthesizes the available experimental data to offer a comparative overview of their effects, aiding in the evaluation of their potential as therapeutic agents.

Summary of Biological Activities

Daphniphyllum alkaloids, a diverse family of natural products, have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and autophagy-inducing activities.[1] The bioactivity of specific calyciphylline-type alkaloids has been evaluated in several cell lines, revealing modulation of key signaling pathways such as NF-κB and TGF-β.[2][3]

Data Presentation: Bioactivity of Daphniphyllum Alkaloids

The following table summarizes the observed biological activities of various Daphniphyllum alkaloids in different human cell lines, based on available research. It is important to note that direct comparisons of potency should be made with caution due to variations in experimental conditions between studies.

Alkaloid/CompoundCell LineBiological ActivityConcentration / IC50Citation
Daphnioldhanin E P-388 (Murine Leukemia)CytotoxicityIC50: 3.0 µM[4]
A-549 (Human Lung Carcinoma)CytotoxicityIC50: 0.6 µM[4]
Daphnioldhanol A HeLa (Human Cervical Cancer)CytotoxicityIC50: 31.9 µM[1]
Compounds 22, 23, 26 Not specifiedNF-κB Transcriptional Inhibition50 µM[2][3]
Caldaphnidine A (16), Longistylumphylline C (18) HepG2 (Human Liver Cancer)TGF-β Inhibitory ActivityNot specified[2][3]
Daphnioldhanin G (24), Daphnioldhanin E (26) HEK293 (Human Embryonic Kidney)Autophagy InductionNot specified[2][3]

Signaling Pathways Modulated by Daphniphyllum Alkaloids

Several studies have indicated that Daphniphyllum alkaloids can interfere with crucial cellular signaling pathways involved in inflammation and cell growth.

NF-κB Signaling Pathway

Certain Daphniphyllum alkaloids have been shown to significantly inhibit the transcriptional activity of NF-κB.[2][3] This pathway is a key regulator of inflammatory responses, cell survival, and proliferation, and its inhibition is a target for anti-cancer and anti-inflammatory drug development.[5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 IkB_p p-IκB IkB->IkB_p NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n translocation IkB_Ub Ub-IκB IkB_p->IkB_Ub ubiquitination Proteasome Proteasome IkB_Ub->Proteasome degradation Daphniphyllum_Alkaloids Daphniphyllum Alkaloids Daphniphyllum_Alkaloids->IKK_complex Inhibition DNA DNA NFkB_p50_p65_n->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Figure 1. Inhibition of the NF-κB signaling pathway by Daphniphyllum alkaloids.
TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) pathway plays a complex role in cancer, initially acting as a tumor suppressor but later promoting metastasis. The ability of certain Daphniphyllum alkaloids to inhibit this pathway in HepG2 cells suggests a potential mechanism for their anti-cancer effects.[2][3]

TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_ligand TGF-β Ligand TGFbR TGF-β Receptor (Type I/II) TGFb_ligand->TGFbR SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_complex SMAD Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_n SMAD Complex SMAD_complex->SMAD_complex_n translocation Daphniphyllum_Alkaloids Daphniphyllum Alkaloids Daphniphyllum_Alkaloids->TGFbR Inhibition DNA DNA SMAD_complex_n->DNA Gene_Transcription Target Gene Transcription DNA->Gene_Transcription

Figure 2. Inhibition of the TGF-β signaling pathway by Daphniphyllum alkaloids.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for the key assays mentioned in the literature concerning the bioactivity of Daphniphyllum alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Figure 3. Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

NF-κB Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection: Cells (e.g., HEK293T) are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, cells are pre-treated with the test compounds for 1 hour.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a further 6-8 hours.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated control.

Autophagy Induction Assay (LC3 Puncta Formation)

Autophagy is a cellular process of self-degradation. The formation of puncta by the microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagy.[6]

Protocol:

  • Cell Culture and Treatment: Cells stably expressing GFP-LC3 (e.g., HEK293-GFP-LC3) are seeded on coverslips. After 24 hours, they are treated with the test compounds. Rapamycin can be used as a positive control for autophagy induction.[6]

  • Fixation and Staining: After the desired treatment time, cells are fixed with 4% paraformaldehyde and the nuclei are counterstained with DAPI.

  • Fluorescence Microscopy: The formation of GFP-LC3 puncta is observed using a fluorescence microscope.

  • Quantification: The number of GFP-LC3 dots per cell is quantified in multiple cells from different fields to determine the extent of autophagy induction. An increase in the number of puncta indicates the induction of autophagy.[6]

Conclusion

The available data, while not constituting a comprehensive cross-reactivity panel, indicates that this compound and related Daphniphyllum alkaloids possess significant biological activities in various cancer and non-cancer cell lines. Their ability to modulate key signaling pathways like NF-κB and TGF-β, and to induce autophagy, underscores their potential for further investigation as therapeutic leads. Future research focusing on systematic screening across a broader range of cell lines is warranted to fully elucidate the cross-reactivity profile and therapeutic potential of this compound.

References

Unveiling the Cytotoxic Potential of Calyciphylline A: A Comparative Analysis with Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer therapeutics, natural products continue to be a treasure trove of structurally diverse and biologically active compounds. Among these, Calyciphylline A, a complex Daphniphyllum alkaloid, has garnered attention for its potential cytotoxic effects. This guide provides a comparative analysis of the cytotoxic profile of this compound and its congeners against established anticancer drugs—Doxorubicin, Paclitaxel, and Cisplatin—offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Profile

While specific cytotoxic data for this compound is still emerging, studies on structurally related Daphniphyllum alkaloids provide valuable insights into the potential potency of this class of compounds. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for several Daphniphyllum alkaloids and the comparator drugs are summarized in the table below. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and cell lines.

CompoundCell LineIC50 ValueAssay Type
Daphniphyllum Alkaloids
22-northis compound-typeHeLa~3.89 µM[1]Not Specified
Daphnezomine WHeLa16.0 µg/mL[2]Not Specified
Daphnioldhanol AHeLa31.9 µM[1][3][4]Not Specified
Comparator Drugs
DoxorubicinHeLaVariable (µM range)[5]MTT Assay
MCF-72.2 µM[6]Cell Viability Assay
MDA-MB-2310.9 µM[6]Cell Viability Assay
PaclitaxelVarious2.5 - 7.5 nM (24h exposure)[7]Clonogenic Assay
CisplatinA549Variable (µM range)[8]MTT Assay
MCF-7Variable (µM range)[9]Not Specified

Mechanistic Insights: Induction of Apoptosis

Preliminary evidence suggests that the cytotoxic activity of Daphniphyllum alkaloids, such as dcalycinumine A, is mediated through the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is a common mechanism of action for many successful anticancer drugs. The intricate signaling cascades that govern apoptosis are complex and represent key targets for therapeutic intervention.

Below is a generalized diagram of a potential signaling pathway that could be modulated by this compound to induce apoptosis.

G Calyciphylline_A This compound Cell_Stress Cellular Stress Calyciphylline_A->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 1. Putative intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the cytotoxic profile of investigational compounds.

Cytotoxicity Assessment: MTT and SRB Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are colorimetric methods widely used to assess cell viability and cytotoxicity.

G cluster_0 Cell Seeding and Treatment cluster_1 Incubation cluster_2 Assay Procedure cluster_3 Data Acquisition cluster_4 Data Analysis step1 1. Seed cells in 96-well plates step2 2. Allow cells to adhere overnight step1->step2 step3 3. Treat with serial dilutions of compounds step2->step3 step4 4. Incubate for 24-72 hours step3->step4 step5_mtt 5a. Add MTT reagent step4->step5_mtt step5_srb 5b. Fix cells with TCA step4->step5_srb step6_mtt 6a. Incubate to allow formazan (B1609692) formation step5_mtt->step6_mtt step7_mtt 7a. Solubilize formazan crystals step6_mtt->step7_mtt step8 8. Measure absorbance with a plate reader step7_mtt->step8 step6_srb 6b. Stain with SRB dye step5_srb->step6_srb step7_srb 7b. Solubilize bound dye step6_srb->step7_srb step7_srb->step8 step9 9. Calculate cell viability and IC50 values step8->step9

Figure 2. Experimental workflow for cytotoxicity assays (MTT & SRB).

MTT Assay Protocol [10][11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

SRB Assay Protocol [15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Fixation: Gently add cold 10-50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates several times with water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 515 nm.

Mechanistic Studies: Apoptosis and Western Blotting

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining) [2]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse treated and control cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

The preliminary cytotoxic data for Daphniphyllum alkaloids, including those structurally related to this compound, are promising and warrant further investigation. Their potential to induce apoptosis in cancer cells positions them as an interesting class of natural products for anticancer drug discovery. A direct and comprehensive cytotoxic profiling of this compound against a broad panel of cancer cell lines, alongside in-depth mechanistic studies, is crucial to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on such investigations.

References

No Publicly Available In Vivo Efficacy Data for Calyciphylline A Limits Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in research concerning the in vivo efficacy of Calyciphylline A in animal models. Current published studies on this natural product are predominantly focused on its complex chemical synthesis and the synthesis of related Daphniphyllum alkaloids. While the broader family of Daphniphyllum alkaloids has been associated with a range of biological activities, including anti-tubulin polymerization, anti-HIV, anticarcinogenic, vasorelaxant, cytotoxic, and neurotrophic effects, specific in vivo experimental data for this compound remains unpublished.[1]

The existing body of research provides extensive detail on the innovative strategies developed for the total synthesis of this compound and its analogues.[1][2][3][4][5][6][7] These studies are foundational for making the compound available for biological testing, but do not offer any data on its performance in preclinical animal models. One study on a related compound, Calyciphylline F, mentions future plans to investigate its mode of action for potential treatment of neurodegenerative diseases, but this does not constitute established in vivo data.[4] Similarly, while some compounds from the same family have shown potential bioactivities related to NF-kB or TGF-b inhibition, this information is not specific to this compound.[8]

Without any reported in vivo studies, a comparison guide detailing the efficacy of this compound against other alternatives, as requested, cannot be compiled. Key components of such a guide, including quantitative data summaries and detailed experimental protocols from animal studies, are absent from the current scientific literature.

Hypothetical Framework for In Vivo Efficacy Evaluation

For researchers interested in initiating in vivo studies of this compound, a generalized experimental workflow can be proposed based on standard preclinical evaluation practices. This framework would be essential for assessing the therapeutic potential of the compound in a relevant animal model.

Below is a conceptual workflow diagram for a hypothetical in vivo efficacy study.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Study in Animal Model cluster_2 Phase 3: Data Analysis & Reporting Compound Acquisition Compound Acquisition Toxicity Screening Toxicity Screening Compound Acquisition->Toxicity Screening Dose-Range Finding Dose-Range Finding Toxicity Screening->Dose-Range Finding Model Selection Model Selection Dose-Range Finding->Model Selection Group Allocation Group Allocation Model Selection->Group Allocation Treatment Administration Treatment Administration Group Allocation->Treatment Administration Endpoint Measurement Endpoint Measurement Treatment Administration->Endpoint Measurement Data Collection Data Collection Endpoint Measurement->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: Conceptual workflow for a hypothetical in vivo efficacy study.

This generalized workflow outlines the critical steps from initial compound preparation to final data analysis. The initial phase would involve securing a sufficient quantity of this compound, followed by essential preliminary studies to determine its toxicity profile and a safe and potentially effective dose range. The second phase would involve selecting an appropriate animal model that is relevant to the hypothesized therapeutic effect of the compound, followed by treatment and monitoring. The final phase would encompass rigorous data analysis and reporting of the findings.

Due to the absence of specific data on the biological effects and signaling pathways of this compound, a diagram illustrating its mechanism of action cannot be provided at this time. Further foundational research, including in vitro studies to identify molecular targets, would be a prerequisite for elucidating these pathways.

References

A Comparative Analysis of Calyciphylline A and Other Daphniphyllum Alkaloids: Cytotoxic and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Calyciphylline A against other notable Daphniphyllum alkaloids. This document summarizes available quantitative data, details experimental protocols for assessing bioactivity, and visualizes relevant biological pathways.

Daphniphyllum alkaloids, a diverse group of over 350 complex polycyclic natural products, have garnered significant interest for their wide range of biological activities, including cytotoxic, anti-inflammatory, and anti-HIV effects.[1][2] Among these, this compound and its congeners represent a structurally unique subclass. While comprehensive comparative studies remain limited, this guide synthesizes the current experimental data to benchmark the activity of this compound against other alkaloids from the same genus.

Cytotoxic Activity

AlkaloidCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[1]
Macropodumine AHeLa~3.89 µM[2]
Daphnioldhanol AHeLa31.9 µM[3][4]
Deoxycalyciphylline B-LD50 (mice) = 812 mg/kg[5]

Table 1: Comparative Cytotoxicity of Selected Daphniphyllum Alkaloids. The half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values indicate the potency of the alkaloids in inhibiting cell growth or causing mortality.

Anti-inflammatory Activity

The anti-inflammatory properties of Daphniphyllum alkaloids are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. An extract of Daphniphyllum calycinum has been shown to significantly inhibit the release of NO, TNF-α, IL-1β, and IL-10 in LPS-stimulated RAW264.7 macrophages.[6] While specific quantitative data for this compound's anti-inflammatory activity is not detailed in the available literature, the general anti-inflammatory potential of the genus is evident. For instance, some Daphniphyllum alkaloids have demonstrated significant NF-κB transcriptional inhibitory activity at a concentration of 50 μM.

Signaling Pathways

The biological activities of many natural products, including alkaloids, are often mediated through the modulation of key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Inhibition of the NF-κB pathway can suppress the expression of pro-inflammatory genes and induce apoptosis in cancer cells. While the precise mechanisms of action for many Daphniphyllum alkaloids are still under investigation, the observed anti-inflammatory and cytotoxic effects suggest potential interaction with pathways like NF-κB and apoptosis.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB-P IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex Proteasomal_Degradation IkB->Proteasomal_Degradation Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocates IkB_NFkB->NFkB_p65_p50 Releases Calyciphylline_A This compound & other Daphniphyllum Alkaloids Calyciphylline_A->IKK Inhibits? Calyciphylline_A->NFkB_p65_p50_n Inhibits Translocation? DNA DNA NFkB_p65_p50_n->DNA Binds Gene_Expression Pro-inflammatory & Anti-apoptotic Genes DNA->Gene_Expression Induces Transcription

Figure 1: Postulated Inhibition of the NF-κB Signaling Pathway. This diagram illustrates the potential points of intervention for Daphniphyllum alkaloids in the NF-κB signaling cascade, a key regulator of inflammation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the bioactivities of Daphniphyllum alkaloids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

G Start Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Alkaloids Add Alkaloid (various conc.) Incubate_24h->Add_Alkaloids Incubate_48_72h Incubate 48-72h Add_Alkaloids->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (490 nm) Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for the MTT Cytotoxicity Assay. This flowchart outlines the key steps involved in determining the cytotoxic effects of the alkaloids.

Anti-inflammatory Assay (Nitric Oxide Inhibition - Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test alkaloid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • NO Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.

G Start Seed RAW 264.7 Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Pretreat Pre-treat with Alkaloid Incubate_24h->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_10min Incubate 10 min Add_Griess->Incubate_10min Measure_Absorbance Measure Absorbance (540 nm) Incubate_10min->Measure_Absorbance Calculate_NO Calculate NO Inhibition Measure_Absorbance->Calculate_NO

Figure 3: Workflow for the Griess Assay for Nitric Oxide Inhibition. This diagram shows the procedure for assessing the anti-inflammatory activity of the alkaloids.

References

Unveiling the Bioactivity of Calyciphylline A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of the bioassay results for Calyciphylline A and related Daphniphyllum alkaloids. The data presented herein offers a comparative overview of their cytotoxic potential and impact on key cellular signaling pathways, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.

This compound belongs to the vast family of Daphniphyllum alkaloids, natural products known for a wide array of biological activities, including anti-cancer, anti-HIV, and neurotrophic effects. While research into the full therapeutic potential of this compound is ongoing, initial bioassays of related compounds have revealed promising cytotoxic activity against various cancer cell lines and modulation of critical signaling pathways. This guide synthesizes the available data to offer a clear comparison of these effects.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

While specific cytotoxic data for this compound remains to be extensively published, studies on other closely related Daphniphyllum alkaloids provide valuable insights into the potential efficacy of this compound class. The following table summarizes the 50% inhibitory concentration (IC50) values of select Daphniphyllum alkaloids against the HeLa human cervical cancer cell line.

Compound NameCell LineIC50 (µM)Reference CompoundIC50 (µM)
Daphnioldhanol AHeLa31.9Doxorubicin0.77
Unnamed AlkaloidHeLa~3.89Not SpecifiedN/A
Daphnezomine WHeLa~43.1*Not SpecifiedN/A

*Converted from 16.0 µg/mL based on a presumed molecular weight similar to other Daphniphyllum alkaloids.

Doxorubicin, a commonly used chemotherapy agent, is provided as a reference for cytotoxic potency. The data indicates that while daphnioldhanol A shows weak cytotoxic activity, other related alkaloids exhibit more moderate effects, suggesting that the core structure of Daphniphyllum alkaloids is a promising scaffold for the development of anti-cancer therapeutics.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Daphniphyllum alkaloids was determined using the methylthiazoletetrazolium (MTT) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549, MGC-803, and COLO-205) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., daphnioldhanol A) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for a further 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Modulation of Signaling Pathways

Recent studies have indicated that certain Daphniphyllum alkaloids, specifically calycindaphines isolated from the same plant source as this compound, can modulate key signaling pathways involved in cancer progression, such as the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways.

Experimental Workflow for Bioassays

The general workflow for assessing the biological activity of compounds like this compound is depicted in the following diagram.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Bioassay Execution cluster_2 Data Analysis Compound This compound Isolation/Synthesis Stock Stock Solution Preparation Compound->Stock Cells Cancer Cell Line Culture Plating Cell Plating (96-well plates) Cells->Plating Treatment Treatment with This compound Plating->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Assay Specific Assay (e.g., MTT, Luciferase) Incubation->Assay Measurement Data Acquisition (e.g., Absorbance) Assay->Measurement Analysis IC50 Calculation/ Pathway Activity Measurement->Analysis Results Results Interpretation Analysis->Results

Experimental workflow for evaluating the bioactivity of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain calycindaphines have been shown to inhibit TNFα-induced NF-κB activation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory & Survival Genes DNA->Genes transcribes Calyciphylline This compound (or analogue) Calyciphylline->IKK inhibits

Inhibition of the NF-κB signaling pathway by Daphniphyllum alkaloids.

TGF-β Signaling Pathway

The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages. Inhibition of this pathway is a therapeutic strategy for advanced cancers. Some calycindaphines have demonstrated inhibitory effects on the TGF-β/SMAD pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylates SMAD23_P P-SMAD2/3 SMAD23->SMAD23_P SMAD_complex SMAD Complex SMAD23_P->SMAD_complex binds with SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_nuc SMAD Complex SMAD_complex->SMAD_nuc translocates DNA DNA SMAD_nuc->DNA binds Genes Target Genes (e.g., EMT, proliferation) DNA->Genes regulates transcription Calyciphylline This compound (or analogue) Calyciphylline->TGFbR inhibits

Inhibition of the TGF-β signaling pathway by Daphniphyllum alkaloids.

Conclusion and Future Directions

The preliminary bioassay results for Daphniphyllum alkaloids, particularly their cytotoxic effects and ability to modulate key cancer-related signaling pathways, underscore the potential of this compound and its analogues as leads for novel anti-cancer drug development. Further research is warranted to isolate and test this compound specifically to determine its precise IC50 values against a broader range of cancer cell lines. Elucidating the exact molecular mechanisms by which these compounds inhibit the NF-κB and TGF-β pathways will be crucial for their future therapeutic application. This guide serves as a foundational resource for researchers embarking on the further exploration of this promising class of natural products.

References

A Comparative Guide to the Neurotrophic Effects of Calyciphylline A and Nerve Growth Factor (NGF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotrophic properties of the natural alkaloid Calyciphylline A and the well-characterized neurotrophin, Nerve Growth Factor (NGF). While NGF is a benchmark for neurotrophic activity, the potential of small molecules like this compound presents an exciting frontier in the development of therapeutics for neurodegenerative diseases.

Overview and Mechanism of Action

Nerve Growth Factor (NGF) is a well-established protein neurotrophic factor crucial for the survival, development, and function of neurons, particularly sensory and sympathetic neurons.[1][[“]] NGF exerts its effects by binding to two types of cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[3][4] The binding of NGF to TrkA initiates a signaling cascade that promotes neuronal survival and neurite outgrowth.[5][6]

Quantitative Comparison of Neurotrophic Effects

Due to the limited publicly available data on the specific neurotrophic effects of this compound, a direct quantitative comparison with NGF is not currently possible. The following tables are structured to present such a comparison, with the data for this compound designated as "Not Available (N/A)". This framework can be populated as experimental data for this compound emerges.

Table 1: Comparison of Neurite Outgrowth Promotion

ParameterThis compoundNerve Growth Factor (NGF)
Optimal Concentration N/A50-100 ng/mL
Maximum Neurite Length N/AVaries by neuron type and culture conditions
Percentage of Neurite-Bearing Cells N/ASignificantly increases with treatment
Cell Line(s) Tested N/APC12, DRG neurons, sympathetic neurons

Table 2: Comparison of Neuronal Survival Effects

ParameterThis compoundNerve Growth Factor (NGF)
Effective Concentration (EC50) N/AVaries by neuron type and apoptotic stimulus
Percentage of Viable Neurons N/ASignificantly increases in dependent neurons
Assay(s) Used N/AMTT assay, LDH assay, Trypan Blue exclusion
Cell Line(s) Tested N/ASympathetic neurons, sensory neurons

Signaling Pathways

The signaling pathways activated by NGF are well-documented. For this compound, a hypothetical pathway is presented based on common mechanisms of other neurotrophic natural products.

Nerve Growth Factor (NGF) Signaling Pathway

NGF binding to its TrkA receptor leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal differentiation and survival.[5][6]

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA p75NTR p75NTR NGF->p75NTR Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K MAPK MAPK/ERK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt Neurite_Outgrowth Neurite Outgrowth MAPK->Neurite_Outgrowth Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival

NGF Signaling Pathway
Hypothetical Signaling Pathway for this compound

It is plausible that this compound, like other neurotrophic phytochemicals, may exert its effects by activating intracellular signaling cascades that converge on transcription factors like CREB, leading to the expression of neurotrophic factors such as BDNF.

CalyciphyllineA_Hypothetical_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CalyciphyllineA This compound Receptor Unknown Receptor(s) CalyciphyllineA->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., PKA/CaMK) Receptor->Signaling_Cascade CREB CREB Signaling_Cascade->CREB BDNF_Expression BDNF Gene Expression CREB->BDNF_Expression Neurotrophic_Effects Neurotrophic Effects BDNF_Expression->Neurotrophic_Effects

Hypothetical this compound Pathway

Experimental Protocols

The following are standard protocols for assessing the neurotrophic effects of compounds like this compound and NGF.

Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote the extension of neurites from neuronal cells.

Neurite_Outgrowth_Workflow cluster_workflow Neurite Outgrowth Assay Workflow A 1. Cell Seeding (e.g., PC12 cells) B 2. Compound Treatment (this compound or NGF) A->B C 3. Incubation (24-72 hours) B->C D 4. Cell Fixation & Staining (e.g., β-III tubulin) C->D E 5. Imaging (High-content microscopy) D->E F 6. Data Analysis (Neurite length, branching) E->F

Neurite Outgrowth Assay Workflow

Methodology:

  • Cell Culture: PC12 cells or primary neurons (e.g., dorsal root ganglion neurons) are cultured in appropriate media.

  • Seeding: Cells are seeded onto coated plates (e.g., with poly-L-lysine and laminin) at a suitable density.

  • Treatment: Cells are treated with various concentrations of this compound or NGF. A negative control (vehicle) and a positive control (if available) are included.

  • Incubation: Cells are incubated for a period sufficient to allow for neurite extension (typically 24-72 hours).

  • Fixation and Staining: Cells are fixed with paraformaldehyde and permeabilized. Neurites are visualized by immunostaining for a neuron-specific marker like β-III tubulin.

  • Imaging and Analysis: Images are captured using a high-content imaging system, and neurite length and branching are quantified using appropriate software.

Neuronal Survival Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by a toxic stimulus or growth factor withdrawal.

Neuronal_Survival_Workflow cluster_workflow Neuronal Survival Assay Workflow A 1. Neuronal Culture (e.g., Primary cortical neurons) B 2. Pre-treatment with Compound (this compound or NGF) A->B C 3. Induction of Cell Death (e.g., Serum deprivation, neurotoxin) B->C D 4. Incubation (24-48 hours) C->D E 5. Viability Assessment (MTT or LDH assay) D->E F 6. Data Analysis (Percentage of viable cells) E->F

Neuronal Survival Assay Workflow

Methodology:

  • Cell Culture: Primary neurons (e.g., cortical or sympathetic neurons) are cultured.

  • Treatment: Neurons are pre-treated with different concentrations of this compound or NGF.

  • Induction of Apoptosis: Cell death is induced by methods such as growth factor withdrawal or exposure to a neurotoxin (e.g., 6-hydroxydopamine).

  • Incubation: Cells are incubated for 24-48 hours.

  • Viability Assessment: Cell viability is measured using standard assays:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

    • Trypan Blue Exclusion: Stains non-viable cells with compromised membranes.

  • Data Analysis: The percentage of viable cells in treated groups is compared to the control groups.

Conclusion and Future Directions

NGF remains the gold standard for neurotrophic activity, with a well-defined mechanism of action and extensive supporting data. This compound, as part of the Daphniphyllum alkaloids, represents a potential, yet largely unexplored, avenue for the development of small-molecule neurotrophic agents. The lack of specific data for this compound highlights a significant knowledge gap.

Future research should focus on:

  • In vitro characterization: Conducting neurite outgrowth and neuronal survival assays to quantify the neurotrophic effects of this compound.

  • Mechanism of action studies: Investigating the signaling pathways modulated by this compound to understand how it exerts its potential neurotrophic effects.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases.

The generation of such data will be critical in determining whether this compound can emerge as a viable alternative or adjunct to traditional neurotrophic factors like NGF for the treatment of neurological disorders.

References

A Comparative Guide to Analytical Method Validation for Calyciphylline A Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calyciphylline A, a complex Daphniphyllum alkaloid, presents unique challenges for detection and quantification due to its intricate structure and low concentrations in natural sources. The validation of analytical methods is a critical requirement to ensure the reliability, consistency, and accuracy of data in research, quality control, and pharmacokinetic studies. While specific validated quantitative methods for this compound are not extensively published, this guide provides a comparative overview of the most applicable analytical techniques, leveraging data from validated methods for similar complex alkaloids.

This guide will compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), providing representative performance data and detailed experimental protocols to aid researchers in the development and validation of their own methods for this compound.

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: This technique is widely accessible and cost-effective, making it suitable for routine analysis and quality control where analyte concentrations are relatively high. Its sensitivity may be limited for trace-level detection of this compound in complex biological matrices.

  • UPLC-MS/MS: Offering superior sensitivity and selectivity, UPLC-MS/MS is the method of choice for bioanalytical studies, metabolite identification, and the quantification of trace amounts of this compound. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection in complex samples.

The following table summarizes the typical performance characteristics of these two methods, based on validated assays for other complex alkaloids. It is important to note that these values are representative and should be established specifically for this compound during method development and validation.

Performance CharacteristicHPLC-UV (Representative Values)UPLC-MS/MS (Representative Values)
Linearity (R²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) 0.1 - 1 µg/mL[1]0.001 - 0.1 ng/mL[3]
Limit of Quantification (LOQ) 0.5 - 5 µg/mL[1]0.005 - 0.5 ng/mL[3]
Accuracy (% Recovery) 98 - 102%85 - 115%[3]
Precision (% RSD) < 2%[1]< 15%[3]
Specificity ModerateHigh
Throughput ModerateHigh

Experimental Workflows and Signaling Pathways

A crucial aspect of analytical method validation is a well-defined workflow. The following diagram illustrates a general workflow for the validation of an analytical method, applicable to the detection of this compound.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 Define Analytical Requirements MD2 Select Analytical Technique (HPLC/UPLC-MS) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 Develop Sample Preparation Protocol MD3->MD4 V1 Specificity / Selectivity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 A1 Routine Sample Analysis V7->A1 A2 Quality Control A1->A2 A3 Pharmacokinetic Studies A1->A3

A general workflow for analytical method validation.

Detailed Experimental Protocols

The following are representative, detailed methodologies for the validation of HPLC-UV and UPLC-MS/MS methods for the detection of a complex alkaloid like this compound. These protocols are based on established validation practices for similar compounds and should be adapted and optimized for this compound.

Representative HPLC-UV Method Validation Protocol

This protocol outlines the steps for validating a Reversed-Phase HPLC-UV method for the quantification of this compound in a bulk drug substance or a simple formulation.

1.1. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used for alkaloids.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of a this compound standard (likely in the range of 200-300 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

1.2. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1) Guidelines)

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

  • Linearity: Assessed at a minimum of five concentration levels. The correlation coefficient (R²) should be ≥ 0.999.[1]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.[4]

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C). The system suitability parameters should remain within the acceptance criteria.[4]

Representative UPLC-MS/MS Method Validation Protocol

This protocol is designed for the quantification of this compound in complex biological matrices like plasma or tissue homogenates.

2.1. UPLC-MS/MS Conditions

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile or methanol (B129727) with an aqueous phase containing a modifier like formic acid to enhance ionization.[2]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for alkaloids.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) need to be determined by infusion of standard solutions.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 40 °C.

2.2. Sample Preparation

  • A simple and efficient extraction method such as protein precipitation with acetonitrile or methanol, or solid-phase extraction (SPE) for cleaner samples, should be developed.[3][5]

2.3. Validation Parameters and Acceptance Criteria (based on Bioanalytical Method Validation Guidelines)

  • Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix. Assessed by analyzing blank matrix samples from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero standards. A correlation coefficient (R²) of ≥ 0.99 is generally acceptable.

  • Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5 or 6) on at least three different days. The mean accuracy should be within ±15% (±20% at the LLOQ), and the precision (RSD) should be ≤ 15% (≤ 20% at the LLOQ).[3]

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a pure standard solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage stability).

By following these guidelines and representative protocols, researchers can develop and validate robust and reliable analytical methods for the detection and quantification of this compound, ensuring the integrity and quality of their scientific data.

References

A Head-to-Head Comparison of Calyciphylline A-Type Alkaloid Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The intricate, polycyclic architecture of Calyciphylline A and its congeners has established them as formidable targets in total synthesis, spurring the development of diverse and innovative synthetic strategies. For researchers and professionals in drug development, understanding the nuances of these synthetic routes is crucial for accessing these biologically active molecules. This guide provides a head-to-head comparison of three seminal total syntheses of this compound-type alkaloids, offering an objective analysis of their methodologies, efficiency, and key chemical transformations.

Executive Summary

This comparison focuses on the total syntheses of closely related this compound-type alkaloids by the research groups of Amos B. Smith, III (synthesis of (-)-Calyciphylline N), Ang Li (synthesis of Daphenylline), and Jing Xu (divergent synthesis of (-)-10-deoxydaphnipaxianine A, (+)-daphlongamine E, and (+)-calyciphylline R). Each strategy showcases a unique approach to assembling the complex core structure of these alkaloids, with variations in convergency, key bond-forming reactions, and overall efficiency.

Quantitative Comparison of Synthetic Strategies

ParameterSmith's Synthesis of (-)-Calyciphylline NLi's Synthesis of Daphenylline (B12778079)Xu's Divergent Synthesis
Target Molecule (-)-Calyciphylline NDaphenylline(-)-10-deoxydaphnipaxianine A, (+)-daphlongamine E, (+)-calyciphylline R
Longest Linear Sequence 37 steps19 steps21-22 steps
Overall Yield Not explicitly stated7.6%Not explicitly stated for each
Key Strategy Convergent approachLinear sequence with early-stage core formationDivergent synthesis from a common intermediate
Key Reactions Intramolecular Diels-Alder, Stille carbonylation, Nazarov cyclization, late-stage hydrogenationGold-catalyzed 6-exo-dig cyclization, intramolecular Michael addition, photoinduced olefin isomerization/6π-electrocyclizationOxidative Nazarov electrocyclization, transannular allylic alcohol rearrangement, intramolecular Heck coupling
Starting Materials Commercially available p-tolylacetic acid derivativeKnown cyclopentenone derivativeChiral nitrile

Strategic Analysis and Key Methodologies

Smith's Convergent Synthesis of (-)-Calyciphylline N

The Smith group's approach to (-)-Calyciphylline N is a convergent strategy, characterized by the late-stage union of complex molecular fragments. A key feature is the construction of the bicyclo[2.2.2]octane core via a highly diastereoselective intramolecular Diels-Alder reaction.[1][2][3][4] This synthesis also employs a Stille carbonylation and a one-pot Nazarov cyclization/proto-desilylation sequence to forge the DEF ring system.[1][3] A challenging late-stage chemoselective hydrogenation of a hindered diene ester was crucial for establishing the final stereocenters.[1]

Logical Flow of Smith's Synthesis

G cluster_west Western Hemisphere Synthesis cluster_east Eastern Hemisphere Precursor Homoallylic_Alcohol Homoallylic Alcohol Triene_Precursor Triene Precursor Homoallylic_Alcohol->Triene_Precursor Silyl_Acrylate Silyl Acrylate Silyl_Acrylate->Triene_Precursor Bicyclic_Ester Bicyclic Ester via Intramolecular Diels-Alder Triene_Precursor->Bicyclic_Ester Western_Fragment Western Fragment (DEF rings) Bicyclic_Ester->Western_Fragment Coupling Fragment Coupling Western_Fragment->Coupling Eastern_Fragment Eastern Hemisphere (A ring precursor) Eastern_Fragment->Coupling Nazarov_Cyclization Nazarov Cyclization Coupling->Nazarov_Cyclization Final_Modifications Late-Stage Hydrogenation and Cyclization Nazarov_Cyclization->Final_Modifications Calyciphylline_N (-)-Calyciphylline N Final_Modifications->Calyciphylline_N

Caption: Convergent synthesis of (-)-Calyciphylline N by the Smith group.

Li's Synthesis of Daphenylline

In contrast, Ang Li's group developed a more linear strategy for the synthesis of Daphenylline. A hallmark of this approach is the early-stage construction of the bridged 6,6,5-tricyclic core using a gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition.[1] The aromatic moiety, a unique feature of Daphenylline, was ingeniously formed through a photoinduced olefin isomerization/6π-electrocyclization cascade, followed by oxidative aromatization.

Experimental Workflow of Li's Synthesis

G Starting_Material Enantioenriched Cyclohexenol Au_Cyclization Gold-Catalyzed 6-exo-dig Cyclization Starting_Material->Au_Cyclization Michael_Addition Intramolecular Michael Addition Au_Cyclization->Michael_Addition Tricyclic_Core Bridged 6,6,5-Tricyclic Core Michael_Addition->Tricyclic_Core Side_Chain_Installation Side Chain Installation Tricyclic_Core->Side_Chain_Installation Photo_Cascade Photoinduced Isomerization/ 6π-Electrocyclization Side_Chain_Installation->Photo_Cascade Aromatization Oxidative Aromatization Photo_Cascade->Aromatization Pentacyclic_Intermediate Pentacyclic Intermediate Aromatization->Pentacyclic_Intermediate Final_Steps Ring Closure and Final Modifications Pentacyclic_Intermediate->Final_Steps Daphenylline Daphenylline Final_Steps->Daphenylline

Caption: Linear approach to Daphenylline featuring a photoinduced cascade.

Xu's Divergent Synthesis Strategy

The Xu group's strategy provides access to multiple this compound-type alkaloids from a common intermediate, showcasing the power of divergent synthesis.[5][6][7] This approach hinges on late-stage diallylic alcohol rearrangements. A key innovation is an unprecedented oxidative Nazarov electrocyclization using an unfunctionalized diallylic alcohol.[5][7] For the synthesis of other analogues, a transannular allylic alcohol rearrangement was employed.[5] Other notable transformations include a highly efficient platinum-catalyzed nitrile hydration and an intramolecular Heck coupling.[5][7]

Divergent Pathways in Xu's Synthesis

G cluster_path1 Pathway to (-)-10-deoxydaphnipaxianine A cluster_path2 Pathway to (+)-daphlongamine E & (+)-calyciphylline R Chiral_Nitrile Chiral Nitrile Common_Intermediate Common Diallylic Alcohol Intermediate Chiral_Nitrile->Common_Intermediate Oxidative_Nazarov Oxidative Nazarov Electrocyclization Common_Intermediate->Oxidative_Nazarov [O] Transannular_Rearrangement Transannular Allylic Alcohol Rearrangement Common_Intermediate->Transannular_Rearrangement [H+] Product_A (-)-10-deoxydaphnipaxianine A Oxidative_Nazarov->Product_A Product_B (+)-daphlongamine E Transannular_Rearrangement->Product_B Product_C (+)-calyciphylline R Transannular_Rearrangement->Product_C

Caption: Divergent synthesis of this compound-type alkaloids by the Xu group.

Detailed Experimental Protocols for Key Reactions

Smith's Intramolecular Diels-Alder Reaction
  • Reaction: To a solution of the triene precursor in CH2Cl2 at -78 °C is added Et2AlCl. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 12 hours.

  • Work-up: The reaction is quenched with saturated aqueous NaHCO3 solution. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the bicyclic ester.

Li's Gold-Catalyzed 6-exo-dig Cyclization
  • Reaction: To a solution of the enyne precursor in CH2Cl2 at room temperature is added AuCl(IPr) and AgOTf. The reaction mixture is stirred at room temperature for 30 minutes.

  • Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the cyclized product.

Xu's Oxidative Nazarov Electrocyclization
  • Reaction: To a solution of the diallylic alcohol intermediate in 1,2-dichloroethane (B1671644) at room temperature is added 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and PhI(OAc)2. The reaction mixture is stirred at 80 °C for 2 hours.

  • Work-up: The reaction is cooled to room temperature and quenched with saturated aqueous Na2S2O3 solution. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography.

Conclusion

The total syntheses of this compound-type alkaloids by the Smith, Li, and Xu groups highlight the creativity and power of modern organic synthesis. Smith's convergent approach allows for the efficient construction of a complex core through the late-stage coupling of advanced intermediates. Li's linear synthesis demonstrates the utility of powerful cascade reactions to rapidly build molecular complexity from a simpler precursor. Xu's divergent strategy provides a flexible and efficient route to multiple members of this alkaloid family from a common intermediate. The choice of a particular synthetic strategy will depend on the specific research goals, including the desired target molecule, the need for analogues, and the desired overall efficiency. These syntheses not only provide access to these important natural products but also serve as a rich source of inspiration for the development of new synthetic methodologies.

References

Safety Operating Guide

Navigating the Safe Disposal of Calyciphylline A: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of complex chemical compounds like Calyciphylline A are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on established safety protocols.

Core Safety and Handling Protocols

Before proceeding with disposal, it is crucial to adhere to safe handling practices when working with this compound. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed and may damage fertility or the unborn child. Therefore, all handling should be conducted within a fume hood to avoid inhalation of the substance. Personal protective equipment, including gloves, protective clothing, and eye and face protection, is mandatory. In the event of exposure, immediate medical attention is advised.

Storage: this compound should be stored in a tightly closed, dry, and well-ventilated place. It is air-sensitive and should be stored under an inert gas at room temperature. Access to the storage area should be restricted to authorized personnel only.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility. This ensures that the compound is managed in a way that minimizes its potential impact on the environment and public health.

Operational Plan for Disposal:

  • Segregation and Labeling:

    • Isolate all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials, gloves), and solutions.

    • Clearly label the waste container with the name "this compound Waste" and appropriate hazard symbols (e.g., toxic, health hazard).

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for all this compound waste.

    • Ensure the container is securely sealed to prevent any accidental spills or release of vapors.

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department to inform them about the nature and quantity of the this compound waste.

    • The EHS department will provide specific guidance on the collection, storage, and transportation of the hazardous waste in accordance with local and national regulations.

  • Transfer to an Approved Waste Disposal Plant:

    • Arrange for the collection of the waste by a certified hazardous waste disposal company.

    • Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste. The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant".

Quantitative Data Summary

Currently, publicly available experimental data on the specific environmental fate and ecotoxicity of this compound is limited. The primary quantitative information available pertains to its hazard classification.

Data PointClassificationSource
Acute Toxicity (Oral)Category 3
Reproductive ToxicityCategory 1B

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Disposal Protocol cluster_3 Prohibited Actions start Start: this compound Use handling Safe Handling in Fume Hood with PPE start->handling waste_gen Waste Generation (Unused product, contaminated materials) handling->waste_gen segregate Segregate and Label Waste waste_gen->segregate drain Do Not Dispose Down Drain waste_gen->drain trash Do Not Dispose in Regular Trash waste_gen->trash containerize Securely Containerize in Leak-Proof Container segregate->containerize ehs Contact Environmental Health & Safety (EHS) containerize->ehs disposal_co Arrange Pickup by Approved Waste Disposal Company ehs->disposal_co final_disposal Final Disposal at Approved Facility disposal_co->final_disposal

Caption: Workflow for the safe disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.